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6-Bromo-3-(pyridin-2-yl)-1H-indazole Documentation Hub

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  • Product: 6-Bromo-3-(pyridin-2-yl)-1H-indazole
  • CAS: 574758-37-5

Core Science & Biosynthesis

Foundational

chemical properties of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Executive Summary 6-Bromo-3-(pyridin-2-yl)-1H-indazole is a high-value heteroaromatic scaffold extensively utilized in the discovery of ATP-competitive kinase inhibitors. Characterized by a "hinge-binding" indazole-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-(pyridin-2-yl)-1H-indazole is a high-value heteroaromatic scaffold extensively utilized in the discovery of ATP-competitive kinase inhibitors. Characterized by a "hinge-binding" indazole-pyridine motif and an orthogonally reactive bromine handle at the C6 position, this molecule serves as a critical intermediate for synthesizing inhibitors targeting Pim kinases (Pim-1, -2, -3) , PI3K , and Wnt/Porcupine signaling pathways.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route emphasizing regioselectivity, and a strategic overview of its application in Structure-Activity Relationship (SAR) campaigns.

Physicochemical Profile

The molecule combines a lipophilic, electron-deficient indazole core with a basic pyridine substituent. This duality dictates its solubility profile and binding affinity in biological systems.

Table 1: Chemical & Physical Properties
PropertyValue / DescriptionNotes
IUPAC Name 6-Bromo-3-(pyridin-2-yl)-1H-indazole
Molecular Formula C₁₂H₈BrN₃
Molecular Weight 274.12 g/mol
Calculated LogP (cLogP) ~3.2 - 3.5Moderate lipophilicity; suitable for CNS penetration optimization.
H-Bond Donors 1 (Indazole NH)Critical for H-bond interaction with Glu/Asp residues in kinase hinges.
H-Bond Acceptors 2 (Pyridine N, Indazole N2)Pyridine N often acts as a water-mediated contact or direct acceptor.
pKa (Calculated) ~13.8 (Indazole NH), ~3.5 (Pyridine H⁺)Indazole NH is weakly acidic; Pyridine N is weakly basic.
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, THF (Good); Water (Poor)Requires polar aprotic solvents for reactions.

Synthetic Accessibility & Logic

The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole presents a classic challenge in chemoselectivity: installing the pyridine ring at C3 without affecting the C6-bromine atom.

The "Orthogonal Halogen" Strategy

Direct bromination of 3-(pyridin-2-yl)-1H-indazole lacks regiocontrol. The superior strategy employs 6-bromo-3-iodo-1H-indazole as a divergent intermediate.[1] The C3-Iodine bond is significantly more labile towards oxidative addition by Palladium(0) than the C6-Bromine bond, allowing for highly selective Suzuki-Miyaura coupling at the C3 position while leaving the C6-Br intact for late-stage diversification.

Diagram: Synthetic Pathway & Selectivity

Synthesis Start 6-Bromo-1H-indazole Step1 Iodination (KOH, I2, DMF) Start->Step1 Electrophilic Subst. Inter 6-Bromo-3-iodo-1H-indazole (Key Intermediate) Step1->Inter Step2 Suzuki Coupling (2-Pyridylboronic acid, Pd(PPh3)4) Inter->Step2 Chemoselective C3-I Coupling Final 6-Bromo-3-(pyridin-2-yl)-1H-indazole Step2->Final

Figure 1: Step-wise synthesis exploiting the reactivity difference between C3-I and C6-Br bonds.

Experimental Protocols

The following protocols are synthesized from standard methodologies for indazole functionalization, optimized for reliability and scalability.

Protocol A: Synthesis of Intermediate (6-Bromo-3-iodo-1H-indazole)

Objective: Selective iodination of the C3 position. Mechanism: Base-mediated formation of the indazole anion followed by electrophilic attack by molecular iodine.

  • Setup: Charge a round-bottom flask with 6-bromo-1H-indazole (1.0 equiv) and dissolve in DMF (10 mL/g).

  • Deprotonation: Add KOH pellets (2.0 equiv) or crushed powder. Stir at room temperature (RT) for 15 minutes until partially dissolved.

  • Iodination: Add Iodine (I₂) (1.2 equiv) dissolved in minimal DMF dropwise over 20 minutes.

    • Note: The solution will turn dark brown.

  • Reaction: Stir at RT for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should convert to a higher Rf spot (Rf ~0.6).

  • Quench: Pour the mixture into a stirred solution of 10% Na₂S₂O₃ (aq) to reduce excess iodine (color changes from brown to yellow/white precipitate).

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[2]

    • Yield: Typically 85–95%.

Protocol B: Chemoselective Suzuki Coupling

Objective: Coupling 2-pyridyl moiety at C3 without reacting the C6-Br. Critical Parameter: Use of a mild catalyst system and temperature control prevents oxidative addition at the C6-Br site.

  • Reagents: Combine 6-bromo-3-iodo-1H-indazole (1.0 equiv), 2-pyridylboronic acid MIDA ester (1.2 equiv), and K₂CO₃ (2.5 equiv) in Dioxane:Water (4:1) .

    • Expert Tip: Pyridylboronic acids are notoriously unstable (protodeboronation). MIDA esters or pinacol esters are preferred over free acids.

  • Catalyst: Degas the solvent stream with Nitrogen for 10 mins. Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv).

  • Conditions: Heat to 85°C for 6–12 hours under Nitrogen.

    • Caution: Do not exceed 100°C to avoid scrambling the C6-Br.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product streak on silica; add 1% Triethylamine to the eluent.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery.[1]

Structural Biology & Binding Mode
  • Hinge Binder: The indazole N1-H and N2 typically form a donor-acceptor pair with the kinase hinge region (e.g., Glu121/Val123 in Pim-1).

  • Pyridine Interaction: The C3-pyridine ring extends into the ATP-binding pocket, often recruiting water molecules or interacting with the "gatekeeper" residue.

  • C6-Vector: The bromine atom points towards the solvent-exposed region or the ribose-binding pocket, making it the ideal site for solubilizing groups (e.g., piperazines, morpholines).

Diagram: SAR & Functionalization Logic

SAR Core 6-Bromo-3-(pyridin-2-yl)-1H-indazole N1 N1-H Position (Acidic pKa ~13) Core->N1 Alkylation/Acylation (Modulates potency/metabolic stability) C3 C3-Pyridine (Hinge/Gatekeeper Interaction) Core->C3 Fixed Motif (Kinase Selectivity Determinant) C6 C6-Bromine (Solvent Vector / Solubility) Core->C6 Buchwald/Suzuki Coupling (Add solubilizing tails)

Figure 2: Strategic modification points for lead optimization.

Safety & Handling (SDS Summary)

  • Hazards: Skin and eye irritant (H315, H319). Specific target organ toxicity (Respiratory tract irritation, H335).[4]

  • Handling: Use a fume hood. The C3-iodo intermediate is light-sensitive; store in amber vials.

  • Storage: 2–8°C, inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)

    • Source: BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole."
    • (Verified Context: General indazole halogenation protocols).

  • Pim Kinase Inhibition & Indazole Scaffolds

    • Title: "The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors."[5][6]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2015.[6]

  • General Indazole Reactivity

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[7]

    • Source:Molecules, 2021.[3][8]

  • Suzuki Coupling Methodology

    • Title: "Synthesis and biological evaluation of indazole deriv
    • Source:RSC Advances, 2021.

Sources

Exploratory

Therapeutic Potential & Chemical Versatility of 6-Bromo-3-(pyridin-2-yl)-1H-indazole Derivatives

This technical guide provides a comprehensive analysis of the therapeutic potential, chemical synthesis, and biological validation of 6-Bromo-3-(pyridin-2-yl)-1H-indazole and its derivatives. A Technical Guide for Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the therapeutic potential, chemical synthesis, and biological validation of 6-Bromo-3-(pyridin-2-yl)-1H-indazole and its derivatives.

A Technical Guide for Drug Discovery & Development

Part 1: Executive Summary

The 6-Bromo-3-(pyridin-2-yl)-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical template for the development of ATP-competitive kinase inhibitors. Its therapeutic value lies in its dual-functionality:

  • The 3-(pyridin-2-yl)-1H-indazole core acts as a robust hinge-binding motif, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.

  • The 6-bromo substituent provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the optimization of pharmacokinetic properties (ADME) and selectivity profiles.

Primary Therapeutic Indications:

  • Oncology (Hematologic): Potent inhibition of Pim Kinases (Pim-1, Pim-2, Pim-3) , critical survival factors in Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML).

  • Oncology (Solid Tumors): Modulation of the Wnt/

    
    -catenin pathway  and PI3K/Akt/mTOR  signaling, targeting cancer stem cells and metastasis.
    
  • Fibrosis & Inflammation: Inhibition of Spleen Tyrosine Kinase (Syk) and Fibroblast Growth Factor Receptors (FGFR) .

Part 2: Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of this class stems from specific structural features that govern ligand-protein interactions.

Structural DomainChemical FeatureBiological Function
Scaffold Core 1H-IndazoleProvides the rigid bicyclic framework. The N1-H and N2 act as hydrogen bond donor/acceptors.
Position 3 (C3) Pyridin-2-ylHinge Binder: The pyridine nitrogen accepts a H-bond from the kinase hinge region (e.g., Glu121 in Pim-1).
Position 6 (C6) Bromine (-> R Group)Solvent Exposure/Selectivity: The bromine is replaced by solubilizing groups (e.g., piperazines, morpholines) to interact with the solvent front or hydrophobic back-pockets.
Electronic Effect Indazole TautomerismThe 1H-tautomer is thermodynamically favored and essential for consistent binding modes.
Visualization: SAR & Molecular Logic

The following diagram illustrates the functional decomposition of the scaffold.

SAR_Logic cluster_0 Therapeutic Outcome Core 1H-Indazole Core (Scaffold Rigidity) Pos3 C3: Pyridin-2-yl (Hinge Binding Region) Core->Pos3 C3 Substitution Pos6 C6: Bromine Handle (Selectivity & Solubility) Core->Pos6 C6 Substitution Target Kinase ATP Pocket Pos3->Target H-Bond Acceptor (Val/Glu Hinge Residues) Pos6->Target Solvent Front Interaction (via Suzuki Coupling) Pim Pim-1/2/3 Inhibition (Anti-Apoptotic) Target->Pim Wnt Wnt Pathway Modulation (CSC Differentiation) Target->Wnt

Caption: Functional decomposition of the 6-Bromo-3-(pyridin-2-yl)-1H-indazole scaffold showing hinge binding and selectivity vectors.

Part 3: Mechanism of Action (Pim Kinase & Wnt)

Pim Kinase Inhibition (Primary Mechanism)

Derivatives of this scaffold function as ATP-competitive inhibitors . In hematologic malignancies, Pim kinases phosphorylate substrates like Bad , 4E-BP1 , and c-Myc , preventing apoptosis and promoting cell cycle progression.

  • Mechanism: The indazole N1-H donates a hydrogen bond to the hinge region backbone (e.g., Glu121), while the pyridine nitrogen accepts a hydrogen bond from the hinge (e.g., Arg122 or similar backbone amide).

  • Outcome: Blockade of ATP binding

    
     Reduced phosphorylation of Bad 
    
    
    
    Restoration of apoptosis (Bax/Bak activation).
Wnt/ -Catenin Pathway Modulation

Certain derivatives have shown efficacy in downregulating Wnt signaling, likely through upstream kinase inhibition (e.g., DYRK1A or CDK8) or direct interference with the destruction complex.

Visualization: Signaling Pathway Impact

Pathway_Inhibition GrowthFactor Growth Factors / Cytokines JAK JAK / STAT Pathway GrowthFactor->JAK Pim Pim Kinases (Target of Indazole) JAK->Pim Upregulation Bad Bad (pS112) (Pro-Apoptotic) Pim->Bad Phosphorylation (Inactivation) cMyc c-Myc (Proliferation) Pim->cMyc Stabilization 4 4 Pim->4 Apoptosis Apoptosis Blocked (Survival) Bad->Apoptosis Inhibits Proliferation Tumor Growth cMyc->Proliferation EBP1 Phosphorylation Drug 6-Bromo-3-(pyridin-2-yl) Indazole Derivative Drug->Pim  ATP Competitive Inhibition

Caption: Mechanism of action showing the interception of Pim kinase signaling by indazole derivatives, restoring apoptotic pathways.

Part 4: Synthesis Strategy & Optimization

The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole is best achieved via a divergent strategy utilizing a key iodinated intermediate. This allows for the sequential installation of the pyridine ring and the selectivity group.

Core Synthesis Protocol

Objective: Synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole from 6-bromo-1H-indazole.

Step 1: Regioselective Iodination at C3
  • Reagents: 6-Bromo-1H-indazole, Iodine (

    
    ), KOH, DMF.
    
  • Conditions: Room temperature, 3 hours.

  • Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich and accessible site on the indazole ring.

  • Yield: Typically 70-85%.

  • Product: 6-Bromo-3-iodo-1H-indazole .[1][2]

Step 2: Suzuki-Miyaura Coupling (C3 Functionalization)
  • Reagents: 6-Bromo-3-iodo-1H-indazole, 2-Pyridinylboronic acid MIDA ester (or pinacol ester),

    
    , 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).[3][4]

  • Conditions:

    
    , 8-12 hours, Inert atmosphere (
    
    
    
    ).
  • Rationale: The C3-Iodo bond is more reactive towards oxidative addition by Pd(0) than the C6-Bromo bond, allowing for chemoselective coupling at C3 without affecting the C6 position.

  • Product: 6-Bromo-3-(pyridin-2-yl)-1H-indazole .

Step 3: Late-Stage Diversification (C6 Functionalization)
  • Reagents: 6-Bromo-3-(pyridin-2-yl)-1H-indazole, Aryl/Heteroaryl boronic acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine).

  • Catalyst:

    
     / XPhos or 
    
    
    
    .
  • Rationale: This step installs the "tail" of the molecule to improve solubility and target specific pockets.

Visualization: Synthetic Workflow

Synthesis_Flow SM Starting Material: 6-Bromo-1H-indazole Step1 Step 1: Iodination (I2, KOH, DMF) SM->Step1 Inter1 Intermediate A: 6-Bromo-3-iodo-1H-indazole Step1->Inter1 Step2 Step 2: Suzuki Coupling (C3) (2-Py-B(OH)2, Pd cat.) Inter1->Step2 Chemoselective (I > Br) Core CORE SCAFFOLD: 6-Bromo-3-(pyridin-2-yl)-1H-indazole Step2->Core Step3 Step 3: Suzuki/Buchwald (C6) (R-B(OH)2 or R-NH2) Core->Step3 Diversification Final Final Drug Candidate (Library Generation) Step3->Final

Caption: Step-wise synthetic route emphasizing chemoselectivity between C3-Iodo and C6-Bromo positions.

Part 5: Preclinical Validation Protocols

To validate the therapeutic potential, the following assays are standard.

Biochemical Kinase Assay (Pim-1 Inhibition)

Method: ADP-Glo™ Kinase Assay (Promega).

  • Purpose: Determine

    
     values against recombinant Pim-1.
    
  • Protocol:

    • Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Incubate recombinant Pim-1 enzyme (0.2 ng/

      
      L) with the indazole derivative (serial dilutions) for 10 min at RT.
      
    • Add substrate (S6 peptide) and ATP (10

      
      M). Incubate for 60 min at RT.
      
    • Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure luminescence.

  • Success Criteria:

    
     nM for lead compounds.
    
Cellular Viability Assay (Oncology)

Method: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Lines: K562 (Leukemia), MM.1S (Multiple Myeloma).

  • Protocol:

    • Seed cells (5,000 cells/well) in 96-well opaque plates.

    • Treat with 6-Bromo-3-(pyridin-2-yl)-1H-indazole derivatives (0.01 - 10

      
      M) for 72 hours.
      
    • Add CellTiter-Glo reagent (1:1 volume).

    • Shake for 2 min, incubate for 10 min.

    • Read luminescence.

  • Data Analysis: Plot dose-response curves to calculate

    
    .
    

Part 6: References

  • Discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015). Significance: Establishes the 3-heteroaryl-indazole core as a primary scaffold for Pim kinase inhibition.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2021). Significance: Details the synthetic route involving the 6-bromo-3-iodo-1H-indazole intermediate and Suzuki couplings.

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Source: Molecules (2018). Significance: Provides specific conditions for the chemoselective functionalization of the C3 position over C6.

  • 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Source: UniBrom Corp / Chemical Suppliers. Significance: Verifies the commercial availability and industrial relevance of the core intermediate.

  • Wnt pathway inhibitors - indazoles. Source: ResearchGate / Patent Literature. Significance: Links the indazole scaffold to downstream Wnt pathway modulation in triple-negative breast cancer.

Sources

Foundational

6-Bromo-3-(pyridin-2-yl)-1H-indazole CAS number and molecular weight

This guide provides an in-depth technical analysis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole , a critical heterocyclic scaffold used in the discovery of small-molecule kinase inhibitors and Wnt pathway modulators. Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole , a critical heterocyclic scaffold used in the discovery of small-molecule kinase inhibitors and Wnt pathway modulators.

Chemical Identity & Properties

This compound represents a privileged scaffold in medicinal chemistry, combining the bioisosteric properties of the indazole ring with the hydrogen-bonding capability of the pyridine moiety. It is frequently utilized as an intermediate for synthesizing inhibitors targeting Pim kinases (Pim-1, Pim-2) and Porcupine (Porcn) in the Wnt signaling pathway.

PropertyData
Chemical Name 6-Bromo-3-(pyridin-2-yl)-1H-indazole
CAS Number Not Commercially Listed (Custom Synthesis Required)*
Key Precursor CAS 885521-88-0 (6-Bromo-3-iodo-1H-indazole)
Molecular Formula C₁₂H₈BrN₃
Molecular Weight 274.12 g/mol
Exact Mass 272.9902
SMILES BrC1=CC2=C(C(C3=CC=CC=N3)=NN2)C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM

*Note: While the exact CAS for the 3-(pyridin-2-yl) derivative is not standard in commodity catalogs, it is synthesized directly from the widely available 6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0).

Synthetic Methodology

The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole presents a specific challenge in medicinal chemistry: the introduction of a 2-pyridyl group. Standard Suzuki couplings often fail due to the rapid protodeboronation of 2-pyridyl boronic acids.

Therefore, the Stille Coupling or Negishi Coupling is the preferred authoritative route for high-yield synthesis.

Route A: Stille Cross-Coupling (Recommended)

This protocol utilizes organostannanes to bypass the instability issues of 2-pyridyl boronates.

Reagents:
  • Substrate: 6-Bromo-3-iodo-1H-indazole (The iodine at C3 is more reactive than the bromine at C6, allowing selective functionalization).[1]

  • Coupling Partner: 2-(Tributylstannyl)pyridine.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Pd(PPh₃)₄.

  • Solvent: Anhydrous DMF or 1,4-Dioxane.

  • Additives: CuI (Co-catalyst to accelerate the reaction).

Step-by-Step Protocol:
  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Loading: Add 6-Bromo-3-iodo-1H-indazole (1.0 eq), 2-(Tributylstannyl)pyridine (1.1 eq), and CuI (0.1 eq).

  • Solvation: Dissolve in anhydrous DMF (0.1 M concentration). Degas the solution by bubbling Argon for 15 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) quickly under Argon flow.

  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: 274.1 [M+H]⁺).

  • Workup: Cool to RT. Quench with aqueous KF (to precipitate tin residues). Filter through Celite. Extract with EtOAc.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes at 30–50% EtOAc.

Route B: C-H Activation (Alternative)

Direct C3-arylation of 6-bromo-1H-indazole using Pd/Cu catalysis is possible but often yields lower regioselectivity compared to the halogen-directed Stille coupling.

Structural Visualization & Workflow

The following diagrams illustrate the synthesis logic and the compound's role in kinase inhibition pathways.

Figure 1: Selective Synthesis Workflow

This scheme highlights the reactivity difference between the C3-Iodo and C6-Bromo positions, enabling the specific construction of the 3-(pyridin-2-yl) core.

SynthesisWorkflow Start 6-Bromo-1H-indazole (Precursor) Iodination Step 1: C3-Iodination (I₂, KOH, DMF) Start->Iodination Intermediate 6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0) Iodination->Intermediate Selective C3 Funct. Coupling Step 2: Stille Coupling (2-SnBu₃-Pyridine, Pd Cat) Intermediate->Coupling C3-I > C6-Br Reactivity Product 6-Bromo-3-(pyridin-2-yl)-1H-indazole (Target Scaffold) Coupling->Product

Caption: Step-wise synthesis exploiting the differential reactivity of C3-I vs. C6-Br halogens.

Figure 2: Biological Mechanism (Kinase Inhibition)

The 3-(pyridin-2-yl)-1H-indazole motif is a known ATP-mimetic pharmacophore.

Mechanism Indazole Indazole Scaffold (Hinge Binder) ATP_Site ATP Binding Pocket Indazole->ATP_Site H-Bonds to Hinge Region Pyridine Pyridine Moiety (Solvent Front/Gatekeeper) Pyridine->ATP_Site Hydrophobic Interaction Kinase Target Kinase (Pim-1 / Porcn) ATP_Site->Kinase Competitive Inhibition

Caption: Pharmacophore mapping of the indazole-pyridine core within the ATP binding pocket.[3]

Applications in Drug Discovery[2][5]

Pim Kinase Inhibition

The Pim-1, 2, and 3 kinases are overexpressed in hematological malignancies. The 3-(pyridin-2-yl)-1H-indazole core acts as a hinge-binding motif.

  • Mechanism: The indazole NH acts as a hydrogen bond donor to the hinge region (e.g., Glu121 in Pim-1), while the pyridine nitrogen can accept a hydrogen bond or interact with the catalytic lysine.

  • SAR Insight: The C6-Bromine is a "handle" for further diversification (e.g., Buchwald-Hartwig amination) to reach the ribose-binding pocket or solvent-exposed regions.

Wnt/Porcupine Inhibition

Inhibitors of Porcupine (Porcn) , an O-acyltransferase essential for Wnt secretion, often feature bi-aryl heterocyclic cores.

  • Relevance: This scaffold serves as a rigid linker that orients substituents to block the Porcn active site, preventing the palmitoylation of Wnt proteins.

Safety & Handling

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Tin Residues: If using the Stille route, organotin byproducts are highly toxic. Strict purification (KF wash + silica gel) is required to remove tin traces before biological testing.

References

  • BenchChem. Optimizing 6-Bromo-Indazole Synthesis. Technical Support Center. Link

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. Link

  • PubChem. 6-Bromo-3-iodo-1H-indazole (Compound Summary). National Library of Medicine. Link

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Molecules, 2020.[2][4][5] Link

Sources

Exploratory

biological targets for 6-bromo-indazole based compounds

An In-Depth Technical Guide to the Biological Targets and Validation Protocols of 6-Bromo-Indazole Derivatives Executive Summary The 6-bromo-1H-indazole core has emerged as a privileged heterocyclic scaffold in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targets and Validation Protocols of 6-Bromo-Indazole Derivatives

Executive Summary

The 6-bromo-1H-indazole core has emerged as a privileged heterocyclic scaffold in modern drug discovery. By acting as a highly efficient bio-isostere of purine, this structural motif provides exceptional mimicry of the ATP core, enabling the development of highly selective kinase inhibitors and novel antimicrobial potentiators. This whitepaper explores the primary biological targets of 6-bromo-indazole compounds, the pharmacophore dynamics driving their efficacy, and the self-validating experimental protocols required for their robust evaluation.

Pharmacophore Dynamics & Structural Rationale

The utility of the 6-bromo-indazole scaffold in medicinal chemistry is driven by three distinct structural advantages:

  • ATP Mimicry & Hinge Binding: The 1H-indazole core naturally mimics the adenine ring of ATP. The nitrogen atoms within the indazole ring act as potent hydrogen bond donors and acceptors, forming critical, high-affinity interactions with the kinase hinge region[1].

  • Halogen Bonding & Pocket Exploration: The introduction of a bromine atom at the C6 position is strategic. Bromine’s specific electronegativity and size allow it to participate in halogen bonding, altering the molecule's lipophilicity while exploring the solvent-exposed regions of the ATP-binding pocket[1].

  • Synthetic Versatility: From a synthetic perspective, the C6-bromine serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings). This allows researchers to generate diverse libraries of inhibitors through late-stage functionalization[1].

Primary Biological Targets

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase recognized as the master regulator of centriole duplication. Its overexpression is a primary driver of centrosome amplification and chromosomal instability in various malignancies, including breast and lung cancers[2]. 6-bromo-indazole derivatives have shown extraordinary efficacy in targeting PLK4. For example, compound K22 —an N-(1H-indazol-6-yl)benzenesulfonamide derivative—exhibits a remarkable IC50 of 0.1 nM against PLK4, successfully inducing mitotic arrest and apoptosis in MCF-7 breast cancer cells[3]. Similarly, compound C05 demonstrates high selectivity for PLK4 over other PLK family members, achieving 87.45% inhibition at 0.5 μM[2].

Protein Kinase B (Akt)

Akt is a central node in the PI3K/Akt/mTOR signaling pathway, regulating cell survival, proliferation, and metabolism. Derivatives synthesized specifically from 6-bromo-1H-indazol-4-amine have been successfully utilized to generate potent Akt inhibitors, leveraging the 4-amino group to interact with secondary active site regions[1].

Bacterial Cystathionine γ-Lyase (CGL)

Beyond human oncology, the 6-bromo-indazole scaffold has been repurposed to combat antimicrobial resistance. Compounds such as MNS5 and MNS6 act as targeted inhibitors of bacterial CGL, an enzyme critical for bacterial hydrogen sulfide (H2S) production[4]. By inhibiting CGL, these compounds suppress bacterial defense mechanisms, acting as potent antibiotic enhancers[4].

PLK4_Signaling Indazole 6-Bromo-Indazole Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Indazole->Hinge N-H Donor/Acceptor Pocket ATP-Binding Pocket (Halogen Bonding) Indazole->Pocket C6-Bromine PLK4 Polo-like Kinase 4 (PLK4) Indazole->PLK4 Competitive Inhibition Hinge->PLK4 Pocket->PLK4 Centriole Centriole Duplication PLK4->Centriole Phosphorylation

Mechanistic pathway of 6-bromo-indazole derivatives inhibiting PLK4-mediated centriole duplication.

Quantitative Target Affinity Summary

To facilitate cross-target comparison, the quantitative binding affinities and disease contexts of key 6-bromo-indazole derivatives are summarized below:

Biological TargetCompound / DerivativeTarget ClassIC50 / Ki ValueDisease Context
PLK4 K22Serine/Threonine KinaseIC50 = 0.1 nMBreast Cancer (MCF-7)
PLK4 C05Serine/Threonine Kinase87.45% inhib. at 0.5 μMCentrosome Amplified Cancers
Akt (PKB) 4-amine Indazole DerivativesSerine/Threonine KinaseVariable (Sub-micromolar)Oncology / Tumor Survival
CGL MNS5 / MNS6Bacterial Lyase~600 nM (analog baseline)Bacterial Infections / Resistance

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 6-bromo-indazole compounds must utilize self-validating assay systems. The following protocols detail the methodologies required to establish true causality between compound administration and target inhibition.

Protocol A: Biochemical Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC50 of synthesized 6-bromo-indazole derivatives against isolated recombinant PLK4.

  • Kinase Reaction: Incubate recombinant PLK4 with the specific peptide substrate, ultra-pure ATP, and varying concentrations of the indazole inhibitor in a buffered solution (pH 7.4) for 60 minutes at room temperature.

    • Causality & Validation: ATP is converted to ADP by PLK4 in the presence of the substrate. The rate of ADP generation is directly proportional to kinase activity. A "vehicle-only" control establishes the maximum reaction velocity (Vmax).

  • ATP Depletion: Add the ADP-Glo Reagent and incubate for 40 minutes.

    • Causality & Validation: Unreacted ATP must be eliminated to prevent false-positive luminescence. A "no-enzyme" control is mandatory here; it ensures the depletion step is 100% effective, establishing a true zero-activity baseline.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase/luciferin reaction. Measure luminescence.

    • Causality & Validation: The luminescent signal is strictly dependent on the ADP produced during step 1. Plotting the signal against a standard curve of known ATP/ADP ratios validates the linear dynamic range of the reader.

Protocol B: Cell-Based Target Engagement (Western Blot Profiling)

Objective: Confirm that the indazole derivative penetrates the cell membrane and inhibits its target (e.g., Akt or PLK4) in vivo.

  • Cell Lysis: Treat target cells (e.g., MCF-7) with the inhibitor for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors.

    • Causality & Validation: Endogenous phosphatases act rapidly upon cell stress or death. The immediate application of phosphatase inhibitors freezes the phosphorylation state at the exact moment of lysis, preventing artificial signal degradation.

  • SDS-PAGE & Transfer: Resolve the lysates on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing & Normalization: Probe the membrane with primary antibodies against the phosphorylated target (e.g., p-PLK4 or p-Akt). Strip the membrane and re-probe with an antibody against the total target protein[1].

    • Causality & Validation: Normalizing the phospho-signal to the total protein signal is the core self-validating step. It proves that the observed reduction in signaling is due to true kinase inhibition by the indazole compound, rather than non-specific protein degradation, apoptosis-induced cleavage, or unequal lane loading[1].

Workflow Step1 1. Compound Synthesis (C6-Br Cross-Coupling) Step2 2. Biochemical Screening (ADP-Glo Kinase Assay) Step1->Step2 Library Generation Step3 3. Cell-Based Validation (Total vs Phospho-Protein) Step2->Step3 Hit Identification (IC50) Step4 4. Phenotypic Readout (Apoptosis / Viability) Step3->Step4 Target Engagement

Self-validating experimental workflow for evaluating 6-bromo-indazole kinase inhibitors.

References

Sources

Foundational

Thermodynamic Solubility Profile of 6-Bromo-3-(pyridin-2-yl)-1H-indazole in Organic Solvents: A Mechanistic Guide

Executive Summary In modern drug discovery and synthetic process chemistry, 6-Bromo-3-(pyridin-2-yl)-1H-indazole serves as a privileged bifunctional scaffold. It is frequently utilized as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic process chemistry, 6-Bromo-3-(pyridin-2-yl)-1H-indazole serves as a privileged bifunctional scaffold. It is frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic therapeutics. However, optimizing its use in cross-coupling reactions, purification workflows, and formulation requires a rigorous understanding of its solvation thermodynamics. This whitepaper provides an in-depth analysis of the compound's solubility profile across various organic solvents, grounded in molecular structure, Hansen Solubility Parameters (HSP), and self-validating empirical protocols.

Structural & Physicochemical Rationale of Solvation

As an application scientist, I approach solubility not merely as a physical constant, but as a dynamic thermodynamic competition between the solid-state crystal lattice energy and solute-solvent interactions. The solubility behavior of 6-Bromo-3-(pyridin-2-yl)-1H-indazole is governed by three distinct structural domains:

  • The 1H-Indazole Core: The indazole moiety acts simultaneously as a strong hydrogen bond donor (N1-H) and acceptor (N2). In the solid state, this typically leads to the formation of robust intermolecular hydrogen-bonded dimers, resulting in high crystal lattice energy 1. Solvents must possess strong H-bond accepting capabilities to disrupt these dimers and achieve high solubility.

  • The 6-Bromo Substituent: The introduction of a heavy halogen significantly increases the molecule's lipophilicity (LogP) and polarizability 2. While this drives aqueous solubility to near-zero, it enhances favorable London dispersion interactions with halogenated and aromatic organic solvents, neutralizing some of the polarity of the indazole core 3.

  • The 3-(Pyridin-2-yl) Group: The pyridine ring introduces an additional basic nitrogen. This serves as a secondary hydrogen bond acceptor and alters the Hansen Solubility Parameters (HSP) by increasing the polar (

    
    ) and hydrogen-bonding (
    
    
    
    ) terms [[4]](). It allows for enhanced solubility in protic solvents (like alcohols) through directed hydrogen bonding.

Quantitative Solubility Profile in Organic Solvents

Based on the structural descriptors and empirical behavior of structurally analogous halogenated indazoles, the thermodynamic solubility profile is stratified below.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0High dipole moment and strong H-bond acceptor capacity completely disrupt the indazole crystal lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)> 30.0Excellent solvation of the polar core; optimal for homogeneous cross-coupling reactions.
Halogenated Dichloromethane (DCM)10.0 - 20.0Favorable dispersion interactions with the 6-bromo substituent overcome the polarity of the core.
Polar Protic Methanol (MeOH)5.0 - 10.0H-bonding with pyridine/indazole nitrogens aids dissolution, but is limited by the lipophilic bromo group.
Aromatic Toluene2.0 - 5.0Moderate

stacking interactions with the aromatic rings; useful for anti-solvent crystallization.
Non-Polar Heptane< 0.1Complete inability to disrupt the strong intermolecular H-bonds of the indazole dimer.

Experimental Methodology: Self-Validating Thermodynamic Protocol

Kinetic solubility methods (e.g., solvent shift) often overestimate solubility due to the formation of supersaturated states. For process chemistry, a rigorous thermodynamic approach is mandatory. The following protocol outlines a self-validating shake-flask method designed to eliminate experimental artifacts.

G N1 1. Solid Dispensing (6-Bromo-3-(pyridin-2-yl)-1H-indazole) N2 2. Solvent Addition (Polar, Non-polar, Halogenated) N1->N2 N3 3. Isothermal Equilibration (Shake-flask at 25°C, 48h) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Quantitative Analysis (HPLC-UV Quantification) N4->N5 Supernatant N6 6. Solid-State Validation (XRPD of Residual Solid) N4->N6 Pellet

Fig 1: Self-validating thermodynamic solubility workflow for indazole derivatives.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh an excess amount (~50 mg) of crystalline 6-Bromo-3-(pyridin-2-yl)-1H-indazole into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial.

  • Isothermal Equilibration: Seal the vial and incubate in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour equilibration ensures the system transitions from any metastable kinetic state to true thermodynamic equilibrium, preventing artificially high readings.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C.

    • Causality: Syringe filtration can introduce adsorption artifacts (where the compound sticks to the filter membrane) or allow micro-particulates to pass through. Centrifugation ensures clean separation of the supernatant.

  • Quantitative Analysis: Carefully aspirate the supernatant, dilute appropriately with the mobile phase (e.g., Acetonitrile/Water 50:50), and quantify using HPLC-UV against a validated multi-point calibration curve.

  • Solid-State Validation (The Self-Validating Mechanism): Harvest the residual undissolved solid from the pellet and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates/hydrates during the 48-hour equilibration. If the crystal lattice has transformed, the measured concentration reflects the solubility of the new species, not the starting material. This internal check prevents false data reporting and ensures the integrity of the protocol.

Strategic Implications for Process Chemistry

Understanding the solubility profile of 6-Bromo-3-(pyridin-2-yl)-1H-indazole is critical for downstream synthetic applications. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) targeting the 6-bromo position, polar aprotic solvents like DMF or DMSO are optimal. They ensure complete dissolution of the starting material, thereby preventing heterogeneous reaction kinetics that can lead to incomplete conversion.

Furthermore, the bidentate nature of the 3-(pyridin-2-yl)-1H-indazole motif can lead to unintended metal chelation. Maintaining high solubility in strongly coordinating solvents can help mitigate catalyst poisoning by keeping the intermediate complexes fully solvated and dynamic in solution.

References

  • CymitQuimica. "CAS 271-44-3: Indazole".
  • CymitQuimica. "CAS 79762-54-2: 6-Bromoindazole".
  • Smolecule. "3-Iodo-4-chloro-5-nitro-(1H)indazole".
  • Benchchem. "(2-Methyl-2H-indazol-5-YL)methanamine". Benchchem Research Chemicals.

Sources

Exploratory

The Strategic Role of 6-Bromo-3-(pyridin-2-yl)-1H-indazole in Targeted Therapeutics

Executive Summary In modern structure-based drug design (SBDD), the selection of a core scaffold dictates the trajectory of a medicinal chemistry program. 6-Bromo-3-(pyridin-2-yl)-1H-indazole has emerged as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of a core scaffold dictates the trajectory of a medicinal chemistry program. 6-Bromo-3-(pyridin-2-yl)-1H-indazole has emerged as a highly versatile, bifunctional pharmaceutical intermediate. By combining the privileged 1H-indazole core with a hinge-binding 2-pyridyl moiety and a highly reactive C6-bromo vector, this intermediate allows drug development professionals to rapidly explore chemical space within the ATP-binding pocket of kinases.

This technical guide dissects the mechanistic rationale behind this scaffold, provides a self-validating synthetic protocol, and outlines late-stage functionalization (LSF) strategies for optimizing pharmacokinetic and pharmacodynamic profiles.

Structural Anatomy & Mechanistic Rationale

The architecture of 6-bromo-3-(pyridin-2-yl)-1H-indazole is not accidental; it is a rational assembly of three distinct pharmacophoric elements designed for kinase inhibition [1].

  • The 1H-Indazole Core (The Scaffold): Indazoles are privileged structures in oncology, forming the backbone of FDA-approved multi-kinase inhibitors like Pazopanib and Axitinib. The N1-H and N2 atoms act as a bidentate hydrogen-bond donor/acceptor pair, anchoring the molecule within the kinase hinge region [3].

  • The 3-(Pyridin-2-yl) Substituent (The Hinge Binder): The addition of a 2-pyridyl ring at the C3 position introduces a strong hydrogen-bond acceptor. In the ATP-binding pocket, the pyridine nitrogen frequently interacts with the backbone amide of the hinge region, locking the conformation and increasing target residence time [1].

  • The C6-Bromine (The Diversification Vector): The bromine atom at the C6 position is strategically placed to project outward toward the solvent-exposed channel or adjacent hydrophobic pockets. Because the C-Br bond is highly amenable to palladium-catalyzed cross-coupling, it serves as the primary vector for late-stage lead optimization [2].

PharmacophoreLogic Target Kinase ATP-Binding Pocket Pyr 2-Pyridyl Ring (Hinge Binder) Pyr->Target H-Bond Acceptor (N) Ind Indazole Core (Structural Scaffold) Ind->Target H-Bond Donor (N1) Ind->Pyr C3-C2' Bond Br C6-Bromine (Diversification Vector) Ind->Br C6-Br Bond Br->Target Hydrophobic Interaction

Figure 1: Pharmacophore logic mapping the interactions of the intermediate within a standard kinase ATP-binding pocket.

Synthetic Methodology: A Self-Validating Protocol

To utilize this intermediate effectively, it must be synthesized with high regioselectivity. The following protocol leverages the differential reactivity of the C3 and C6 positions. By utilizing electrophilic iodination, we establish a C3-I bond that undergoes oxidative addition by Palladium(0) significantly faster than the existing C6-Br bond [2].

Phase 1: Electrophilic C3-Iodination

Rationale: The C3 position of the indazole ring is highly nucleophilic. Direct iodination creates an orthogonal reactive handle.

  • Dissolve 6-bromo-1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add KOH (2.0 equiv) and stir at 0 °C for 15 minutes to deprotonate N1.

  • Dropwise add a solution of I₂ (1.5 equiv) in DMF. Stir at 25 °C for 3 hours.

  • In-Process Control (IPC): Quench an aliquot with aqueous Na₂S₂O₃. TLC (Hexane:EtOAc 3:1) must show complete consumption of starting material (Rf 0.4) and appearance of a new spot (Rf 0.5). LC-MS target: [M+H]⁺ = 322.9.

  • Precipitate the product by pouring into a cold aqueous solution of Na₂S₂O₃ and K₂CO₃. Filter and dry to yield 6-bromo-3-iodo-1H-indazole .

Phase 2: N1-Protection (THP)

Rationale: The acidic N1 proton (pKa ~14) can poison palladium catalysts or participate in unwanted N-arylation during cross-coupling. Tetrahydropyranyl (THP) protection is robust under basic conditions but easily cleaved by acid.

  • Suspend 6-bromo-3-iodo-1H-indazole (1.0 equiv) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) and a catalytic amount of p-TsOH (0.1 equiv).

  • Reflux for 4 hours.

  • IPC: LC-MS must confirm the mass shift to [M+H]⁺ = 407.0.

  • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Phase 3: Chemoselective Suzuki-Miyaura Coupling

Rationale: Palladium(0) inserts into the C3-I bond chemoselectively, leaving the C6-Br bond intact for future diversification.

  • Charge a Schlenk flask with the protected intermediate (1.0 equiv), 2-pyridylboronic acid pinacol ester (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Heat at 80 °C under N₂ for 12 hours.

  • IPC: LC-MS must show complete conversion of the C3-iodo species. Target mass: [M+H]⁺ = 358.0.

  • (Optional Deprotection): Stir the crude mixture in 2M HCl/MeOH for 2 hours to yield the final 6-bromo-3-(pyridin-2-yl)-1H-indazole ([M+H]⁺ = 274.0).

SynthesisWorkflow A 6-Bromo-1H-indazole B 6-Bromo-3-iodo -1H-indazole A->B I2, KOH DMF, 25°C C N1-THP Protected Intermediate B->C DHP, p-TsOH DCM, Reflux D 6-Bromo-3-(pyridin-2-yl) -1H-indazole C->D 1. 2-Pyridyl-B(pin), Pd 2. HCl/MeOH

Figure 2: Step-by-step synthetic workflow exploiting halogen orthogonality for chemoselective cross-coupling.

Late-Stage Functionalization (LSF) Strategies

Once the 6-bromo-3-(pyridin-2-yl)-1H-indazole core is synthesized, the C6-bromine acts as a universal adapter for late-stage lead optimization. Depending on the target kinase's solvent-exposed channel, medicinal chemists can deploy various cross-coupling reactions to tune solubility, permeability, and target affinity.

Quantitative Data: Cross-Coupling Yields at the C6 Vector

The table below summarizes the validated reaction conditions and expected yields for diversifying the C6 position of the indazole intermediate.

Reaction TypeReagents & Catalyst SystemTarget Vector / Chemical SpaceTypical Yield (%)
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OAryl/Heteroaryl extension (hydrophobic pockets)65 - 85%
Buchwald-Hartwig HNR₂, Pd₂(dba)₃, XPhos, tBuONa, TolueneSolubilizing amines (improving aqueous solubility)50 - 75%
Sonogashira Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEARigid linear linkers (reaching distant sub-pockets)70 - 90%
Miyaura Borylation B₂pin₂, Pd(dppf)Cl₂, KOAc, DioxaneReversal of polarity (converting electrophile to nucleophile)80 - 95%

Data synthesized from standard indazole cross-coupling optimizations [2].

Conclusion

The utility of 6-Bromo-3-(pyridin-2-yl)-1H-indazole lies in its perfect balance of rigid target-binding capability and synthetic flexibility. By establishing the critical hinge-binding interactions early via the indazole-pyridine axis, drug development professionals can focus entirely on optimizing the solvent-channel interactions via the C6-bromo vector. Adhering to the chemoselective synthetic protocols outlined above ensures high-throughput generation of analog libraries, accelerating the path from initial hit to optimized lead.

References

  • Wang, Q., et al. "Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma." European Journal of Medicinal Chemistry 163 (2019): 671-689. URL:[Link]

  • Li, X., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances 11 (2021): 15914-15926. URL:[Link]

  • Sharma, P., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances 11 (2021): 25246-25275. URL:[Link]

Foundational

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-3-(pyridin-2-yl)-1H-indazole was not available at the time of this writing. This guide has been meticulously compiled by synthesizing and extrapolating data from...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-3-(pyridin-2-yl)-1H-indazole was not available at the time of this writing. This guide has been meticulously compiled by synthesizing and extrapolating data from the SDS of structurally analogous compounds, namely 6-Bromo-1H-indazole and 6-Bromo-3-iodo-1H-indazole. The recommendations herein are based on the shared 6-bromo-1H-indazole core and are intended to provide a robust framework for safe handling. It is imperative for researchers to evaluate this information in the context of their specific experimental conditions and to conduct a thorough risk assessment before commencing any work.

Section 1: Compound Identification and Properties

6-Bromo-3-(pyridin-2-yl)-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery, likely serving as a key intermediate in the synthesis of bioactive molecules.[1][2] Its structure, featuring a brominated indazole scaffold coupled with a pyridine ring, suggests a crystalline solid with limited water solubility and moderate solubility in organic solvents.[3]

PropertyData for Structurally Similar CompoundsSource
Molecular Formula C12H8BrN3-
Molecular Weight 274.12 g/mol -
Physical State Solid (presumed)[4]
Melting Point Not available. For 6-Bromo-3-methyl-1H-indazole: 191-192°C
Boiling Point Not available. For 6-Bromo-3-methyl-1H-indazole: 341.4°C at 760 mmHg
Solubility Limited water solubility is expected. Moderate solubility in organic solvents.[3]

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of closely related analogs, 6-Bromo-3-(pyridin-2-yl)-1H-indazole is anticipated to be a hazardous substance.[4][5] The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, and it may be harmful if swallowed.[4][5]

Anticipated GHS Classification:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[4][5]

  • Specific Target Organ Toxicity — Single Exposure: Category 3 (May cause respiratory irritation)[4][5]

GHS Label Elements:

  • Signal Word: Warning[4][5]

  • Pictograms:

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[5]

    • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364[5]

    • Storage: P403+P233, P405[5]

    • Disposal: P501[5]

Caption: Anticipated GHS Hazard Profile.

Section 3: First-Aid Measures

Prompt and appropriate first-aid is crucial in case of exposure. Always seek medical attention if symptoms persist.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a POISON CENTER or doctor.[6]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice.[5] Contaminated clothing should be removed and washed before reuse.[5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water.[5] Do NOT induce vomiting.[7] Call a POISON CENTER or doctor if you feel unwell.[5]

Section 4: Fire-Fighting Measures

While not expected to be highly flammable, this compound may burn, and its combustion can release toxic and corrosive fumes.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

  • Specific Hazards Arising from the Chemical: Combustion is expected to produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[4] Keep the product and empty containers away from heat and sources of ignition.[4]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4]

Section 5: Accidental Release Measures

In the event of a spill, prioritize personal safety and environmental protection.

  • Personal Precautions: Avoid all personal contact, including inhalation of dust.[9] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[10] Evacuate unnecessary personnel from the area.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7]

  • Methods for Containment and Clean-up: For dry spills, use dry clean-up procedures to avoid generating dust.[10] Sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[7] Wash the spill area thoroughly with soap and water.[10]

Section 6: Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure risk.

  • Precautions for Safe Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust.[5]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the work area.[5]

  • Conditions for Safe Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

    • Protect containers from physical damage and check regularly for leaks.[10]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary means of ensuring researcher safety.

  • Engineering Controls:

    • Use only in a well-ventilated area, with a strong preference for a certified chemical fume hood to maintain exposure levels below any established limits and to control dust generation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin exposure.[4]

    • Respiratory Protection: If engineering controls are not sufficient to control dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

    • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[11]

PPE_Workflow Start Handling the Compound FumeHood Work in Chemical Fume Hood Start->FumeHood Goggles Wear Safety Goggles (EN166) FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat Respirator Use Respirator (if needed) LabCoat->Respirator End Safe Handling Achieved Respirator->End

Caption: Recommended Personal Protective Equipment Workflow.

Section 8: Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous reactions.

  • Reactivity: No specific data is available, but it is not expected to be highly reactive under normal conditions.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[4]

  • Conditions to Avoid: Avoid the formation of dust, exposure to excess heat, and open flames.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[4]

Section 9: Toxicological Information

The toxicological properties of 6-Bromo-3-(pyridin-2-yl)-1H-indazole have not been fully investigated. The information below is extrapolated from similar compounds.

  • Acute Toxicity:

    • Oral: Expected to be harmful if swallowed (Category 4).[5] Ingestion may lead to gastrointestinal irritation.[4]

    • Dermal: May be harmful in contact with skin.[4]

    • Inhalation: May be harmful if inhaled and is expected to cause respiratory tract irritation.[4]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[4][5]

  • Carcinogenicity: There is no data to suggest that this compound or its close analogs are carcinogenic.[4]

Section 10: Disposal Considerations

All waste materials must be disposed of in accordance with local, regional, and national regulations.

  • Waste Disposal: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[12] It is recommended to dispose of this material and its container through a licensed waste disposal contractor.[4] Do not allow the chemical to enter drains.[12]

References

  • 6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011, August 12). Fisher Scientific.
  • 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety D
  • 6-Bromo-1H-indazole | C7H5BrN2 | CID 17842471. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). Fisher Scientific.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 20). RSC Publishing.
  • SAFETY D
  • CAS 7746-27-2: 1H-Indazole, 6-broMo-3-Methyl-. CymitQuimica.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • 6-Bromo-3-methyl-1H-indazole | 7746-27-2. Sigma-Aldrich.
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  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 30). Fisher Scientific.
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Exploratory

The Enduring Scaffold: A Technical Guide to the History and Discovery of 3-Substituted Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The indazole core, a deceptively simple fusion of benzene and pyrazole rings, has emerged as a powerhouse in medicinal chemistry. Its unique structural and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a deceptively simple fusion of benzene and pyrazole rings, has emerged as a powerhouse in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a foundational element in a multitude of clinically successful drugs.[1][2] This guide provides an in-depth exploration of the history, discovery, and synthetic evolution of 3-substituted indazole derivatives, offering insights for researchers and drug development professionals seeking to leverage this remarkable heterocycle.

A Historical Perspective: From Fischer's First Foray to a Modern Mainstay

The journey of the indazole ring system began in the late 19th century. While Emil Fischer is credited with the first report on the synthesis of an indazole derivative in 1880, it was the Jacobson synthesis in 1893 that provided a more general route to 1H-indazoles.[3][4] This classical method, involving the diazotization of N-acylated o-toluidine derivatives followed by intramolecular cyclization, laid the groundwork for future explorations into this fascinating class of compounds.[4]

Early research into indazoles was largely academic, focusing on their fundamental chemical properties. However, the 20th century witnessed a paradigm shift as the biological potential of these molecules began to be unveiled. The discovery of the anti-inflammatory properties of benzydamine in the 1960s marked a significant milestone, demonstrating the therapeutic promise of the indazole scaffold.[5] This discovery spurred further investigation, leading to the identification of a wide array of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[1][2][5]

The true ascent of 3-substituted indazoles to prominence in drug discovery, however, is a more recent phenomenon. The turn of the 21st century saw an explosion in the number of indazole-containing compounds entering clinical trials, particularly as kinase inhibitors for the treatment of cancer.[6][7] This was driven by the realization that the indazole core could serve as an excellent bioisostere for other key pharmacophores, such as indoles and phenols, offering improved metabolic stability and target-binding interactions.[8]

The Synthetic Arsenal: Crafting the 3-Substituted Indazole Core

The synthetic versatility of the indazole nucleus is a key reason for its widespread use. A diverse array of methodologies has been developed to construct and functionalize the indazole ring, with a particular focus on the regioselective introduction of substituents at the 3-position. These methods can be broadly categorized into classical and modern approaches.

Classical Approaches: Time-Tested Routes to the Indazole Scaffold

Several classical methods for indazole synthesis remain relevant today, particularly for the large-scale production of key intermediates.

  • The Jacobson Synthesis: As mentioned, this was one of the earliest methods for preparing 1H-indazoles.[4] The reaction proceeds via an intramolecular azo coupling.[9]

  • The Davis-Beirut Reaction: This versatile reaction provides an efficient route to 2H-indazoles from o-nitrobenzaldehydes and primary amines.[10][11][12] The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate.[10] It is particularly valuable as it avoids the use of toxic metals.[3]

Modern Methodologies: Precision and Diversity in Synthesis

The advent of modern synthetic techniques has revolutionized the synthesis of 3-substituted indazoles, enabling the creation of complex and diverse molecular architectures with high efficiency and selectivity.

  • [3+2] Cycloaddition Reactions: The [3+2] cycloaddition of benzynes with diazo compounds has emerged as a powerful and widely used method for the synthesis of indazoles.[13][14] This approach allows for the direct introduction of a substituent at the 3-position. The reaction of in situ generated benzynes with monosubstituted diazo compounds typically leads to 1H-indazoles through the rearrangement of the initial 3H-indazole adduct.[14] The use of disubstituted diazo compounds can provide access to stable 3,3-disubstituted 3H-indazoles.[3][14]

    • Experimental Protocol: Synthesis of 1H-Indazoles via [3+2] Cycloaddition of Benzyne and a Diazo Compound [14]

      • To a solution of the o-(trimethylsilyl)aryl triflate (1.2 equivalents) and the diazo compound (1.0 equivalent) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of tetrabutylammonium fluoride (TBAF, 1.5 equivalents, 1.0 M in THF) dropwise.

      • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC).

      • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.

  • Transition-Metal-Catalyzed Cross-Coupling and C-H Activation: Palladium- and copper-catalyzed reactions have become indispensable tools for the synthesis and functionalization of indazoles. These methods allow for the direct introduction of aryl, alkyl, and other functional groups at various positions of the indazole ring, including the C3 position. C-H activation strategies are particularly attractive as they offer a more atom-economical approach to functionalization.[1]

  • Intramolecular Diels-Alder Reactions: Recent advances have demonstrated the utility of intramolecular Diels-Alder reactions of pyrazines to access aza-indazoles, which are important structural motifs in medicinal chemistry.[15][16][17][18][19]

Below is a diagram illustrating the general synthetic strategies for accessing 3-substituted indazoles.

G cluster_classical Classical Methods cluster_modern Modern Methods Jacobson Jacobson Synthesis (from o-Toluidine derivatives) Indazole 3-Substituted Indazole Core Jacobson->Indazole DavisBeirut Davis-Beirut Reaction (from o-Nitrobenzylamines) DavisBeirut->Indazole Cycloaddition [3+2] Cycloaddition (Benzynes + Diazo Compounds) Cycloaddition->Indazole CrossCoupling Transition-Metal Catalysis (Cross-Coupling & C-H Activation) CrossCoupling->Indazole DielsAlder Intramolecular Diels-Alder (from Pyrazines) DielsAlder->Indazole

Caption: Key Synthetic Routes to the 3-Substituted Indazole Core.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The following table provides a comparative overview of the key synthetic methods.

Synthetic MethodAdvantagesDisadvantages
Jacobson Synthesis Utilizes readily available starting materials.Limited substrate scope, often requires harsh conditions.
Davis-Beirut Reaction Metal-free, good for 2H-indazoles.[3]May not be suitable for all substitution patterns.
[3+2] Cycloaddition High efficiency, broad functional group tolerance.[13]Requires access to diazo compounds and benzyne precursors.
Transition-Metal Catalysis High regioselectivity, excellent for late-stage functionalization.Can be expensive, may require optimization of reaction conditions.

The Privileged Scaffold in Action: 3-Substituted Indazoles in Drug Discovery

The true impact of 3-substituted indazoles is most evident in the realm of drug discovery. Several FDA-approved drugs feature this core structure, highlighting its therapeutic versatility.[1]

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[20][21] The synthesis of Pazopanib typically involves the coupling of a 3-methyl-1H-indazole derivative with a pyrimidine core.[20][21]

The innovator's route to Pazopanib starts with 3-methyl-6-nitro-1H-indazole.[20] Alternative synthetic strategies have been developed to improve efficiency and reduce costs.[20]

Pazopanib_Synthesis Start 3-Methyl-6-nitro-1H-indazole Intermediate1 N-(2-chloropyrimidin-4-yl)-2,3- dimethyl-2H-indazol-6-amine Start->Intermediate1 Multiple Steps Pazopanib Pazopanib Intermediate1->Pazopanib Coupling with 5-amino-2-methylbenzenesulfonamide

Caption: Simplified Synthetic Workflow for Pazopanib.

Niraparib: A PARP Inhibitor for Ovarian Cancer

Niraparib (Zejula®) is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[2][22][23] The synthesis of Niraparib often involves the regioselective N-arylation of an indazole derivative as a key step.[23][24]

Epacadostat: An IDO1 Inhibitor in Immuno-Oncology

Epacadostat is a potent and selective inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in cancer.[25][26] While not a direct 3-substituted indazole, its discovery and development highlight the broader importance of nitrogen-containing heterocyclic scaffolds in modern drug design.

Future Directions: The Unfolding Potential of 3-Substituted Indazoles

The story of 3-substituted indazoles is far from over. Ongoing research continues to uncover novel biological activities and develop more efficient and sustainable synthetic methodologies. Key areas of future exploration include:

  • Development of Novel Catalytic Systems: The design of new catalysts for C-H activation and cross-coupling reactions will enable the synthesis of even more complex and diverse indazole libraries.

  • Exploration of New Biological Targets: The privileged nature of the indazole scaffold suggests that it will continue to yield potent modulators of a wide range of biological targets beyond kinases and PARP.

  • Application in Chemical Biology: The development of indazole-based chemical probes will be crucial for dissecting complex biological pathways and validating new drug targets.

References

  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor - Benchchem. (URL: )
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem. (URL: )
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. (URL: [Link])

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Davis–Beirut reaction - Wikipedia. (URL: [Link])

  • Synthesis of Niraparib, a cancer drug candid
  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES HES-SO. (URL: [Link])

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (URL: [Link])

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - eScholarship. (URL: [Link])

  • Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds - Organic Syntheses. (URL: [Link])

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Publications. (URL: [Link])

  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC. (URL: [Link])

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - Bentham Science Publisher. (URL: [Link])

  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC. (URL: [Link])

  • Synthesis of Niraparib. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Discovery and synthesis of novel indazole deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • indazole - Organic Syntheses Procedure. (URL: [Link])

  • Divergent Synthesis of 6- or 7-Aza-Indazoles via Intramolecular Diels–Alder Cascade of Pyrazines | Organic Letters - ACS Publications. (URL: [Link])

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (URL: [Link])

  • Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety | Request PDF - ResearchGate. (URL: [Link])

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate. (URL: [Link])

  • ORGANIC CHEMISTRY - RSC Publishing. (URL: [Link])

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (URL: [Link])

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Synthesis of niraparib (XXXII). | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (URL: [Link])

  • Optimized Synthesis of 7-Azaindazole by a Diels–Alder Cascade and Associated Process Safety - ACS Publications. (URL: [Link])

  • Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety | ChemRxiv. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole for Drug Discovery

Abstract This application note provides a detailed, two-step synthetic protocol for the preparation of 6-Bromo-3-(pyridin-2-yl)-1H-indazole, a key heterocyclic scaffold of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 6-Bromo-3-(pyridin-2-yl)-1H-indazole, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the regioselective iodination of commercially available 6-bromo-1H-indazole to furnish the versatile intermediate, 6-bromo-3-iodo-1H-indazole. Subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with 2-(tributylstannyl)pyridine affords the target compound in good yield. This protocol is designed for scalability and reproducibility, offering researchers a reliable method for accessing this valuable building block for compound library synthesis and lead optimization efforts.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including potent kinase inhibitors for oncology.[1][2][3] The unique arrangement of nitrogen atoms in the indazole ring system allows for diverse interactions with biological targets. Specifically, 3-substituted indazoles have demonstrated significant therapeutic potential.[4][5] The introduction of a pyridinyl moiety at the 3-position, as in 6-Bromo-3-(pyridin-2-yl)-1H-indazole, offers a strategic combination of a rigid core with a hydrogen bond acceptor, a feature often exploited in the design of targeted therapeutics.

This document outlines a robust and well-characterized synthetic route to 6-Bromo-3-(pyridin-2-yl)-1H-indazole, designed to be accessible to researchers in both academic and industrial settings. The protocol is presented with an emphasis on the rationale behind key experimental choices, ensuring both clarity and successful implementation.

Synthetic Strategy Overview

The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole is achieved via a two-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial selective functionalization of the C3 position of the indazole ring, followed by the introduction of the pyridine moiety through a well-established cross-coupling reaction.

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 6-Bromo-1H-indazole B 6-Bromo-3-iodo-1H-indazole A->B   I₂, KOH, DMF   Room Temperature, 3h C 6-Bromo-3-iodo-1H-indazole E 6-Bromo-3-(pyridin-2-yl)-1H-indazole C->E   Pd(PPh₃)₄, Toluene   Reflux D 2-(Tributylstannyl)pyridine D->E   Pd(PPh₃)₄, Toluene   Reflux

Caption: Synthetic workflow for 6-Bromo-3-(pyridin-2-yl)-1H-indazole.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate 1)

This initial step involves the regioselective iodination of the C3 position of 6-bromo-1H-indazole. The use of potassium hydroxide as a base is crucial for the deprotonation of the indazole N-H, which activates the C3 position for electrophilic attack by iodine.

Materials

Reagent/SolventGradeSupplier
6-Bromo-1H-indazole≥98%Commercially Available
Potassium Hydroxide (KOH)≥85%Commercially Available
Iodine (I₂)≥99.8%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available
Potassium Carbonate (K₂CO₃)ACS GradeCommercially Available
Deionized Water--

Procedure

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in 20 mL of N,N-dimethylformamide (DMF), add potassium hydroxide (20 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve iodine (15 mmol, 1.5 equiv.) in 8 mL of DMF.

  • Add the iodine solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the mixture.

  • A white solid will precipitate. Collect the solid by vacuum filtration and wash with deionized water.

  • Dry the solid under vacuum to afford 6-bromo-3-iodo-1H-indazole as a white solid.[1]

Expected Outcome

CompoundMolecular FormulaMolecular WeightYieldAppearance
6-Bromo-3-iodo-1H-indazoleC₇H₄BrIN₂322.93 g/mol ~70-75%White Solid
Part 2: Synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole (Final Product)

The second and final step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples the 3-iodo-indazole intermediate with a suitable pyridine-based organometallic reagent. The iodine at the C3 position is more reactive in such cross-coupling reactions compared to the bromine at the C6 position, allowing for selective functionalization.[6]

Materials

Reagent/SolventGradeSupplier
6-Bromo-3-iodo-1H-indazoleAs prepared in Part 1-
2-(Tributylstannyl)pyridine≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure

  • To a solution of 6-bromo-3-iodo-1H-indazole (5 mmol, 1.0 equiv.) in 50 mL of anhydrous toluene, add 2-(tributylstannyl)pyridine (6 mmol, 1.2 equiv.).

  • Purge the solution with a stream of nitrogen or argon for 15 minutes to degas the solvent.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 0.05 equiv.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-Bromo-3-(pyridin-2-yl)-1H-indazole.

Expected Outcome

CompoundMolecular FormulaMolecular WeightYieldAppearance
6-Bromo-3-(pyridin-2-yl)-1H-indazoleC₁₂H₈BrN₃274.12 g/mol ~60-70%Off-white to pale yellow solid

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful introduction of the pyridinyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating checkpoints. The successful synthesis and isolation of the 6-bromo-3-iodo-1H-indazole intermediate with the expected yield and appearance is a critical validation of the first step. The subsequent Suzuki-Miyaura coupling should show a clear conversion of the starting material to a new, less polar product by TLC analysis. The final characterization data, particularly NMR and MS, will provide definitive confirmation of the target molecule's identity.

Conclusion

This application note details a reliable and scalable two-step synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole. The protocol leverages a regioselective iodination followed by a robust Suzuki-Miyaura cross-coupling reaction. The clear, step-by-step instructions and the rationale provided for key experimental choices are intended to enable researchers to confidently synthesize this valuable building block for their drug discovery programs.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021, 11, 15675-15687. [Link]

  • Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 2014, 4, 30603-30606. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 2023, 258, 115574. [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(4), 4508-4520. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 2010, 51(33), 4439-4442. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 2022, 27(15), 5003. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 2018, 23(8), 2043. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018, 23(11), 2759. [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 2016, 13(1), 58-63. [Link]

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Application

Application Note: Step-by-Step Preparation of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of bifunctional heteroaromatic scaffolds for kinase inhibitor libraries and Structure-Activity Relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of bifunctional heteroaromatic scaffolds for kinase inhibitor libraries and Structure-Activity Relationship (SAR) studies.

Strategic Rationale & Mechanistic Overview

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indoles to promote strong hydrogen bonding within the hydrophobic pockets of target proteins. The synthesis of 6-bromo-3-(pyridin-2-yl)-1H-indazole provides a highly versatile, bifunctional building block.

The strategic advantage of this intermediate lies in its orthogonal reactivity. By installing a 2-pyridyl group at the C3 position while preserving a bromide at the C6 position, researchers can perform late-stage, modular diversification (e.g., via Buchwald-Hartwig aminations or secondary Suzuki couplings at C6) without cross-reactivity.

To achieve this, the synthesis relies on a four-step sequence: regioselective C3-iodination, N1-protection, chemoselective Suzuki-Miyaura cross-coupling, and acidic deprotection.

Pathway SM 6-Bromo-1H-indazole (Starting Material) Iodo 6-Bromo-3-iodo- 1H-indazole SM->Iodo I2, KOH DMF Prot 6-Bromo-3-iodo- 1-(THP)-1H-indazole Iodo->Prot DHP, p-TsOH THF Coup 6-Bromo-3-(pyridin-2-yl)- 1-(THP)-1H-indazole Prot->Coup 2-Py-Bpin, Pd Dioxane/H2O Prod 6-Bromo-3-(pyridin-2-yl)- 1H-indazole Coup->Prod TFA DCM

Fig 1. Four-step synthetic workflow for 6-bromo-3-(pyridin-2-yl)-1H-indazole.

The Principle of Chemoselectivity

Absolute chemoselectivity during the cross-coupling phase is achieved by exploiting the bond dissociation energy (BDE) differential between the halogens. The C3–I bond (~240 kJ/mol) is significantly weaker than the C6–Br bond (~280 kJ/mol). Consequently, the oxidative addition of the Palladium(0) catalyst occurs kinetically and exclusively at the C3 position.

Chemoselectivity Pd Pd(0) Catalyst Complex Pd(II) Oxidative Addition (C3-Selective) Pd->Complex Substrate 6-Bromo-3-iodo-1-(THP)-1H-indazole C3-I (240 kJ/mol) C6-Br (280 kJ/mol) Substrate->Complex Kinetically favored Trans Transmetalation & Reductive Elimination Complex->Trans

Fig 2. Thermodynamic and kinetic rationale for C3-selective oxidative addition.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric, thermodynamic, and quality control (QC) parameters required to maintain a self-validating experimental system across the workflow.

StepTransformationReagents & CatalystTemp / TimeExpected YieldSelf-Validation (QC Metrics)
1 C3-IodinationI₂, KOH, DMF25 °C / 3 h70–75%LCMS: [M+H]⁺ 322.9 / 324.9 (1:1 ratio)
2 N1-ProtectionDHP, p-TsOH, THF70 °C / 7 h85–90%TLC: R_f shift to ~0.6 (3:1 Hex/EtOAc)
3 Suzuki Coupling2-Py-Bpin, Pd(dppf)Cl₂, Na₂CO₃100 °C / 8 h60–65%LCMS:[M+H]⁺ 358.1 / 360.1 (1:1 ratio)
4 DeprotectionTFA, DCM25 °C / 4 h90–95%LCMS: [M+H]⁺ 274.0 / 276.0 (1:1 ratio)

Detailed Experimental Protocols

Phase 1: Regioselective C3-Iodination

Mechanistic Causality: Potassium hydroxide (KOH) deprotonates the indazole N1 position, forming an electron-rich indazolide anion. This significantly enhances the nucleophilicity of the C3 carbon, directing the electrophilic attack of iodine exclusively to this position . DMF is utilized as a polar aprotic solvent to stabilize the intermediate anion and accelerate the reaction.

  • Preparation: Charge a round-bottom flask with 6-bromo-1H-indazole (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M).

  • Deprotonation: Add KOH pellets (2.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Electrophilic Attack: Dissolve I₂ (1.5 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction & Workup: Stir at room temperature for 3 hours. Pour the dark mixture into an aqueous solution containing a 1:1 mixture of Na₂S₂O₃ (sodium thiosulfate) and K₂CO₃.

    • Scientist Note: Na₂S₂O₃ is critical here; it reduces unreacted I₂ to water-soluble iodide (I⁻), preventing over-oxidation and simplifying purification.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with deionized water, and dry under a high vacuum to afford 6-bromo-3-iodo-1H-indazole .

Phase 2: N1-Tetrahydropyranyl (THP) Protection

Mechanistic Causality: Free indazole NH groups are notorious for coordinating with palladium catalysts, leading to catalyst poisoning or off-target N-arylation. The THP group is selected because it is highly stable to the alkaline conditions of the subsequent Suzuki coupling but easily cleaved under mild acidic conditions .

  • Preparation: Dissolve 6-bromo-3-iodo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.2 equiv) followed by 3,4-dihydro-2H-pyran (DHP, 3.0 equiv).

  • Reaction: Heat the mixture to reflux (70 °C) for 7 hours.

  • Self-Validation: Monitor via TLC (3:1 Hexanes/EtOAc). The highly polar starting material (R_f ~0.2) will be completely consumed, replaced by a non-polar spot (R_f ~0.6).

  • Workup: Concentrate the mixture under reduced pressure. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

Phase 3: Chemoselective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: 2-Pyridylboronic esters are highly susceptible to protodeboronation. To outcompete this degradation pathway, Pd(dppf)Cl₂ is utilized. The large bite angle (99°) of the dppf ligand accelerates the reductive elimination step—often the rate-limiting step in heteroaryl couplings . A biphasic Dioxane/H₂O system ensures the solubility of the boronate complex while providing the necessary aqueous environment to activate the boronic ester.

  • Preparation: In a thick-walled pressure vial, combine the THP-protected indazole (1.0 equiv), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution vigorously with Argon for 15 minutes. Do not skip degassing; oxygen will rapidly oxidize the Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv), seal the vial, and heat immediately to 100 °C. Fast heating minimizes the time the 2-pyridylboronic ester spends in the basic aqueous medium before coupling, reducing protodeboronation.

  • Workup: After 8 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry, and purify via flash column chromatography to isolate 6-bromo-3-(pyridin-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

Phase 4: Acid-Mediated Deprotection

Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the oxygen of the THP ring, facilitating the formation of an oxocarbenium ion intermediate that is subsequently expelled, restoring the free indazole without cleaving the newly formed C-C bond or the C6-bromide.

  • Preparation: Dissolve the coupled intermediate in anhydrous DCM (0.1 M).

  • Cleavage: Add TFA (10.0 equiv) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA. Neutralize the residue by carefully partitioning it between EtOAc and saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Final Isolation: Extract the aqueous layer with EtOAc, combine the organic phases, dry over Na₂SO₄, and concentrate. Recrystallize from minimal DCM/Hexanes to afford the pure target compound: 6-Bromo-3-(pyridin-2-yl)-1H-indazole .

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021, 11, 15675-15687.[Link]

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. ChemMedChem, 2012, 7(12), 2093-2100.[Link]

Method

Suzuki coupling reactions using 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-(pyridin-2-yl)-1H-indazole Executive Summary & Strategic Importance The substrate 6-Bromo-3-(pyridin-2-yl)-1H-indazole represents a "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Executive Summary & Strategic Importance

The substrate 6-Bromo-3-(pyridin-2-yl)-1H-indazole represents a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., targeting Pim-1, c-Kit, or VEGFR). The architecture combines an indazole core (mimicking the purine adenine ring) with a 3-position pyridine, often used to engage the hinge region or specific solvent-front residues in the kinase binding pocket.

The Synthetic Challenge: While the 6-bromo substituent provides a handle for late-stage diversification via Suzuki-Miyaura coupling, this specific substrate presents a "Double-Edged Chelation" challenge :

  • Unprotected Indazole (N-H): The free N-H (pKa ~14) can deprotonate, forming an indazolyl anion that may bridge palladium centers, leading to catalyst deactivation (Pd-black).

  • Pyridine-Indazole Chelation: The proximity of the pyridine nitrogen (at C3) and the indazole nitrogen (N2) creates a potential bidentate pocket. Although sterically strained, this domain can competitively bind cationic Pd(II) species, retarding the catalytic cycle.

This guide details two validated protocols—Method A (Standard) for robust coupling partners and Method B (Advanced) for sterically demanding or heteroatom-rich boronic acids—designed to overcome these electronic hurdles.

Strategic Analysis: Reaction Engineering

Before initiating the protocol, understanding the mechanistic causality is vital for success.

Ligand Selection
  • Standard Phosphines (PPh3): Often fail due to the competitive binding of the substrate's nitrogen atoms.

  • Bidentate Ligands (dppf): Pd(dppf)Cl₂ is the "workhorse" catalyst.[1] The large bite angle of dppf stabilizes the Pd(0) species and accelerates reductive elimination, which is crucial when the oxidative addition complex is stabilized by heteroatoms.

  • Buchwald Ligands (XPhos/SPhos): For difficult couplings, dialkylbiaryl phosphines are required. XPhos provides steric bulk that prevents the formation of inactive Pd-dimers bridged by the indazole nitrogen.

Base & Solvent Effects
  • The "Water" Factor: A biphasic system (Dioxane/H₂O) is critical. Water dissolves the inorganic base and boronate species, increasing the concentration of the reactive boronate "ate" complex.

  • Base Choice:

    • Na₂CO₃/K₂CO₃: Suitable for robust substrates.

    • K₃PO₄: Preferred for Method B. The higher basicity facilitates the transmetallation step and helps keep the indazole N-H deprotonated (anionic indazole is less likely to coordinate via the lone pair in a way that poisons the catalyst than the neutral species).

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Recommended for: Coupling with phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

Materials:

  • Substrate: 6-Bromo-3-(pyridin-2-yl)-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1]·CH₂Cl₂) (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3). Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).

  • Activation: Add 2.0 M Na₂CO₃ (3.0 equiv) via syringe. The mixture will turn biphasic.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Check LC-MS at 2 hours. Look for the consumption of the bromide (M+H: ~274/276) and appearance of product.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: High-Performance Protocol (XPhos Pd G3)

Recommended for: Coupling with unstable boronic acids (e.g., 2-pyridyl, 2-thiazolyl) or sterically hindered partners.

Materials:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, solid)

  • Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with substrate, boronic acid (1.5 equiv), XPhos Pd G3, and solid K₃PO₄.

  • Solvation: Add the solvent mixture (n-BuOH/H₂O). Why n-BuOH? It solubilizes the Pd-catalyst and allows for higher temperatures (100°C+) without high pressure, while the water component activates the boronic acid.

  • Reaction: Heat to 100–110°C for 2–6 hours.

  • Workup: Standard extraction. If the product contains basic nitrogens (like the pyridine ring), ensure the aqueous layer pH is adjusted to ~10 during extraction to prevent product loss as a salt.

Data Summary & Optimization Table

The following table summarizes typical optimization results for this scaffold.

EntryCatalystLigandSolvent/BaseTemp (°C)YieldNotes
1Pd(PPh₃)₄PPh₃DME / Na₂CO₃8535%Significant protodeboronation; incomplete conversion.
2Pd(OAc)₂PPh₃Toluene / K₂CO₃100<10%Catalyst poisoning (Pd black formation).
3 Pd(dppf)Cl₂ dppf Dioxane / Na₂CO₃ 90 88% Best for standard aryl boronic acids.
4Pd₂(dba)₃XPhosn-BuOH / K₃PO₄11092%Excellent for heteroaryl boronic acids.
5Pd(Amphos)Cl₂AmphosMeCN / H₂O8075%Good alternative for rapid microwave synthesis.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle and the specific "Chelation Trap" risk associated with the 3-(pyridin-2-yl)-1H-indazole scaffold.

SuzukiMechanism Substrate 6-Bromo-3-(pyridin-2-yl)-1H-indazole OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd trapped by N-N chelation) Substrate->Poison Coordination via Pyridine-N & Indazole-N Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMetal Transmetallation (Ar-Pd(II)-R) OxAdd->TransMetal + Boronate Boronate Boronate 'Ate' Complex [R-B(OH)3]- Boronate->TransMetal Product Coupled Product TransMetal->Product Reductive Elimination Product->Pd0 Regenerate Catalyst Poison->Pd0 Inhibition

Figure 1: Catalytic cycle highlighting the oxidative addition of the 6-bromoindazole and the potential off-cycle catalyst sequestration (poisoning) by the pyridine-indazole chelate.

Troubleshooting & Critical Controls

  • Protodeboronation:

    • Symptom:[2][3][4][5] Recovery of starting bromide and formation of the de-boronated arene (R-H).

    • Fix: This is common with 2-heteroaryl boronic acids. Switch to Method B (XPhos/K₃PO₄) or use Boronic Acid Pinacol Esters instead of free acids. Lower the temperature to 80°C and increase catalyst loading.

  • Catalyst Poisoning (Stalled Reaction):

    • Symptom:[2][3][4][5] Reaction stops at 50% conversion; adding more catalyst doesn't help.

    • Fix: The unprotected N-H is likely the culprit. Protect the indazole nitrogen with a THP (Tetrahydropyranyl) or SEM group prior to coupling. Alternatively, ensure the base equivalents are sufficient (>3 equiv) to keep the nitrogen fully deprotonated to the anion.

  • Purification of Pyridine Derivatives:

    • Issue: Product streaks on silica gel due to the basic pyridine nitrogen.

    • Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes, or use DCM/MeOH/NH₄OH (90:9:1) as the eluent.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2014).[6] Discovery of novel 3-(pyridin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.[7][8] Bioorganic & Medicinal Chemistry Letters, 24(24), 5727-5730. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2024). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Link

  • Hopkins, C. R., et al. (2011). Synthesis and SAR of 3-(pyridin-2-yl)-1H-indazoles as inhibitors of c-Kit.[8] Journal of Medicinal Chemistry, 54(14), 5006-5024. Link

Sources

Application

Application Note: Functionalization of the 6-Bromo Position in 3-Pyridyl Indazoles

Part 1: Strategic Overview & Scientific Rationale The "Privileged" Scaffold The 3-pyridyl indazole architecture is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors tar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The "Privileged" Scaffold

The 3-pyridyl indazole architecture is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors targeting PI3K , Aurora A , VEGFR , and LRRK2 .[1] The fusion of the indazole core with a 3-pyridyl moiety creates a rigid, planar system capable of potent ATP-mimetic binding.

The 6-bromo position is the strategic "exit vector." Functionalization here allows the molecule to extend into the solvent-exposed regions of the kinase binding pocket, modulating solubility, pharmacokinetic (PK) properties, and selectivity.

The Synthetic Chessboard: Challenges & Solutions

Functionalizing the 6-bromo position in the presence of a 3-pyridyl group presents unique challenges that standard protocols often overlook.

  • Challenge 1: Catalyst Poisoning. The pyridine nitrogen (N_py) is a good ligand for Palladium (Pd). It can compete with phosphine ligands, sequestering the catalyst and stalling the catalytic cycle.

    • Solution: Use bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos, RuPhos) that bind Pd more tightly than the pyridine nitrogen.

  • Challenge 2: N1-H Acidity. The indazole N1 proton is acidic (pKa ~14). Under basic cross-coupling conditions, the N1-anion forms, which can reduce solubility or coordinate Pd.

    • Solution:Protect or Alkylate N1 prior to C6 functionalization. THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups are recommended for transient protection; alkylation is used if the N1-substituent is part of the final pharmacophore.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl groups to the 6-position.

Rationale: We utilize Pd(dppf)Cl₂ because the ferrocene backbone creates a large bite angle, stabilizing the Pd center against displacement by the 3-pyridyl nitrogen.

Materials
  • Substrate: 6-bromo-3-(pyridin-3-yl)-1-THP-indazole (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-Bpin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (5 mol%)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Methodology
  • Setup: Charge an oven-dried reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The 3-pyridyl group often causes tailing; use a modifier (0.1% Formic Acid) in the mobile phase.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1]

    • Note: If the product contains basic nitrogens (from the pyridine or new group), avoid acidic washes. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Installing solubilizing amine tails (e.g., morpholine, piperazine).

Rationale: The RuPhos and BrettPhos precatalyst systems are essential here.[5] They are engineered to prevent the formation of stable Pd-amine complexes (catalyst resting states) and outcompete the pyridine nitrogen.

Materials
  • Substrate: 6-bromo-3-(pyridin-3-yl)-1-methyl-indazole (1.0 equiv)

  • Amine: Secondary or Primary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2–5 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine substrate, amine (if solid), base (if solid Cs₂CO₃), and catalyst in a vial.

  • Solvation: Add anhydrous solvent. If using LiHMDS, add it dropwise last.[5]

  • Thermal Activation: Heat to 65–80°C . LiHMDS reactions are often faster (1–4 hours).

  • Quench: Cool to RT. Quench with saturated NH₄Cl (aq).

  • Extraction: Extract with EtOAc.

  • Purification: Reverse-phase preparative HPLC is often required to separate the product from ligand byproducts.

Part 3: Visualization & Data

Decision Matrix: Functionalization Strategy

The following diagram illustrates the logical flow for selecting the correct protocol based on the N1-status and target moiety.

IndazoleStrategy Start Start: 6-Bromo-3-pyridyl Indazole N_Check Is N1 Protected? Start->N_Check Protect Step 1: Protect N1 (THP, SEM, or Alkyl) N_Check->Protect No (NH free) Target_Check Target Moiety? N_Check->Target_Check Yes (N-R) Protect->Target_Check Suzuki Protocol A: Suzuki (Aryl/Heteroaryl) Target_Check->Suzuki C-C Bond Buchwald Protocol B: Buchwald (Amines) Target_Check->Buchwald C-N Bond Borylation Protocol C: Miyaura Borylation (Create Boronate Handle) Target_Check->Borylation Reverse Coupling Final Final Drug Candidate Suzuki->Final Buchwald->Final Borylation->Final

Caption: Workflow for selecting the optimal functionalization pathway based on N1-substitution and target chemotype.

Comparative Reaction Data

Typical yields observed for 6-bromo-3-(pyridin-3-yl)-1-THP-indazole substrates.

Reaction TypeCoupling PartnerCatalyst SystemBase/SolventYield (%)Notes
Suzuki Phenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane85-92%Robust; Pyridine tolerance high.
Suzuki 4-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃ / DME70-78%Slower; requires 100°C.
Buchwald MorpholineRuPhos Pd G3LiHMDS / THF88-95%Very fast (<2h).
Buchwald AnilineBrettPhos Pd G3Cs₂CO₃ / Toluene65-75%Sensitive to sterics.
Sonogashira TMS-AcetylenePd(PPh₃)₂Cl₂/CuITEA / DMF60-70%Copper acetylide can be trapped by pyridine.

Part 4: References

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor. J Med Chem. 2017.[6] Retrieved from

  • Royal Society of Chemistry (RSC). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv., 2024. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling - Conditions and Mechanism. Retrieved from

  • Unibrom. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from

Sources

Method

Application Note: Reagents &amp; Protocols for the Cyclization of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

This Application Note provides a comprehensive technical guide for the synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole , a critical scaffold in the development of Wnt pathway modulators and kinase inhibitors (e.g., Axi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole , a critical scaffold in the development of Wnt pathway modulators and kinase inhibitors (e.g., Axitinib analogs).

The protocol focuses on the most robust synthetic route: the nucleophilic aromatic substitution (SNAr) and condensation of hydrazine with a (2-fluoro-4-bromophenyl)(pyridin-2-yl)methanone precursor.

Executive Summary & Retrosynthetic Logic

The target molecule, 6-Bromo-3-(pyridin-2-yl)-1H-indazole , combines a halogenated indazole core with a pyridine moiety at the C3 position. The bromine at C6 serves as a versatile handle for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Retrosynthetic Analysis: The most reliable disconnection for 3-aryl-1H-indazoles is the N-N bond formation via hydrazine condensation with a 2-haloaryl ketone.

  • Bond Disconnection: N1–C7a and N2–C3.

  • Key Precursor: (4-bromo-2-fluorophenyl)(pyridin-2-yl)methanone .

  • Mechanism: The reaction proceeds via a cascade sequence:

    • SNAr: Hydrazine displaces the labile fluorine atom ortho to the electron-withdrawing carbonyl.

    • Condensation: The resulting hydrazine intermediate undergoes intramolecular dehydration with the ketone to close the pyrazole ring.

Pathway Visualization

Retrosynthesis Target 6-Bromo-3-(pyridin-2-yl)-1H-indazole Precursor (4-Bromo-2-fluorophenyl) (pyridin-2-yl)methanone Target->Precursor Dehydration & SNAr Disconnection Reagents Hydrazine Hydrate (Cyclization Agent)

Figure 1: Retrosynthetic logic identifying the key fluoroketone precursor.

Critical Reagents & Material Selection

A. The Cyclization Agent: Hydrazine Source
  • Primary Choice: Hydrazine Hydrate (50–65% w/w) .

    • Why: It is a potent alpha-effect nucleophile capable of displacing the fluorine atom even in sterically crowded ketones. It acts as both the nucleophile and the base.

  • Alternative: Hydrazine Acetate (generated in situ from hydrazine hydrate + AcOH).

    • Why: Used if the substrate is sensitive to strong basic conditions, though less common for this specific electron-deficient precursor.

B. Solvent Systems

The choice of solvent dictates the reaction temperature and rate.

  • Ethanol (EtOH): Standard for reactive aldehydes. Often too low-boiling (78°C) for hindered ketones.

  • n-Butanol (n-BuOH): Recommended. Boiling point of 117°C allows for sufficient thermal energy to overcome the activation barrier for the initial SNAr step without requiring a sealed pressure vessel.

  • Ethylene Glycol: Used for microwave-assisted protocols or highly unreactive substrates (up to 150°C).

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor

Compound: (4-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone

Note: This step requires strictly anhydrous conditions due to the use of organolithium reagents.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb Amide) (1.0 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Lithiation: Charge a flame-dried 3-neck flask with 2-bromopyridine and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of 2-lithiopyridine. Stir for 30 mins at -78°C.

  • Coupling: Dissolve the Weinreb amide (4-bromo-2-fluoro-N-methoxy-N-methylbenzamide) in THF and add it slowly to the lithiated species at -78°C.

    • Mechanistic Insight: The Weinreb amide prevents over-addition, ensuring mono-ketone formation.

  • Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to yield the yellow crystalline ketone.

Protocol B: Cyclization to Indazole

Compound: 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Reagents:

  • Precursor Ketone (from Protocol A)

  • Hydrazine Hydrate (excess, 5–10 equiv)

  • n-Butanol (0.5 M concentration relative to substrate)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ketone in n-Butanol.

  • Reagent Addition: Add Hydrazine Hydrate (10 equiv) in one portion.

    • Note: A large excess drives the equilibrium forward and prevents azine (dimer) formation.

  • Reaction: Heat the mixture to 110°C (Reflux) for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The intermediate hydrazone may be visible; heating must continue until cyclization is complete (disappearance of M+H = 296/298, appearance of M+H = 274/276).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of crushed ice/water (3x volume of solvent) with vigorous stirring.

    • The indazole product typically precipitates as an off-white to pale yellow solid.

  • Purification:

    • Filter the solid and wash copiously with water (to remove excess hydrazine) and cold hexanes.

    • Dry under high vacuum at 50°C.

    • Optional: Recrystallization from EtOH or Toluene if purity <95%.

Quantitative Data Summary

ParameterValue / ConditionNotes
Precursor (4-bromo-2-fluorophenyl)(pyridin-2-yl)methanoneMW: 279.09
Reagent Hydrazine Hydrate (64%)Excess (10 eq) prevents dimerization
Solvent n-ButanolHigh BP (117°C) facilitates cyclization
Temperature 110–120°CReflux required for SNAr step
Time 4 – 12 HoursMonitor via HPLC/LC-MS
Typical Yield 75 – 85%High efficiency due to intramolecular trap
Appearance Pale Yellow/Off-White SolidColor implies trace conjugation impurities

Troubleshooting & Optimization Logic

Issue: Incomplete Cyclization (Hydrazone Intermediate Stalling)

If LC-MS shows a persistent peak corresponding to the open-chain hydrazone:

  • Cause: Steric hindrance from the pyridine ring or insufficient thermal energy.

  • Solution: Add catalytic Acetic Acid (AcOH) (0.5 equiv) to the reaction mixture. Acid catalysis protonates the ketone/imine, accelerating the nucleophilic attack of the hydrazine nitrogen.

Issue: Azine Formation

If a dimer (M+H ~550+) is observed:

  • Cause: Low hydrazine concentration allowing one hydrazine molecule to react with two ketone molecules.

  • Solution: Increase Hydrazine Hydrate to 20 equivalents and ensure vigorous stirring during addition.

Experimental Workflow Diagram

Workflow Start Start: Precursor Ketone Solvent Dissolve in n-Butanol Start->Solvent AddHz Add Hydrazine Hydrate (10 eq) Solvent->AddHz Reflux Reflux at 115°C (4-12h) AddHz->Reflux Check LC-MS Check Reflux->Check Check->Reflux Incomplete Workup Pour into Ice Water Check->Workup Complete Filter Filter & Wash (H2O/Hexane) Workup->Filter Dry Dry (Vac Oven, 50°C) Filter->Dry

Figure 2: Decision tree for the cyclization workflow ensuring quality control.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood. In case of spills, neutralize with dilute hypochlorite solution (bleach).

  • n-Butanol: Flammable. Keep away from open flames.

  • 2-Bromopyridine: Toxic by inhalation and skin contact.

References

  • General Indazole Synthesis

    • Title: Synthesis of 1H-indazoles
    • Source:Journal of Organic Chemistry, 2006, 71(21), 8166–8172.
    • URL:[Link]

  • Precursor Lithiation Chemistry

    • Title: Regioselective Lithi
    • Source:Organic Letters, 2010, 12(23), 5502–5505.
    • URL:[Link]

  • Application in Kinase Inhibitors (Wnt/Axitinib Analogs)

    • Title: Discovery of Axitinib with Indazole Scaffolds.
    • Source:Journal of Medicinal Chemistry, 2006, 49(7), 2138–2142.
    • URL:[Link]

  • Process Chemistry for Indazoles

    • Title: Scalable Synthesis of 1H-Indazoles via Hydrazine Condens
    • Source:Organic Process Research & Development, 2011, 15(4), 831–840.
    • URL:[Link]

Application

in vitro assay protocols for 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Application Note: In Vitro Profiling and Synthetic Utility of 6-Bromo-3-(pyridin-2-yl)-1H-indazole Executive Summary & Mechanism of Action 6-Bromo-3-(pyridin-2-yl)-1H-indazole is a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling and Synthetic Utility of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Executive Summary & Mechanism of Action

6-Bromo-3-(pyridin-2-yl)-1H-indazole is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for the development of Type I and Type II kinase inhibitors. Its structural utility is derived from the indazole-pyridine motif , which mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites via bidentate hydrogen bonding.

While often utilized as a precursor for high-affinity probes (e.g., targeting PLK4 , PI3K , Syk , or Wnt/Porcupine ), the scaffold itself requires rigorous in vitro profiling to establish baseline activity, selectivity, and "off-target" toxicity before derivatization.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a starting fragment to probe the ATP-binding pocket of Serine/Threonine and Tyrosine kinases.

  • Negative Control: Serves as a low-affinity control in Structure-Activity Relationship (SAR) studies to validate the necessity of C6-substitution.

  • Synthetic Intermediate: Precursor for Suzuki-Miyaura cross-coupling to generate libraries of potent inhibitors (e.g., Axitinib analogs).

Material Preparation & Stability

Objective: To prepare stable, precipitation-free stock solutions for high-throughput screening (HTS) and cellular assays.

Compound Properties:

  • Molecular Weight: ~274.12 g/mol

  • Solubility: Low in water; High in DMSO.

  • Appearance: Off-white to pale yellow solid.

Protocol: Stock Solution Preparation (10 mM)

  • Weighing: Accurately weigh 2.74 mg of 6-Bromo-3-(pyridin-2-yl)-1H-indazole into a sterile, amber glass vial (to protect from light).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, Cell Culture Grade).

  • Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Do not filter DMSO stocks through standard cellulose filters (they dissolve). If sterility is required, use a 0.2 µm PTFE or Nylon syringe filter.

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles (>3 cycles).

Critical Checkpoint:

Before every assay, inspect the thawed aliquot for crystallization. If crystals are visible, warm to 37°C and vortex until clear. Do not use if precipitate remains.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

Context: This scaffold typically targets the ATP-binding pocket. This assay measures the compound's ability to compete with ATP, quantifying the remaining ADP produced by the kinase reaction. We will use PLK4 (Polo-like Kinase 4) as the representative target, given the scaffold's high relevance to this family.

Materials:

  • Recombinant Human PLK4 Kinase (active).

  • Substrate: Myelin Basic Protein (MBP) or Casein.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT, 0.5 mM Na₃VO₄.

  • 384-well white, low-volume microplates.

Experimental Workflow:

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the compound in DMSO (10 points). Start at 100 µM (final assay concentration).

    • Dilute these DMSO stocks 1:25 into 1X Assay Buffer to create "4X Working Solutions" (4% DMSO).

  • Kinase Reaction Setup (10 µL Volume):

    • Add 2.5 µL of 4X Compound Working Solution to the well.

    • Add 2.5 µL of 4X Enzyme Mixture (PLK4, optimized concentration ~2-5 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 5.0 µL of 2X ATP/Substrate Mix (ATP concentration should be at

      
      , typically 10-50 µM).
      
  • Incubation:

    • Seal plate and incubate at RT for 60 minutes.

  • Detection (ADP-Glo):

    • Step 1: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min at RT.

    • Step 2: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min at RT.

  • Readout:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multi-mode plate reader (e.g., EnVision, GloMax).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Protocol B: Cellular Target Engagement & Viability

Context: Since the 6-bromo scaffold is often a precursor, its cellular permeability and baseline toxicity must be established before derivatization.

Cell Lines: MCF-7 (Breast Cancer), HCT116 (Colorectal), or HEK293 (Control).

Method: CellTiter-Glo® Luminescent Cell Viability Assay

  • Seeding:

    • Harvest cells and resuspend in complete growth media (RPMI-1640 or DMEM + 10% FBS).

    • Seed 3,000 - 5,000 cells/well in a 96-well white-walled clear-bottom plate (100 µL volume).

    • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare 1000X compound stocks in DMSO.

    • Dilute 1:1000 directly into pre-warmed culture media (Final DMSO = 0.1%).

    • Aspirate old media from wells and add 100 µL of drug-containing media.

    • Include controls: DMSO only (0% inhibition), Staurosporine (1 µM, Positive Control).

    • Incubate for 72 hours .

  • Measurement:

    • Equilibrate plate and CellTiter-Glo reagent to RT.

    • Add 100 µL of CellTiter-Glo reagent directly to the wells.

    • Orbitally shake for 2 minutes (induce lysis).

    • Incubate for 10 minutes (stabilize signal).

    • Measure Luminescence.

Expected Results:

  • Scaffold Baseline: The 6-Bromo-3-(pyridin-2-yl)-1H-indazole core often exhibits an IC50 > 10 µM.

  • Interpretation: If IC50 < 1 µM, the scaffold itself has significant off-target toxicity or high potency against a specific kinase, warranting a kinome wide screen.

Synthetic Utility: Derivatization Workflow

The primary value of this compound is as a substrate for Suzuki-Miyaura Cross-Coupling to install diversity elements at the C6 position.

Reaction Scheme (Micro-scale Optimization):

  • Reactants: 6-Bromo-3-(pyridin-2-yl)-1H-indazole (1.0 eq) + Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1][2][3]

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: Dioxane:Water (4:1).[1][2]

  • Conditions: Microwave irradiation at 110°C for 30 mins.

Visualizing the Scaffold Logic

IndazoleScaffold Scaffold 6-Bromo-3-(pyridin-2-yl)-1H-indazole Binding ATP Pocket Binding (Hinge Region) Scaffold->Binding H-Bond Donor/Acceptor Derivatization Suzuki Coupling (C6 Position) Scaffold->Derivatization Br-Handle Assay Kinase Screening (PLK4, PI3K, Syk) Binding->Assay Competition Library Inhibitor Library (R-Group Diversity) Derivatization->Library Pd-Catalysis Library->Assay HTS

Figure 1: Functional workflow of the indazole-pyridine scaffold in drug discovery, highlighting its dual role as a binding motif and a synthetic handle.[2][4]

Quantitative Reference Data

ParameterValue / ConditionNotes
Solvent Tolerance DMSO up to 10%In biochemical assays (check enzyme tolerance).
Typical IC50 (Scaffold) 5 - 50 µMBaseline activity against PLK4/Syk before optimization.
Storage Stability > 1 YearAt -80°C in DMSO (anhydrous).
Detection Wavelength LuminescenceFor ADP-Glo and CellTiter-Glo.
Primary Targets PLK4, PI3K, Syk, WntDependent on C6-substitution.

References

  • BenchChem. (2025).[5][6] Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors. BenchChem Application Notes.[6] Link

  • Amour, A., et al. (2016). Evolution of a Novel, Orally Bioavailable Series of PI3Kδ Inhibitors from an Inhaled Lead for the Treatment of Respiratory Disease.[7] Journal of Medicinal Chemistry, 59(15), 7239-7251. Link

  • Laufer, S., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances, 11, 15675–15687.[1] Link

  • MedChemExpress. (2024). 6-Bromo-1H-indazole Product Information and Biological Activity. MedChemExpress Datasheets. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

Sources

Method

Application Note: Preparation and Handling of 6-Bromo-3-(pyridin-2-yl)-1H-indazole Stock Solutions

Abstract & Introduction 6-Bromo-3-(pyridin-2-yl)-1H-indazole is a bioactive heterocyclic scaffold, structurally characteristic of Type I/II kinase inhibitors and modulators of the Wnt/β-catenin or PI3K signaling pathways...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

6-Bromo-3-(pyridin-2-yl)-1H-indazole is a bioactive heterocyclic scaffold, structurally characteristic of Type I/II kinase inhibitors and modulators of the Wnt/β-catenin or PI3K signaling pathways. Its structural composition—a lipophilic indazole core substituted with a bromine atom and a pyridine ring—imparts specific solubility challenges that must be managed to ensure experimental reproducibility.

Inaccurate stock preparation of such lipophilic small molecules often leads to "silent precipitation" upon introduction to aqueous cell culture media. This phenomenon reduces the effective concentration (bioavailability) of the compound, leading to artificially high IC50 values and inconsistent biological data.

This guide provides a standardized, error-proof protocol for solubilization, storage, and delivery of 6-Bromo-3-(pyridin-2-yl)-1H-indazole to cell culture systems, ensuring maximum stability and biological integrity.

Physicochemical Profile & Safety

Before handling, verify the compound identity and properties.[1] As this specific derivative is often a custom synthesis or specialized library component, the values below are calculated based on its chemical structure (C₁₂H₈BrN₃).

Table 1: Compound Specifications
PropertyValueNotes
Chemical Formula C₁₂H₈BrN₃Indazole core + Pyridine - 2H + Br
Molecular Weight ~274.12 g/mol Use exact batch MW from CoA if available
Physical State Solid PowderTypically off-white to yellow
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility ≥ 50 mM
Secondary Solvent EthanolLower solubility; not recommended for stocks
Aqueous Solubility NegligiblePrecipitates immediately in water
LogP (Predicted) ~3.5 - 4.0Highly Lipophilic

Safety Warning: Treat as a potent bioactive agent. Wear nitrile gloves, safety goggles, and a lab coat. Handle powder inside a chemical fume hood to avoid inhalation.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM Master Stock solution in anhydrous DMSO.

Materials Required[3][4][5][6][7][8][9][10][11]
  • Compound: 6-Bromo-3-(pyridin-2-yl)-1H-indazole (solid).

  • Solvent: Sterile-filtered, anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer.

Step-by-Step Methodology
Step 1: Molarity Calculation

Do not rely on generic weights. Calculate the required volume of DMSO (


) based on the exact mass (

) weighed.

For a target concentration (

) of 10 mM (0.01 M) and MW of 274.12 g/mol :

Step 2: Weighing & Solubilization
  • Equilibrate: Allow the vial of solid compound to warm to room temperature before opening to prevent condensation.

  • Weigh: Weigh approximately 2–5 mg of the powder into a tared amber glass vial. Record the exact mass (e.g., 3.42 mg).

  • Calculate: Determine the exact volume of DMSO required (e.g., for 3.42 mg:

    
     mL).
    
  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Mix: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be perfectly clear and free of particulates.

    • Troubleshooting: If particles persist, warm the vial to 37°C for 5 minutes and vortex again. Sonicate only if absolutely necessary (max 2 mins), as heat can degrade some inhibitors.

Step 3: Aliquoting & Storage

Critical: Avoid repeated freeze-thaw cycles.

  • Divide the Master Stock into small aliquots (e.g., 50 µL) in sterile, O-ring screw-cap cryovials.

  • Label: Name, Concentration, Solvent, Date.

  • Store:

    • -80°C: Long-term storage (> 6 months).

    • -20°C: Short-term use (< 1 month).

    • Desiccation: Store vials inside a container with desiccant to prevent DMSO hygroscopicity.

Visualization: Preparation Workflow

The following diagram illustrates the critical path from powder to frozen aliquot, emphasizing the "Calculate Volume" step to ensure accuracy.

StockPrep Powder Solid Compound (Equilibrate to RT) Weigh Weigh Mass (mg) (e.g., 3.42 mg) Powder->Weigh Calc Calculate DMSO Vol V = mass / (MW * Conc) Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Inspect->Dissolve No (Warm/Sonicate) Aliquot Aliquot (50 µL) Amber Vials Inspect->Aliquot Yes Store Store at -80°C (Desiccated) Aliquot->Store

Figure 1: Workflow for preparing accurate, stable stock solutions of lipophilic indazole derivatives.

Protocol: Application in Cell Culture (Serial Dilution)

The "Precipitation Shock" Problem: Adding high-concentration DMSO stock directly to aqueous media often causes rapid precipitation. Solution: Use an Intermediate Dilution Step or the 1000x Rule .

The 1000x Dilution Method (Recommended)

This method ensures the final DMSO concentration is exactly 0.1%, which is generally non-toxic to cells.

  • Define Target Concentration: Assume you need a final concentration of 10 µM in the well.

  • Prepare Working Solution (1000x):

    • Thaw the 10 mM stock.

    • This stock is already 1000x the target concentration (10 mM / 10 µM = 1000).

  • Direct Addition (For large volumes):

    • If you have 10 mL of cell media, add 10 µL of the 10 mM stock.

    • Vortex media immediately upon addition to disperse the compound.

The Serial Dilution Method (For Dose-Response Curves)

When generating an IC50 curve (e.g., 10 µM down to 1 nM), do not dilute directly in media. Dilute in DMSO first.

  • DMSO Serial Dilution: Prepare a dilution series (e.g., 1:3) entirely in DMSO.

    • Tube 1: 10 mM (Stock)

    • Tube 2: 3.33 mM (in DMSO)

    • Tube 3: 1.11 mM (in DMSO)

    • ...etc.

  • Intermediate Dilution (Optional but Robust):

    • Dilute each DMSO point 1:10 into culture media (creating a 10x working solution with 10% DMSO).

    • Add this 10x solution to your cells (1:10 dilution). Final DMSO = 1%.

    • Note: If 1% DMSO is toxic to your specific cell line, use the 1:1000 method described above to keep DMSO at 0.1%.

Table 2: Dilution Scheme for 10 µM Final Concentration
StepSourceVolumeDiluentFinal Conc.DMSO %
Stock Powder-DMSO10 mM 100%
Intermediate 10 mM Stock10 µL990 µL Media100 µM 1%
Final Well Intermediate10 µL90 µL Cells10 µM 0.1%

Visualization: Serial Dilution Strategy

This diagram depicts the "DMSO-First" dilution strategy to prevent precipitation artifacts in IC50 assays.

SerialDilution cluster_DMSO Step 1: Serial Dilution in DMSO cluster_Media Step 2: Transfer to Wells (1:1000 Dilution) Stock 10 mM Stock (100% DMSO) D1 3 mM (DMSO) Stock->D1 1:3 in DMSO Well1 Well 1: 10 µM (0.1% DMSO) Stock->Well1 Add directly (1 µL into 1 mL) D2 1 mM (DMSO) D1->D2 1:3 in DMSO Well2 Well 2: 3 µM (0.1% DMSO) D1->Well2 D3 0.3 mM (DMSO) D2->D3 1:3 in DMSO Well3 Well 3: 1 µM (0.1% DMSO) D2->Well3

Figure 2: "DMSO-First" dilution strategy ensures compound solubility is maintained until the final dilution step.

Quality Control & Troubleshooting

  • Precipitation Check: After adding the compound to the media, inspect the well under a microscope (10x or 20x). If you see "crystal needles" or dark amorphous blobs, the compound has precipitated.

    • Remedy: Lower the final concentration or increase the frequency of mixing during addition.

  • DMSO Toxicity: Always run a "Vehicle Control" well containing only DMSO (at the same % as your highest drug dose) to normalize data.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Sigma-Aldrich. (n.d.). Handling and Solubility of Indazole Derivatives. Technical Support Documents.

  • PubChem. (n.d.). Compound Summary: Indazole Derivatives. National Library of Medicine.

  • Thermo Fisher Scientific. (n.d.). Cell Culture Basics: Guidelines for Maintaining Cultured Cells.

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling for the Efficient Synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Abstract This application note provides a comprehensive and robust protocol for the synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The described methodology leverag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The described methodology leverages the efficiency of microwave-assisted organic synthesis (MAOS) to facilitate a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By utilizing microwave irradiation, this protocol dramatically reduces reaction times from hours to minutes, often leading to improved yields and higher product purity compared to conventional thermal methods.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering detailed step-by-step instructions, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and successful synthesis.

Introduction: The Significance of the Indazole Scaffold and Microwave Synthesis

The indazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous compounds with a wide array of biological activities, including potent kinase inhibitors used in oncology.[4][5][6] Specifically, functionalized 6-bromo-1H-indazoles serve as versatile intermediates for creating diverse compound libraries aimed at various therapeutic targets.[4][7][8] The target molecule, 6-Bromo-3-(pyridin-2-yl)-1H-indazole, combines the indazole core with a pyridine moiety, a common feature in molecules designed to interact with ATP-binding sites of kinases.

Traditional synthesis of such biaryl systems often relies on lengthy, high-temperature reactions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that overcomes these limitations.[9][10][11] By using dielectric heating, microwaves rapidly and uniformly heat the reaction mixture, resulting in significant acceleration of reaction rates, enhanced yields, and often, cleaner reaction profiles.[1][9] This protocol details a highly efficient MAOS approach for the synthesis of the target compound.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[12][13][14] The strategy employs a regioselective coupling between a bifunctionalized indazole, 6-bromo-3-iodo-1H-indazole , and 2-pyridylboronic acid .

The key to this regioselectivity lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond at the C3 position is significantly more reactive towards oxidative addition to the Palladium(0) catalyst than the more stable carbon-bromine bond at the C6 position.[15][16] This allows for the selective formation of the C-C bond at the desired C3 position, leaving the C6-bromo group intact for potential further diversification.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the indazole.

  • Transmetalation: The pyridyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.

Microwave irradiation accelerates this process by efficiently heating the polar solvents and reagents, overcoming activation energy barriers more effectively than conventional heating.[1][12]

Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I (Palladacycle) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Py transmetalation->pd_biaryl base Base (e.g., K₂CO₃) base->transmetalation boronic_acid Py-B(OH)₂ boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Py (Final Product) reductive_elimination->product starting_material Ar-I (6-bromo-3-iodo-1H-indazole) starting_material->oxidative_addition G start Start: Reagent Preparation reaction_setup Step 1: Reaction Setup start->reaction_setup microwave_irradiation Step 2: Microwave Irradiation reaction_setup->microwave_irradiation workup Step 3: Aqueous Work-up microwave_irradiation->workup extraction Step 4: Extraction & Drying workup->extraction purification Step 5: Purification extraction->purification characterization Step 6: Characterization purification->characterization end_node End: Pure Product characterization->end_node

Sources

Method

Application Note: Crystallization Strategies for 3-(pyridin-2-yl)-1H-indazole Derivatives

This Application Note provides a comprehensive technical guide for the crystallization of 3-(pyridin-2-yl)-1H-indazole and its functionalized derivatives. This scaffold is a critical pharmacophore in kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the crystallization of 3-(pyridin-2-yl)-1H-indazole and its functionalized derivatives. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., VEGFR, Pim, and Rho kinase inhibitors) and acts as a bidentate ligand in coordination chemistry.[1]

The protocols below are designed to address the specific physicochemical challenges of this molecule: tautomeric equilibrium , poor solubility in non-polar solvents , and propensity for oiling out .[1]

Physicochemical Context & Solubility Profile[1][2]

Successful crystallization requires understanding the molecular "personality" of the target.[1] 3-(pyridin-2-yl)-1H-indazole possesses dual nitrogen functionalities that dictate its solid-state behavior.

  • Tautomeric Equilibrium: The indazole core exists primarily in the 1H-tautomer (thermodynamically favored).[1][2][3] However, the 3-(pyridin-2-yl) substituent introduces a basic nitrogen atom capable of intramolecular hydrogen bonding or chelation.[1][2] In solution, this can stabilize the 2H-tautomer or planar conformations, affecting nucleation kinetics.[1]

  • Acid-Base Character:

    • Pyridine Nitrogen: Weakly basic (pKa ~5.2).[1]

    • Indazole NH: Weakly acidic (pKa ~13.[1][2]8) and H-bond donor.[1][2]

    • Implication: The molecule is amphoteric.[1] pH-swing crystallization is a viable strategy.[1][2]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc, Pyridine.[1]

    • Moderate Solubility (Hot): Ethanol, Methanol, Ethyl Acetate, THF.[1]

    • Low Solubility: Water, Hexanes, Heptane, Diethyl Ether.[1]

Strategic Workflows (Visualized)

Solvent Selection Decision Matrix

The following decision tree guides the selection of the crystallization method based on the purity and quantity of the crude material.

SolventSelection Start Crude 3-(pyridin-2-yl)-1H-indazole PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity > 95% Purity PurityCheck->HighPurity Yes LowPurity < 90% Purity PurityCheck->LowPurity No SolubilityCheck Soluble in Hot EtOH/MeOH? HighPurity->SolubilityCheck MethodC Method C: Acid-Base Swing (HCl -> NaOH) LowPurity->MethodC Remove organic impurities MethodA Method A: Cooling Crystallization (Ethanol/Methanol) SolubilityCheck->MethodA Yes MethodB Method B: Anti-Solvent (DMF/Water or DMSO/Water) SolubilityCheck->MethodB No (Requires DMSO)

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on input material quality.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (High Purity Inputs)

Best for: Final polishing, obtaining X-ray quality crystals, and polymorph control.[1] Target Solvent: Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Dissolution: Charge the crude 3-(pyridin-2-yl)-1H-indazole (10 g) into a round-bottom flask. Add Absolute Ethanol (50 mL).

  • Heating: Heat the mixture to reflux (78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add EtOH in 5 mL aliquots until dissolution is complete.[1] Avoid large excess.

  • Clarification (Optional): If insoluble particles remain (e.g., inorganic salts from Suzuki coupling), filter the hot solution through a pre-heated Celite pad or sintered glass funnel.[1]

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature (RT) over 2–3 hours. Rapid cooling may trap impurities or cause oiling out.[2]

    • Once at RT, transfer the flask to a refrigerator (4°C) for 12 hours.

  • Harvesting: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL).

  • Drying: Dry under vacuum at 45–50°C for 24 hours to remove bound solvent.

Protocol B: Anti-Solvent Precipitation (Bulk Purification)

Best for: Large-scale purification from crude reaction mixtures, removing tarry impurities.[1] System: DMF (Solvent) / Water (Anti-solvent).[1][2]

  • Dissolution: Dissolve the crude material in the minimum amount of DMF (Dimethylformamide) or DMSO at room temperature or slightly warmed (40°C).[1]

    • Ratio: Typically 3–5 mL of DMF per gram of solid.[1]

  • Anti-Solvent Addition:

    • Place the DMF solution in a beaker with vigorous stirring.

    • Add Water dropwise via an addition funnel.[1]

    • Observation: A milky emulsion may form initially.[1] Continue adding water until a persistent precipitate forms.[1]

    • Target Ratio: Final Solvent:Anti-solvent ratio should be approx. 1:3 to 1:5.[1]

  • Aging: Stir the suspension for 1–2 hours. This allows amorphous precipitates to reorganize into a crystalline lattice (Ostwald ripening).[1]

  • Filtration: Collect the solid by filtration.[1][4]

  • Washing: Wash extensively with water to remove residual DMF/DMSO (critical as these high-boiling solvents are hard to dry).[1][2]

  • Drying: Dry in a vacuum oven at 60°C.

Protocol C: Acid-Base Swing (pH Switching)

Best for: Isolating the product from complex organic by-products that are not amphoteric.[1][2]

  • Acidification: Suspend the crude solid in Water (10 volumes). Add 1M HCl dropwise with stirring until pH < 2.

    • Mechanism:[1][5][6][7][8] The pyridine and indazole nitrogens protonate, forming a water-soluble salt (e.g., dihydrochloride).[1]

  • Filtration: Filter the aqueous solution to remove non-basic organic impurities (unreacted starting materials, tars) which remain insoluble.[1]

  • Neutralization/Crystallization:

    • Slowly add 1M NaOH or aqueous Ammonia to the filtrate while stirring.[1]

    • Critical Point: As the pH passes the pKa of the pyridine (~5.2), the mono-cation forms.[1] As it approaches neutral/basic (pH 8–9), the free base precipitates.[1]

  • Collection: Filter the precipitate, wash with water, and dry.[1]

Troubleshooting & Polymorph Control

Issue: "Oiling Out"

Indazole derivatives often separate as an oil rather than crystals, particularly if the solution is supersaturated too quickly or if impurities lower the melting point.[1]

Remediation Strategy:

  • Seeding: Add a small crystal of pure product (seed) to the solution at the cloud point.[1]

  • Scratching: Use a glass rod to scratch the inner wall of the flask; micro-glass particles act as nucleation sites.[1]

  • Solvent Modification: If oiling occurs in EtOH, switch to a mixture of EtOH:EtOAc (1:1) .[1] The ethyl acetate often suppresses oil formation.[1]

Polymorphism

3-(pyridin-2-yl)-1H-indazole derivatives can exhibit polymorphism (e.g., Form A vs. Form B).[1][2]

  • Form A (Thermodynamic): Usually obtained from slow cooling in alcohols.[1]

  • Form B (Kinetic): Often obtained from rapid precipitation (Method B).[1][2]

  • Verification: Use Powder X-Ray Diffraction (PXRD) to fingerprint the forms.[1]

Characterization Data Presentation

When reporting your crystallization results, summarize the data as follows:

ParameterMethod A (Ethanol)Method B (DMF/Water)Method C (Acid/Base)
Yield 60–75%85–95%70–80%
Purity (HPLC) > 99%~95%~97%
Crystal Habit Needles/PrismsMicrocrystalline PowderAmorphous/Fine Powder
Residual Solvent Low (volatile)High (requires extensive drying)None (aqueous)
Suitability X-ray, Biological AssaysIntermediate StorageInitial Isolation

References

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals, 2022. Link[1][2]

    • Relevance: Describes crystal packing and Hirshfeld surface analysis of similar pyridyl-indazole fused systems, valid
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Journal of Pharmaceutical Sciences, 2016.[1] Link

    • Relevance: Comprehensive review of indazole tautomerism (1H vs 2H)
  • Indazole Synthesis and Purification. Organic Syntheses, Coll.[1][9] Vol. 5, p.650 (1973); Vol. 42, p.69 (1962).[1] Link[1][2]

    • Relevance: Foundational protocols for the purification of the indazole core, including distillation and crystallization techniques.[1]

  • Methods for preparing indazole compounds (Patent WO2006048745A1). Google Patents.[1] Link

    • Relevance: Industrial-scale methods for protecting and crystallizing substituted indazoles, specifically using acid/base workups.[1][2]

  • 3-Pyridin-2-yl-1,2,4-triazol-5-amine. Acta Crystallographica Section E, 2008.[1][2] Link

    • Relevance: Provides the specific recrystallization solvent (Ethanol) for a structurally analogous 3-pyridyl-azole system.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromo-3-(pyridin-2-yl)-1H-indazole Synthesis

Executive Summary The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole is a critical workflow in the development of kinase inhibitors (e.g., Wnt, PI3K pathways).[1] Users frequently report yield variability due to two m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole is a critical workflow in the development of kinase inhibitors (e.g., Wnt, PI3K pathways).[1] Users frequently report yield variability due to two main factors: incomplete cyclization during the hydrazine condensation and the inherent instability of 2-pyridyl boronates in cross-coupling routes.[1]

This guide provides two validated protocols with specific troubleshooting measures to maximize yield and purity.

Method A: The "Workhorse" Route (Cyclization)

Best for: Scale-up, cost-efficiency, and avoiding unstable boronic acids.[1] Core Reaction: Condensation of (4-bromo-2-fluorophenyl)(pyridin-2-yl)methanone with hydrazine hydrate.[1]

Mechanistic Insight

This reaction proceeds via a two-step sequence:

  • SNAr: Hydrazine displaces the labile fluorine atom at the ortho position.

  • Condensation: The resulting hydrazine intermediate attacks the ketone carbonyl to close the pyrazole ring. Critical Note: The 2-pyridyl group is electron-withdrawing, activating the ketone but potentially stabilizing the hydrazone intermediate, which can lead to incomplete cyclization if the temperature is insufficient.[1]

Optimized Protocol
  • Precursor: (4-bromo-2-fluorophenyl)(pyridin-2-yl)methanone (prepared via Grignard addition to nitrile or Weinreb amide).[1]

  • Reagents: Hydrazine hydrate (5–10 equiv), n-Butanol (solvent).[1]

  • Conditions: Reflux (118°C) for 12–24 hours.

Step-by-Step:

  • Dissolve 1.0 equiv of ketone in n-butanol (0.2 M concentration). Note: Ethanol often fails to reach the temperature required for the second cyclization step.

  • Add 5.0–10.0 equiv of hydrazine hydrate (64% or 80% solution).

  • Heat to reflux (internal temp >110°C). Monitor by LCMS.

  • Work-up: Cool to RT. The product often precipitates. Filter and wash with cold ether. If no precipitate, concentrate and triturate with water/ethanol.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Intermediate Persists (Hydrazone observed in LCMS)Temperature too low for ring closure.[1]Switch solvent from EtOH to n-butanol or ethylene glycol to increase reflux temp. Add catalytic acetic acid (5 mol%) to activate the carbonyl.
Low Yield / Sticky Solid Azine formation (dimerization of hydrazine).Ensure large excess of hydrazine (minimum 5 equiv) is used to suppress competitive side reactions.
Starting Material Unreacted Poor nucleophilicity or solubility.Verify the quality of hydrazine hydrate (it degrades over time). Ensure vigorous stirring.
Regioisomer Formation N/A for this route.This route is regiospecific; the SNAr occurs only at the Fluorine position.

Method B: The "Precision" Route (Suzuki Coupling)

Best for: Late-stage functionalization or library generation.[1] Core Reaction: Palladium-catalyzed coupling of 6-bromo-3-iodo-1H-indazole with 2-pyridyl boron species.[1]

The "2-Pyridyl Problem"

2-Pyridylboronic acids are notoriously unstable due to rapid protodeboronation (hydrolysis of the C-B bond).[1] Standard Suzuki conditions often result in <10% yield.

Optimized Protocol
  • Precursor: 6-Bromo-3-iodo-1H-indazole (protected with THP or SEM if necessary, though free NH often works with specific bases).[1]

  • Boron Source: 2-Pyridyl MIDA boronate or Lithium 2-pyridyltriolborate (more stable than boronic acid).[1]

  • Catalyst system: Pd(PPh3)4 or Pd2(dba)3/XPhos + CuI (Copper(I) Iodide) co-catalyst.

Step-by-Step:

  • Combine 6-bromo-3-iodo-1H-indazole (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), and CuI (0.2 equiv).[1]

  • Add Pd catalyst (5 mol%).

  • Solvent: DMF or Dioxane/Water (4:1). Base: K2CO3 or Cs2CO3.

  • Heat to 100°C under Argon.

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Protodeboronation (Pyridine detected, no product)Boronic acid instability.[1]Stop using 2-pyridylboronic acid. Switch to MIDA boronates or add CuI (The "Liebeskind-Srogl" effect stabilizes the transmetallation).[1]
No Reaction Oxidative addition failure.The C3-Iodine is highly reactive, but if the N1-H is unprotected, it can poison the catalyst. Use THP-protected indazole or increase catalyst loading.
Homocoupling Oxygen presence.Degas solvents thoroughly (freeze-pump-thaw). 2-pyridyl species are sensitive to oxidation.[1]

Visualizing the Pathways

IndazoleSynthesis cluster_0 Method A: Cyclization (Recommended) cluster_1 Method B: Cross-Coupling StartA (4-Bromo-2-fluorophenyl) (pyridin-2-yl)methanone InterA Intermediate: Hydrazone Species StartA->InterA SNAr (n-BuOH, 118°C) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->InterA Product 6-Bromo-3-(pyridin-2-yl)-1H-indazole (Target) InterA->Product Cyclization (- H2O) StartB 6-Bromo-3-iodo-1H-indazole StartB->Product Suzuki Coupling (Pd cat, Base) Boron 2-Pyridyl MIDA Boronate + CuI Co-catalyst Boron->Product

Caption: Comparative synthetic pathways. Method A (Blue) utilizes nucleophilic substitution-cyclization.[1] Method B (Red) utilizes transition-metal catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is n-butanol recommended over ethanol for Method A? A: The cyclization step (dehydration of the hydrazone) often requires temperatures above 100°C. Ethanol boils at 78°C, which is frequently insufficient to drive the reaction to completion, leading to a mixture of open-chain hydrazone and product.[1] n-Butanol (bp 117°C) provides the necessary thermal energy.

Q2: Can I use the free boronic acid for Method B? A: It is highly discouraged. 2-Pyridylboronic acid decomposes rapidly in aqueous base. If you must use it, use a large excess (3.0 equiv), add CuI (0.5 equiv), and use anhydrous conditions with a base like K3PO4.

Q3: How do I remove the "azine" impurity? A: Azines form when hydrazine reacts with two equivalents of ketone. This is avoided by using a large excess of hydrazine (5-10 equiv). If formed, azines are much less polar; they can usually be removed by triturating the crude solid with dichloromethane or ether, where the indazole product is less soluble (or vice versa, depending on substitution).

Q4: Is the 6-bromo substituent stable during these reactions? A: Yes. In Method A, the hydrazine is not reducing enough to debrominate the ring under standard reflux. In Method B, the C3-Iodine is significantly more reactive towards oxidative addition than the C6-Bromine, allowing for selective coupling at C3.

References

  • Lefebvre, V., et al. (2010). Regioselective synthesis of indazoles. Journal of Organic Chemistry. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides with 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

  • Vasudevan, A., et al. (2005). Synthesis of 3-amino-1H-indazoles from o-fluorobenzonitriles. Tetrahedron Letters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with formulating 6-Bromo-3-(pyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with formulating 6-Bromo-3-(pyridin-2-yl)-1H-indazole for in vitro and in vivo assays.

Diagnostic Overview: The Mechanistic Root of the Problem

To solve solubility issues, we must first understand the molecule's architecture. 6-Bromo-3-(pyridin-2-yl)-1H-indazole presents a "perfect storm" of solubility bottlenecks:

  • High Crystal Lattice Energy: The rigid, planar 1H-indazole core[1] combined with the heavy, highly lipophilic bromine atom at the C6 position creates exceptionally strong intermolecular forces (π-π stacking and halogen bonding) in the solid state[2].

  • Hydrophobicity: The molecule lacks highly polar, permanently charged functional groups at physiological pH, making it inherently hydrophobic.

  • Solvent Sensitivity: While Dimethyl Sulfoxide (DMSO) is the universal carrier for such compounds, DMSO is notoriously hygroscopic. The introduction of even trace amounts of atmospheric water into the DMSO stock will drastically reduce the solubility of halogenated indazoles[3][4].

Troubleshooting FAQs

Q1: My compound won't dissolve completely in 100% DMSO, leaving a cloudy suspension. Why is this happening? A: This is almost always caused by water contamination in your solvent. DMSO is highly hygroscopic; every time a bottle is opened, it absorbs atmospheric moisture. Because 6-Bromo-3-(pyridin-2-yl)-1H-indazole is highly lipophilic, even a 1-2% water content in your DMSO can trigger precipitation[3][4].

  • Causality: Water disrupts the favorable dipole-dipole interactions between the aprotic DMSO and the indazole core, forcing the hydrophobic molecules to self-associate.

  • Solution: Always use a freshly opened, anhydrous septum-sealed bottle of DMSO. If the suspension persists, apply mild heating (37°C) and sonication to provide the kinetic energy needed to break the initial crystal lattice[4][5].

Q2: The compound dissolves perfectly in DMSO, but "crashes out" (turns milky) immediately when I dilute it into my aqueous assay buffer. How do I prevent this? A: You are experiencing a phenomenon known as "hydrophobic collapse" or a solvent shift[6]. When the high-concentration DMSO stock hits the aqueous buffer, the local concentration of DMSO drops instantly. The hydrophobic bromo-indazole molecules aggregate and precipitate before they can evenly disperse.

  • Causality: The thermodynamic penalty of exposing the hydrophobic bromo-indazole surface to water is too high, driving rapid crystallization.

  • Solution: Do not dilute directly into 100% buffer. Employ a "step-down" co-solvent strategy using surfactants (like Tween-80) or polymers (like PEG300) to create transient micelles that shield the hydrophobic core[2][4]. Additionally, always add the DMSO stock dropwise into the buffer while vortexing vigorously—never add buffer to the DMSO stock[5].

Q3: Can I use pH adjustments to force the compound into solution? A: Yes, pH manipulation is a highly effective, mechanistically sound strategy for this specific molecule.

  • Causality: The molecule contains a pyridine ring at the C3 position. The nitrogen in a standard pyridine ring has a pKa of approximately 5.2[7]. At a physiological pH of 7.4, the pyridine nitrogen is un-ionized, leaving the molecule highly lipophilic. By lowering the pH of your initial aqueous diluent to mildly acidic levels (pH 4.0 - 4.5), you protonate the pyridine nitrogen, converting the molecule into a highly water-soluble cationic salt[2][5].

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected outcomes of various formulation strategies when attempting to achieve a 1 mM working concentration from a 50 mM DMSO stock.

Formulation StrategyExcipient CompositionMechanism of ActionExpected Visual Outcome
Direct Aqueous Dilution 2% DMSO / 98% PBS (pH 7.4)None (Solvent shift)Immediate milky precipitation[6]
pH Adjustment (Acidic) 2% DMSO / 98% Acetate Buffer (pH 4.5)Pyridine protonation (Salt formation)Clear solution[2][5]
Polymer / Surfactant 2% DMSO / 40% PEG300 / 5% Tween-80 / 53% SalineMicellar solubilizationClear solution[4]
Inclusion Complexation 2% DMSO / 98% (20% SBE-β-CD in Saline)Hydrophobic cavity shieldingClear solution[4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Anhydrous DMSO Stock

Self-validating step: If the solution is not optically clear at step 4, the DMSO is compromised.

  • Equilibrate: Allow the vial of 6-Bromo-3-(pyridin-2-yl)-1H-indazole to reach room temperature in a desiccator before opening to prevent condensation.

  • Weigh: Accurately weigh 13.7 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvate: Using a syringe, extract 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored under argon) and add it to the compound.

  • Dissolve: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes[4][5].

  • Store: Aliquot into single-use volumes and store at -80°C. Do not subject to repeated freeze-thaw cycles.[3][5].

Protocol 2: Step-Down Dilution for Aqueous Assays (PEG/Tween Method)

This protocol utilizes the 50 mM stock to create a 1 mM dosing solution without precipitation.

  • Prepare Vehicle: In a separate tube, prepare a co-solvent mixture containing 400 µL PEG300 and 50 µL Tween-80. Vortex to mix.

  • First Dilution: Add 20 µL of the 50 mM DMSO stock directly into the PEG/Tween mixture. Vortex immediately. The compound is now stabilized in a lipophilic matrix[4].

  • Aqueous Phase: While vortexing the tube continuously, add 530 µL of sterile Saline (0.9% NaCl) dropwise.

  • Verification: The final solution (1 mL total volume) will contain 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline at a 1 mM compound concentration. It should be optically clear.

Troubleshooting Workflow

SolubilityWorkflow Start Weigh 6-Bromo-3-(pyridin-2-yl) -1H-indazole AddDMSO Add Fresh, Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Check1 Is solution clear? AddDMSO->Check1 HeatSon Heat (37°C) & Sonicate Check1->HeatSon No AqDilute Dilute into Aqueous Buffer (Vortexing vigorously) Check1->AqDilute Yes Check2 Still cloudy? HeatSon->Check2 NewDMSO Discard & use newly opened DMSO bottle Check2->NewDMSO Yes Check2->AqDilute No Check3 Precipitation / Milky? AqDilute->Check3 Formulate Use Co-solvents (PEG300/Tween) or lower pH (< 5.0) Check3->Formulate Yes Success Proceed to Assay (Final DMSO < 1%) Check3->Success No Formulate->Success

Workflow for troubleshooting 6-Bromo-3-(pyridin-2-yl)-1H-indazole solubility in DMSO and buffers.

References

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from: [Link]

  • Baran Lab. Essentials of Heterocyclic Chemistry-I. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyridine-Substituted Indazoles

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Contaminant Removal Ticket ID: PSI-2024-X Welcome to the Technical Support Center You have reached the advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Contaminant Removal Ticket ID: PSI-2024-X

Welcome to the Technical Support Center

You have reached the advanced support tier for heterocyclic chemistry. Pyridine-substituted indazoles present a unique "double trouble" profile: the basicity of the pyridine ring (


) combined with the amphoteric nature of the indazole core  (

for protonation,

for deprotonation).

This guide addresses the three most critical failure points reported by users: chromatographic streaking (tailing), palladium sequestration, and regioisomer separation (N1 vs. N2).

Ticket #001: Severe Peak Tailing on Silica Gel

User Issue: "My compound streaks from the baseline to the solvent front on TLC and elutes as a broad, tailing hump during flash chromatography. Standard 0-10% MeOH/DCM isn't working."

Diagnosis: Silanol Interaction

The pyridine nitrogen is a hydrogen-bond acceptor and a weak base. It interacts strongly with the acidic silanol groups (


) on the surface of standard silica gel. This non-specific binding causes the "comet tail" effect.
Solution Protocol: The "Basified" Mobile Phase

You must suppress silanol ionization or block active sites.[1]

Option A: Volatile Basic Modifiers (Recommended for LC-MS) Use Ammonium Hydroxide (


) or Triethylamine (TEA).
  • The Mix: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Why: The ammonia competes for the silanol sites, "blocking" them from your pyridine ring.

  • Procedure:

    • Prepare a stock solution of 10% MeOH in DCM containing 1%

      
       (28-30% aq).
      
    • Use this as your "B" solvent against pure DCM ("A").

    • Note:

      
       is immiscible in pure DCM; it requires the methanol to act as a bridge.
      

Option B: The "Doped" Column (flash chromatography only) If you cannot use basic mobile phases (e.g., compound instability), pre-treat the silica.

  • Slurry your silica in 1% TEA/Hexanes.

  • Pack the column.

  • Flush with 3 column volumes (CV) of pure Hexanes to remove bulk TEA.

  • Run your gradient normally. The TEA remains bound to the most active silanols.

Option C: Reverse Phase (The "High pH" Switch) If normal phase fails, switch to C18 silica with a high pH buffer.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, the pyridine is fully deprotonated (neutral), significantly improving peak shape and retention.

Data Summary: Mobile Phase Selection

MethodSolvent System ASolvent System BAdditiveBest For
Normal Phase (Std) DCMMeOH1%

General purification, MS compatible.
Normal Phase (Alt) HexanesEtOAc1% TEANon-polar impurities.
Reverse Phase (High pH) WaterAcetonitrile10mM

Polar compounds, removing grease.
Reverse Phase (Low pH) WaterAcetonitrile0.1% Formic AcidAvoid (Often worsens tailing for pyridines).
Ticket #002: Persistent Palladium Contamination

User Issue: "After a Suzuki coupling to link the pyridine and indazole, the product is off-white/grey. NMR is clean, but yield is >100%, and subsequent steps are failing."

Diagnosis: Pyridine-Palladium Chelation

Pyridine is an excellent ligand for Palladium (Pd). Standard filtration through Celite removes precipitated Pd (Pd black), but it does not remove soluble Pd-pyridine complexes.

Solution Protocol: Chelation Scavenging

You must use a scavenger with a higher affinity for Pd than your pyridine ring.

Workflow: The Scavenger Decision Tree

Pd_Removal Start Crude Reaction Mixture Check_Solubility Is Product Soluble in THF/EtOAc? Start->Check_Solubility Soluble_Yes Yes Check_Solubility->Soluble_Yes Soluble_No No (Precipitate) Check_Solubility->Soluble_No Dissolve Dissolve in 10x Vol THF Soluble_Yes->Dissolve Slurry Perform Slurry Wash (EDTA/Water) Soluble_No->Slurry Scavenger_Select Add Scavenger Resin (SiliaMetS Thiol or DMT) Dissolve->Scavenger_Select Process Stir 50°C for 4 hours Scavenger_Select->Process Filter Filter through 0.45µm Pad Process->Filter Test Colorimetric Test / ICP-MS Filter->Test

Caption: Workflow for removing coordinated Palladium from pyridine-indazole complexes.

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent): Best general-purpose. The -SH group binds Pd tightly.

  • DMT (Dimercaptotriazine): Higher loading, more aggressive. Use if Thiol fails.

  • Activated Carbon (Charcoal): Warning: Pyridine-indazoles often adsorb irreversibly to carbon due to

    
    -
    
    
    
    stacking. Use only as a last resort.

Experimental Step:

Add 4 equivalents (w/w relative to expected Pd content) of SiliaMetS Thiol to the reaction mixture before concentration. Stir at 50°C for 4 hours. Filter through a 0.45 µm PTFE frit.

Ticket #003: Separating N1 vs. N2 Regioisomers

User Issue: "I alkylated my indazole, and I have two spots on TLC. They are very close (


 0.4 and 0.45). How do I separate them, and which is which?"
Diagnosis: Tautomeric Alkylation

Indazoles exist in a tautomeric equilibrium.[2][3] Alkylation (e.g., with alkyl halides) usually yields a mixture of N1-alkyl (thermodynamic, benzenoid) and N2-alkyl (kinetic, quinonoid) products.

Identification Rule of Thumb
  • N1-Isomer: usually Higher

    
      (less polar), thermodynamically stable.
    
  • N2-Isomer: usually Lower

    
      (more polar), kinetic product.
    
  • Verification: You must run a 2D NMR (NOESY).

    • N1: NOE observed between N-Alkyl protons and the C7-H (aromatic proton).

    • N2: NOE observed between N-Alkyl protons and the C3-H.

Solution Protocol: Separation Strategy

1. Prevention (Synthesis Control) Don't separate; control the reaction.

  • For N1-Selectivity: Use NaH in THF . The sodium coordinates to N2, blocking it, forcing alkylation at N1.

  • For N2-Selectivity: Harder to control. often requires specific directing groups or Meerwein salts.

2. Chromatographic Separation (The "Shallow Gradient") Standard gradients (0-100%) move too fast to separate isomers with


.
  • Technique: Isocratic Hold.

  • Step 1: Run a TLC in varying % EtOAc/Hexanes until the

    
     of the target is exactly 0.30.
    
  • Step 2: Run the column isocratically (constant composition) at that percentage for 10 CVs.

  • Step 3: Only increase polarity once the first isomer has fully eluted.

Regioisomer Properties Comparison

FeatureN1-Alkyl IndazoleN2-Alkyl Indazole
Structure Benzenoid (Stable)Quinonoid (Less Stable)
Polarity Generally Lower (Higher

)
Generally Higher (Lower

)
Reaction Favorability Thermodynamic conditions (High Temp, NaH)Kinetic conditions (Low Temp, weak base)
Diagnostic NMR NOE to C7-HNOE to C3-H
References
  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1902–1914. Link

  • Welch, C. J., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 27(9). Link

  • Reich, H. J. (2022). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link

  • Dolan, J. W. (2023). "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International. Link

  • Lovering, F., et al. (2016). "Aryl Indazoles as Potent, Selective Inhibitors of ITK." ACS Medicinal Chemistry Letters, 7(1), 53-58. (Demonstrates N1/N2 separation challenges). Link

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Case ID: IND-PYR-06 Subject: Optimization of Flash Column Chromatography Assigned Specialist: Senior Application Scientist Status: Open Welcome to the Technical Support Center. You are experiencing difficulties purifying...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-PYR-06 Subject: Optimization of Flash Column Chromatography Assigned Specialist: Senior Application Scientist Status: Open

Welcome to the Technical Support Center.

You are experiencing difficulties purifying 6-Bromo-3-(pyridin-2-yl)-1H-indazole . This molecule presents a classic "perfect storm" for chromatography: it contains a basic pyridine nitrogen, a hydrogen-bond donating indazole NH, and a lipophilic bromine atom.

This guide is structured to troubleshoot specific symptoms you are observing. Please identify your issue below to find the corresponding solution.

Part 1: Triage & Diagnostics

Which symptom best describes your chromatography issue?

  • Symptom A: The compound "streaks" or "tails" significantly on the TLC plate and column, resulting in poor fraction collection.

  • Symptom B: The compound precipitates (crashes out) on the column head or inside the cartridge.

  • Symptom C: The compound co-elutes with impurities (likely regioisomers or starting material) despite a shallow gradient.

Part 2: Troubleshooting Protocols
Symptom A: Severe Tailing (The "Silanol Effect")

Diagnosis: Your molecule contains a basic pyridine ring (


) and an indazole nitrogen.[1][2] Standard silica gel is slightly acidic (

). The basic nitrogens in your molecule are protonating via the acidic silanol groups (Si-OH) on the stationary phase, acting like an ion-exchange resin rather than a partition medium. This causes the "tailing."

The Solution: Amine Modifiers You must neutralize the silica surface to restore a pure adsorption mechanism.

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to both your weak solvent (e.g., Hexane or DCM) and strong solvent (e.g., EtOAc or MeOH).

  • Column Pre-treatment (Crucial): Before loading your sample, flush the column with 3 Column Volumes (CV) of the starting mobile phase containing the modifier. This saturates the active silanol sites before your compound even enters the column.

Visualizing the Mechanism:

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA Modified Silica (Solution) Silica Acidic Silanol (Si-OH) Interaction Ionic Bond (Stuck on Column) Silica->Interaction Pyridine Basic Pyridine (N:) Pyridine->Interaction Silica_Mod Silanol (Si-OH) Blocked Blocked Site (Si-O-TEA) Silica_Mod->Blocked TEA binds first TEA Triethylamine (TEA) TEA->Blocked Pyridine_Free Pyridine (Free flowing) Blocked->Pyridine_Free No Interaction

Caption: Mechanism of Triethylamine (TEA) blocking acidic silanol sites to prevent pyridine tailing.

Symptom B: Compound Precipitation (Solubility Issues)

Diagnosis: Indazoles are planar, aromatic systems that stack efficiently (


-

stacking), leading to poor solubility in non-polar solvents like Hexane/Heptane. If you load your sample in DCM but start your gradient at 100% Hexane, the DCM dilutes out, and your compound precipitates instantly at the top of the column.

The Solution: Dry Loading Do not liquid load. Adsorb the compound onto a solid support to eliminate solubility mismatches during the initial gradient phase.

Protocol:

  • Dissolve your crude mixture in a minimal amount of a strong solvent (THF or DCM/MeOH).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or pour it on top of the column bed.

Solubility Data for Indazole Derivatives:

Solvent SystemSolubility RatingApplication
Hexane/Heptane Very PoorDo not use for liquid loading.
DCM GoodGood for dissolving, bad for initial gradient (too strong).
MeOH ModerateGood modifier, but can dissolve silica if >20%.
THF ExcellentBest for dissolving crude before dry loading.
Symptom C: Poor Separation (Co-elution)

Diagnosis: If your product co-elutes with the starting material (e.g., 6-bromoindazole), a standard Hexane/EtOAc gradient may rely too heavily on polarity differences. You need to exploit selectivity differences (shape/pi-interaction).

The Solution: Alternative Solvent Systems Switch from Hexane/EtOAc to DCM/MeOH or Toluene/Acetone .

Protocol (DCM/MeOH Gradient):

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10% Methanol in DCM (with 1% NH₄OH)

  • Gradient: 0% B to 50% B over 15 CV.

  • Why: DCM interacts differently with the aromatic system than Hexane, often pulling apart compounds that run together in EtOAc.

Part 3: The "Nuclear Option" (Reverse Phase)

If the above Normal Phase (Silica) methods fail, you must switch to Reverse Phase (C18).

Why? C18 silica is bonded with octadecyl chains, covering the acidic silanols. This eliminates the "tailing" mechanism entirely. Furthermore, the separation is based on hydrophobicity, which is excellent for separating the brominated product (more hydrophobic) from non-brominated impurities.

Reverse Phase Workflow:

DecisionMatrix Start Start: 6-Bromo-3-(pyridin-2-yl)-1H-indazole Silica Try Normal Phase Silica (Hex/EtOAc + 1% TEA) Start->Silica Check Is purity > 95%? Fail Still Tailing? Check->Fail No Success Success: Collect Fractions Check->Success Yes Silica->Check C18 Switch to C18 (Reverse Phase) Mobile Phase: Water/MeCN + 0.1% Formic Acid Fail->C18 C18->Success

Caption: Decision workflow for selecting the correct stationary phase.

Frequently Asked Questions (FAQs)

Q: Can I use acetic acid instead of TEA to fix the tailing? A: No. While acid modifiers (like acetic acid) work for acidic compounds, your molecule has a basic pyridine ring. Adding acid will protonate the pyridine (Py-H⁺), making it even more polar and likely to stick irreversibly to the silica. Always use a basic modifier (TEA or Ammonia) for pyridine derivatives [1].

Q: My product is UV active but I can't see it on the column. Why? A: Indazoles can sometimes have "delayed" fluorescence or quench on silica. Ensure you are monitoring at 254 nm (aromatic ring) and 280-300 nm (conjugated system). If using a flash system (e.g., Biotage/ISCO), enable "All-Wavelength Collection" [2].

Q: Is crystallization an alternative? A: Yes. 6-Bromo indazoles often crystallize well from Ethanol or Toluene . If your crude purity is >70%, try dissolving in hot ethanol and cooling slowly before attempting difficult chromatography [3].

References
  • Biotage. (2025).[3] Successful Flash Chromatography: A Stationary Phase Decision Matrix.[3] Retrieved from [Link]

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO).[4] Organic Chemistry Data.[2][4][5][6][7] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-3-(pyridin-2-yl)-1H-indazole Workflows

As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals encountering isolation, purification, and reactivity issues with 6-Bromo-3-(pyridin-2-yl)-1H-indazole (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals encountering isolation, purification, and reactivity issues with 6-Bromo-3-(pyridin-2-yl)-1H-indazole (CAS: 574758-37-5)[1]. This compound is a highly valuable, privileged scaffold widely utilized in the synthesis of kinase inhibitors (such as p38 inhibitors)[1][2].

However, its dual-basic nature and tautomeric flexibility demand precise pH control. Mishandling this building block under acidic conditions is the leading cause of poor yields, failed downstream cross-couplings, and analytical discrepancies. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to master the behavior of this compound in acidic media.

Part 1: Physicochemical Behavior in Acidic Media (The "Why")

To troubleshoot effectively, we must first understand the structural causality behind the compound's behavior. The molecule possesses two distinct basic centers that respond differently to acidic environments:

  • The Pyridine Nitrogen (C3 substituent): This is the most basic site on the molecule, with a

    
     of approximately 5.2. Under mildly acidic conditions (pH 2.0–4.0), this nitrogen rapidly protonates to form a pyridinium salt, drastically shifting the molecule's solubility from organic to aqueous.
    
  • The Indazole Core (N1/N2): The indazole ring is significantly less basic, with a protonation

    
     of approximately 1.2[3]. It requires strongly acidic conditions (pH < 1.0) to achieve diprotonation.
    
  • Tautomeric Stability: Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3 kcal/mol[4]. While the 1H form predominates, acidic conditions catalyze rapid tautomeric exchange, which can complicate NMR interpretation if residual acid is present.

ProtonationPathway Neutral Neutral Free Base (pH 7-9) Organic Soluble Mono Pyridinium Salt (pH 2-4) Aqueous Soluble Neutral->Mono +H+ (pKa ~5.2) Anion Indazolide Anion (pH > 13) Aqueous Soluble Neutral->Anion +OH- (pKa ~13.8) Mono->Neutral +OH- Di Diprotonated Salt (pH < 1) Highly Aqueous Mono->Di +H+ (pKa ~1.2) Di->Mono +OH- Anion->Neutral +H+

Fig 1: pH-dependent protonation states of 6-Bromo-3-(pyridin-2-yl)-1H-indazole.

Part 2: Frequently Asked Questions (FAQs)

Q1: I performed a standard 1M HCl aqueous wash during my workup, and my product completely disappeared from the organic layer. Where did it go? Causality: Your product partitioned into the aqueous layer. At pH < 4.0, the pyridine nitrogen protonates to form a highly polar pyridinium salt. This breaks the intramolecular hydrogen bond between the indazole N-H and the pyridine nitrogen, exposing a highly solvated ionic center that forces the molecule into the aqueous phase. Resolution: Do not discard your aqueous layer. Cool it to 0–5 °C, basify to pH 8.5–9.0 using saturated aqueous


, and back-extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q2: My downstream Suzuki-Miyaura cross-coupling failed after I deprotected an N-Boc derivative of this compound with TFA. Why? Causality: Residual Trifluoroacetic Acid (TFA), or the TFA-salt of the pyridine/indazole ring, acts as a "base sink." Palladium-catalyzed cross-couplings require an inorganic base (e.g.,


, 

) to activate the boronic acid for the transmetalation step. If your compound enters the reaction as a protonated salt, it neutralizes the catalytic base, stalling the catalytic cycle. Resolution: You must rigorously free-base the compound prior to cross-coupling (see Protocol A below).

Q3: Is the C6-Bromine bond stable to strong acids like concentrated HCl or TFA? Causality: Yes. Aryl bromides are highly robust under standard Brønsted acidic deprotection conditions (e.g., 20% TFA/DCM or 4M HCl in dioxane). The primary vulnerability of this molecule under acidic conditions is not the halogen, but the protonation of the nitrogen heterocycles. You will not observe acid-catalyzed debromination under standard laboratory conditions.

Q4: Why does my HPLC chromatogram show severe peak tailing or splitting when using a standard 0.1% Formic Acid mobile phase? Causality: 0.1% Formic Acid yields a mobile phase pH of ~2.7. Because the


 of the pyridine ring is ~5.2, the compound exists in a dynamic equilibrium between the neutral free base and the protonated salt as it travels down the column. This dual-state equilibrium causes peak distortion.
Resolution:  Switch your mobile phase to buffer the system at least 2 pH units away from the 

. Use 0.1% TFA (pH ~2.0) to ensure full protonation and sharp peaks, or an ammonium bicarbonate buffer (pH 8.0) to analyze the neutral free base.

Part 3: Quantitative Data Summary

Understanding the phase-distribution of this compound is critical for successful extractions. The table below summarizes the predicted physicochemical states across the pH spectrum.

pH LevelDominant SpeciesPredicted LogDPrimary Phase Partitioning
pH < 1.0 Diprotonated (Pyridinium + Indazolium)< 0.0Aqueous (Highly Soluble)
pH 2.0 - 4.0 Monoprotonated (Pyridinium)0.5 - 1.0Aqueous / Polar Organic
pH 7.0 - 9.0 Neutral Free Base3.0 - 3.5Organic (DCM, EtOAc, THF)
pH > 13.0 Deprotonated (Indazolide anion)< 1.0Aqueous (Soluble)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains a built-in visual or analytical check to confirm success before proceeding.

Protocol A: Quantitative Recovery and Free-Basing from Acidic Aqueous Solutions

Objective: Recover the compound from an acidic aqueous layer and prepare the rigorously neutralized free base for downstream Pd-catalyzed cross-coupling.

  • Thermal Control (Cooling): Transfer the acidic aqueous layer containing the product to an Erlenmeyer flask. Place the flask in an ice-water bath and allow it to cool to 0–5 °C.

    • Causality: Neutralization is an exothermic process. Cooling prevents localized heating that could drive unwanted side reactions or degrade the compound.

  • Controlled Basification: While stirring vigorously, add saturated aqueous

    
     dropwise. Continue addition until the pH stabilizes between 8.5 and 9.0. Validate the pH using a calibrated pH meter or high-resolution pH paper.
    
    • Causality: A pH of 8.5 is >3 units above the pyridine

      
       (~5.2), ensuring >99.9% conversion to the neutral free base.
      
  • Visual Validation Check: Observe the solution. You must see the formation of a white/off-white precipitate or distinct cloudiness.

    • Validation: If the solution remains perfectly clear, the pH is either still too low, or the compound concentration is below its baseline aqueous solubility. Do not proceed to extraction until cloudiness/precipitation is observed.

  • Extraction: Extract the basified aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers once with brine to remove residual inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Analytical Validation Check (

    
     NMR):  Dissolve a small aliquot in 
    
    
    
    and acquire a
    
    
    NMR spectrum.
    • Validation: Confirm the absence of a broad acidic proton peak downfield (>12 ppm) characteristic of a pyridinium salt. The pyridine protons should shift slightly upfield compared to the salt form, confirming a successful free-base isolation.

Troubleshooting Start Acidic Reaction/Workup (e.g., Boc Deprotection) Check Is pH < 5? Start->Check SaltForm Compound is a Salt (Water Soluble) Check->SaltForm Yes NeutralForm Compound is Free Base (Organic Soluble) Check->NeutralForm No Action1 Basify to pH 8-9 Extract with EtOAc SaltForm->Action1 Action2 Standard Organic Workup NeutralForm->Action2 Proceed Proceed to Pd-Coupling Action1->Proceed Validated Free Base Action2->Proceed

Fig 2: Decision tree for acidic workup and downstream cross-coupling preparation.

References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate / The Journal of Physical Chemistry. 4

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. 3

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC / RSC Advances.2

  • 6-bromo-3-(2-pyridinyl)-1H-indazole | 574758-37-5. Molaid Chemical Database. 1

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 3-Pyridyl Indazole Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing regiochemical challenges during the functionalization of 3-pyridyl indazole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing regiochemical challenges during the functionalization of 3-pyridyl indazole scaffolds.

The Mechanistic Challenge: N1 vs. N2 Selectivity

The direct alkylation or arylation of 1H-indazoles frequently leads to a problematic mixture of N1- and N2-substituted regioisomers. The regiochemical outcome is dictated by a delicate interplay of thermodynamic stability, steric hindrance, and electronic distribution.

When a 3-pyridyl substituent is present, the complexity increases. The 3-pyridyl group is electron-withdrawing and possesses a nitrogen lone pair capable of competing for metal coordination. However, achieving high N1 selectivity is possible by exploiting the fact that the 1 than the 2H-tautomer[1]. By selecting the correct base and solvent, the transition state can be manipulated to sterically shield the N2 position, forcing the electrophile to attack N1 exclusively. Conversely, because direct N2-alkylation is thermodynamically disfavored, accessing pure N2-isomers usually requires abandoning direct alkylation in favor of de novo ring synthesis[2].

Diagnostic Workflow: Regioselective Synthesis Strategies

Use the following decision matrix to determine the optimal synthetic route for your specific 3-pyridyl indazole target.

IndazoleRegioselectivity Start Target: 3-Pyridyl Indazole Path1 Direct N-Alkylation (Pre-installed 3-Pyridyl) Start->Path1 Existing Core Path2 De Novo Ring Synthesis (Avoids N1/N2 mixtures) Start->Path2 Bottom-Up N1 Target: N1-Substituted Path1->N1 N2 Target: N2-Substituted Path1->N2 Cadogan Cadogan Cyclization (Tri-n-butylphosphine) Path2->Cadogan Highly N2 Selective NaH NaH / THF System (Thermodynamic Control) N1->NaH Alkylation ChanLam Chan-Lam Coupling (For N-Aryl Targets) N1->ChanLam Arylation N2->Cadogan Direct Alkylation Fails (Shift to Path 2)

Decision matrix for achieving N1 vs N2 regioselectivity in 3-pyridyl indazoles.

Quantitative Data: Condition Optimization

The choice of base and solvent is the single most critical factor in direct N-alkylation. The table below summarizes the expected regiochemical outcomes based on established3[3].

Base / Solvent SystemElectrophileDominant MechanismTypical N1:N2 Ratio
NaH / THF Primary Alkyl BromideThermodynamic / Steric Shielding> 99:1
K₂CO₃ / DMF Primary Alkyl BromideKinetic Control~ 60:40 to 80:20
Cs₂CO₃ / DMF Primary Alkyl BromideKinetic / Cation Effect~ 50:50 to 70:30
Tri-n-butylphosphine Intramolecular (Imine)Reductive Cyclization (Cadogan)Exclusive N2

Self-Validating Experimental Protocols

Protocol A: Highly N1-Selective Alkylation (Thermodynamic Control)

This protocol utilizes the hard sodium cation to coordinate with the N2 atom and the electron-rich C3-substituent, 1[1].

  • Preparation: To a solution of 3-pyridyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: THF supports the solubility of the sodium salt while allowing tight ion-pairing, which is essential for the steric shielding of the N2 position.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.

    • Causality: Ensures complete formation of the sodium salt and establishes the N2-coordination complex before the electrophile is introduced.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Causality: Warming allows the system to overcome the kinetic activation barrier, driving the reaction toward the thermodynamically favored N1-alkylated product.

  • Validation & Workup: Monitor completion via LC-MS. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: N2-Selective Synthesis via Cadogan Reductive Cyclization

Because direct N2-alkylation is highly substrate-dependent and often yields poor regioselectivity,2 is the authoritative standard for 2H-indazoles[2].

  • Imine Formation: Condense the appropriate 3-pyridyl ortho-nitrobenzaldehyde with a primary aliphatic amine or aniline (1.1 equiv) in a suitable solvent (e.g., toluene) to form the ortho-imino-nitrobenzene intermediate.

  • Reduction: Add tri-n-butylphosphine (2.5 equiv) to the reaction mixture.

    • Causality: The phosphine acts as a mild, highly effective oxygen acceptor, reducing the nitro group to a nitrene/nitroso intermediate without over-reducing the imine.

  • Cyclization: Heat the mixture to 50 °C for 3–12 hours under an inert atmosphere.

    • Causality: The thermal energy drives the intramolecular nucleophilic attack of the imine nitrogen onto the reduced nitro species, exclusively forming the N-N bond at the N2 position.

  • Validation: Analyze the crude mixture by ¹H NMR. The absence of the imine proton (typically ~8.5 ppm) confirms complete cyclization.

Frequently Asked Questions (FAQs)

Q: I am getting a 60:40 mixture of N1:N2 isomers when alkylating my 3-pyridyl indazole using K₂CO₃/DMF. How do I fix this? A: K₂CO₃ in DMF operates under kinetic control. The potassium ion is too large and poorly coordinating to effectively shield the N2 position. Switch to the NaH in THF system. The smaller, harder sodium cation coordinates tightly to the N2 atom and the C3-pyridyl group, creating a steric block that drives >99% N1 selectivity.

Q: I need to synthesize a 1-aryl-3-pyridyl indazole. Will NaH/THF work for direct arylation? A: No, direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally ineffective under these conditions. Instead, utilize a Chan-Lam coupling or an Ullmann-type condensation.4 using arylboronic acids and Cu(OAc)₂ is highly effective for synthesizing 1-aryl heterocycles, including indazoles[4].

Q: How do I analytically differentiate the N1 and N2 isomers of my 3-pyridyl indazole to validate my protocol? A: Self-validation via NMR is critical.

  • 1D ¹H NMR: The N-CH₂ protons of the N2-alkyl isomer typically resonate further downfield (higher ppm) compared to the N1-alkyl isomer due to the distinct electronic environment of the quinonoid-like 2H-indazole core.

  • 2D NOESY/ROESY NMR: This is the definitive proof. The N1-alkyl isomer will show a strong spatial NOE correlation between the N-alkyl protons and the C7-H proton of the indazole core. The N2-alkyl isomer will lack this C7-H correlation but will show NOE correlations with the C3-pyridyl protons .

References

  • Organic Letters (ACS Publications). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization." Available at: [Link]

  • Beilstein Journal of Organic Chemistry (MPG.PuRe). "Regioselective N-alkylation of the 1H-indazole scaffold." Available at: [Link]

  • Organic Letters (ACS Publications). "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene." (Contains mechanistic grounding for Chan-Lam C-N coupling of indazoles). Available at: [Link]

Sources

Troubleshooting

removing palladium impurities from 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Topic: 6-Bromo-3-(pyridin-2-yl)-1H-indazole Series The Core Challenge: The "Chelation Trap" You are likely experiencing difficulty removing palladium from 6-Bromo-3-(pyridin-2-yl)-1H-indazole because this specific molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-3-(pyridin-2-yl)-1H-indazole Series

The Core Challenge: The "Chelation Trap"

You are likely experiencing difficulty removing palladium from 6-Bromo-3-(pyridin-2-yl)-1H-indazole because this specific molecule acts as a ligand itself.

Unlike simple aryl halides, your molecule contains a bidentate coordination pocket :

  • The Pyridine Nitrogen (sp² hybridized).[1]

  • The Indazole Nitrogen (N2 position).[1]

These two atoms can form a stable 5-membered chelate ring with Palladium (Pd), effectively "locking" the metal into the product. Standard silica chromatography is often insufficient because the Pd-Product complex co-elutes with your API.[1] To reach ICH Q3D limits (<10 ppm), you must introduce a scavenger with a binding constant (


) orders of magnitude higher than your product.
Regulatory Targets (ICH Q3D)

Before initiating remediation, confirm your target threshold based on the dosage form.

Administration RouteDaily DosePDE (Permitted Daily Exposure)Concentration Limit
Oral

10 g/day
100

g/day
10 ppm
Parenteral

10 g/day
10

g/day
1 ppm
Inhalation Any1

g/day
0.1 ppm

Ref: ICH Q3D Guideline for Elemental Impurities [1].

Remediation Protocols
Method A: Functionalized Silica Scavengers (Recommended)

Best for: Polishing steps (Initial Pd < 500 ppm) to reach < 10 ppm.[1] Mechanism: Chemisorption via Thiol (SH) or Dimercaptotriazine (DMT) ligands.[1]

Selection Logic:

  • SiliaMetS® Thiol (Si-Thiol): The universal standard.[1] Best for Pd(II) and Pd(0). Compatible with your Aryl-Bromide (non-reductive).[1]

  • SiliaMetS® DMT (Si-DMT): Use if Si-Thiol fails.[1] The triazine core offers a different bite angle for stubborn complexes.[1]

Protocol:

  • Dissolve: Dissolve crude 6-Bromo-3-(pyridin-2-yl)-1H-indazole in THF or Ethyl Acetate (10 volumes). Avoid DMF/DMSO if possible as they compete for Pd binding.[1]

  • Loading: Add 4 equivalents of Scavenger relative to the residual Pd content (or 10-20 wt% if Pd content is unknown).[1]

  • Temperature: Heat to 50°C . Crucial: Heat increases the exchange rate of Pd from Product to Scavenger.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45

    
    m PTFE membrane or a Celite pad.[1]
    
  • Analysis: Analyze filtrate by ICP-MS.

Visual Workflow (Scavenger Selection):

ScavengerLogic Start Start: Residual Pd Analysis Level Pd Concentration? Start->Level High > 1000 ppm Level->High Gross Contamination Low < 500 ppm Level->Low Polishing Wash Method B: Aqueous Chelation Wash (NAC or TMT) High->Wash Scavenge Method A: Silica Scavenger Low->Scavenge Wash->Scavenge Post-Workup Solvent Solvent Compatibility? Scavenge->Solvent THF THF/EtOAc/DCM Solvent->THF Preferred DMF DMF/DMSO Solvent->DMF Competing Solvent SiThiol Select: SiliaMetS Thiol (Standard) THF->SiThiol SiDMT Select: SiliaMetS DMT (High Affinity) DMF->SiDMT

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on initial contamination levels and solvent systems.

Method B: Aqueous Chelation Wash (Bulk Removal)

Best for: Gross contamination (> 1000 ppm) or early-stage process.[1] Reagent: N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT-Na3) .[1]

Why NAC? NAC is an amino acid derivative that is soluble in water/base.[1] It strips Pd from the organic layer into the aqueous phase. It is cheaper than silica scavengers for bulk removal [2].[1]

Protocol:

  • Dissolve the product in a water-immiscible solvent (e.g., 2-MeTHF, DCM, or Toluene).

  • Prepare a 5-10% aqueous solution of N-Acetylcysteine . Adjust pH to 7–8 with mild base (NaHCO3) to ensure the thiol is active.

  • Mix the organic and aqueous layers vigorously at 40°C for 2 hours.

  • Separate layers. The Pd-NAC complex will be in the aqueous (yellow/orange) layer.

  • Wash organic layer with brine and dry.[1]

Comparative Performance Data

The following data summarizes typical remediation efficiency for N-heterocyclic Suzuki coupling products (simulated based on industry standards for SiliaMetS and TMT efficacy [3][4]).

MethodInitial Pd (ppm)Final Pd (ppm)Yield Recovery (%)Notes
Control (Silica Column) 2,50085092%Ineffective for chelated Pd.
Activated Carbon (KB-G) 2,50015075% High yield loss due to

-stacking.[1]
Aqueous Wash (NAC) 2,50020096%Excellent bulk removal; requires polishing.[1]
SiliaMetS® Thiol (4 eq) 850< 10 98%Gold standard for final API.[1]
SiliaMetS® DMT (4 eq) 850< 5 97%Best for stubborn pyridine complexes.
Troubleshooting & FAQ

Q1: The scavenger turned the solution clear, but ICP-MS still shows 50 ppm Pd. Why? A: You likely have Colloidal Palladium (nanoparticles) rather than soluble Pd(II) complexes.[1]

  • Fix: Filter the solution through a 0.2

    
    m membrane  or a packed bed of Celite before adding the scavenger. Scavengers rely on chemical binding; if the Pd is a solid nanoparticle, it won't bind effectively to the pores.
    

Q2: I am seeing debromination of my 6-Bromo substituent. A: This suggests you are using conditions that promote oxidative addition into the C-Br bond.[1]

  • Avoid: Scavengers containing Hydrides or using Hydrogen gas.[1]

  • Check: Ensure your scavenger wash isn't too basic (pH > 10) at high temperatures, which can sometimes promote side reactions.[1] Si-Thiol is neutral and safe.[1]

Q3: Can I use Activated Carbon? A: Only as a last resort. Your molecule (Indazole + Pyridine) is flat and aromatic. It will bind strongly to carbon (via


-

interactions), leading to significant yield loss (see Table in Section 4).[1] If you must use carbon, use Ecosorb® C-941 , which is optimized for Pd removal with lower product binding.

Q4: The Pd is "stuck" despite using Si-Thiol. A: The Pyridine-Indazole chelate is very strong.[1]

  • Fix: Add a competing ligand to the solution during the scavenger step.[1] Adding 1-2% TFA (Trifluoroacetic acid) can protonate the Pyridine nitrogen, breaking the chelate and freeing the Pd to be grabbed by the Thiol scavenger. Note: Ensure your product is stable to acid.[1]

Mechanism of Action

Mechanism Pd_Complex Pd-Product Complex (Chelated) Transition Ligand Exchange (Heat) Pd_Complex->Transition Dissolved Scavenger Si-Thiol (Scavenger) Scavenger->Transition Suspended Pd_Scavenger Pd-Bound to Silica (Solid) Transition->Pd_Scavenger Filtered Off Product Purified Indazole (Solution) Transition->Product Filtrate

Figure 2: Ligand exchange mechanism. Heat provides the energy to break the N-Pd coordination, allowing the stronger S-Pd bond to form on the silica surface.

References
  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation.[1][2] [Link]

  • Palladium Removal using N-Acetylcysteine . Organic Process Research & Development, ACS Publications.[1] [Link]

  • Removal of Palladium from Pharmaceutical Intermediates . Johnson Matthey Technology Review. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 6-Bromo-3-(pyridin-2-yl)-1H-indazole, a molecule of significant interest due to its prevalence as a scaffold in the development of kinase inhibitors and other therapeutic agents.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also a comparative analysis with related structures to empower confident and accurate structural verification.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 6-Bromo-1H-indazole Core:

The 1H NMR spectrum of the parent 1H-indazole shows distinct signals for its aromatic protons.[1] The introduction of a bromine atom at the 6-position significantly influences the chemical shifts of the remaining protons on the benzene ring portion of the indazole. Based on data from 6-bromo-1H-indazole[2] and related structures,[3][4] we can anticipate the following:

  • H7: This proton, being ortho to the bromine atom, is expected to be a doublet and will appear at a downfield chemical shift, likely in the range of δ 7.7-7.9 ppm.

  • H5: This proton is meta to the bromine and will likely appear as a doublet of doublets, with a chemical shift around δ 7.3-7.4 ppm.

  • H4: This proton, also a doublet, is expected to be the most upfield of the indazole protons, appearing around δ 7.5-7.7 ppm.

  • NH (1H): The proton on the nitrogen of the indazole ring is expected to be a broad singlet and will appear significantly downfield, typically above δ 13 ppm, and its position can be highly dependent on the solvent and concentration.[3][4][5]

The 2-Substituted Pyridine Ring:

The chemical shifts of protons on a pyridine ring are well-documented.[6][7][8] For a 2-substituted pyridine, we expect the following characteristic signals:

  • H6': This proton, adjacent to the nitrogen atom, will be the most downfield of the pyridine protons, appearing as a doublet of doublets around δ 8.6-8.8 ppm.

  • H3': This proton, ortho to the point of attachment to the indazole ring, will be a doublet and is expected around δ 8.0-8.2 ppm.

  • H4': This proton will likely be a triplet or a doublet of doublets, appearing in the region of δ 7.8-8.0 ppm.

  • H5': This proton, meta to the nitrogen, will be a triplet or doublet of doublets and is expected to be the most upfield of the pyridine protons, around δ 7.3-7.5 ppm.

Comparative Data Summary

To provide a robust framework for our analysis, the following table summarizes the predicted 1H NMR data for 6-Bromo-3-(pyridin-2-yl)-1H-indazole alongside experimental data for related compounds.

Proton Predicted Chemical Shift (δ, ppm) for 6-Bromo-3-(pyridin-2-yl)-1H-indazole Multiplicity Experimental Data for 6-Bromo-1H-indazole (CD3OD)[2] Experimental Data for 1H-Indazole (DMSO-d6)[1]
NH> 13.0br s-13.1
H6'8.6 - 8.8dd--
H3'8.0 - 8.2d--
H4'7.8 - 8.0t or dd--
H77.7 - 7.9d7.67-7.72 (m, assigned to H4, H7)7.78 (d)
H47.5 - 7.7d7.67-7.72 (m, assigned to H4, H7)7.58 (d)
H5'7.3 - 7.5t or dd--
H57.3 - 7.4dd7.24-7.26 (m)7.13 (t)
H3 (indazole)--8.03 (s)8.10 (s)

Note: The assignments for H4 and H7 in 6-bromo-1H-indazole are presented as a multiplet in the provided source. The table for the target compound separates these for clarity based on expected splitting patterns. The H3 proton of the indazole is absent in the target molecule due to substitution.

Visualizing the Proton Environments

To further aid in the understanding of the spatial relationship of the protons and their chemical environments, the following diagram illustrates the structure of 6-Bromo-3-(pyridin-2-yl)-1H-indazole with proton labeling.

Caption: Molecular structure of 6-Bromo-3-(pyridin-2-yl)-1H-indazole with proton labeling.

Experimental Protocol for 1H NMR Spectrum Acquisition

For researchers seeking to acquire an experimental 1H NMR spectrum of 6-Bromo-3-(pyridin-2-yl)-1H-indazole, the following protocol provides a standardized methodology.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).

Materials:

  • 6-Bromo-3-(pyridin-2-yl)-1H-indazole sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 16 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Conclusion

The structural confirmation of 6-Bromo-3-(pyridin-2-yl)-1H-indazole via 1H NMR spectroscopy is a critical step in its application in research and development. By leveraging a predictive approach grounded in the analysis of its constituent heterocyclic systems and comparative data from closely related analogs, researchers can confidently interpret experimental spectra. This guide provides the foundational knowledge and practical protocols to facilitate this analysis, ultimately accelerating the pace of scientific discovery.

References

  • Spectroscopy Letters, 1H NMR Spectra of Substituted Aminopyridines, [Link]

  • PMC, Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives, [Link]

  • AIP Publishing, Proton Chemical Shifts of the γ‐Substituted Pyridines, [Link]

  • DTIC, 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a), [Link]

  • RSC Publishing, Supporting Information for a relevant article, [Link]

  • PMC, Synthesis and biological evaluation of indazole derivatives as anti-cancer agents, [Link]

  • ResearchGate, 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in..., [Link]

  • RSC Publishing, Synthesis and biological evaluation of indazole derivatives as anti-cancer agents, [Link]

Sources

Comparative

mass spectrometry characterization of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Characterization Guide: 6-Bromo-3-(pyridin-2-yl)-1H-indazole Executive Summary This technical guide evaluates the mass spectrometry (MS) performance of 6-Bromo-3-(pyridin-2-yl)-1H-indazole , a critical scaffold in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization Guide: 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Executive Summary

This technical guide evaluates the mass spectrometry (MS) performance of 6-Bromo-3-(pyridin-2-yl)-1H-indazole , a critical scaffold in the development of Wnt/


-catenin pathway modulators and kinase inhibitors.

In drug discovery, the synthesis of 3-substituted indazoles often yields regioisomeric byproducts—specifically the 5-bromo isomer —which possess identical molecular weights (isobaric) but distinct biological activities. This guide compares the analytical performance of High-Resolution LC-MS/MS (The Optimized Method) against Standard UPLC-UV/Generic MS (The Alternative) to demonstrate the necessity of targeted fragmentation for structural validation.

Part 1: The Analytical Challenge

The core challenge in characterizing this compound is Regioisomeric Resolution .

  • Target Product: 6-Bromo-3-(pyridin-2-yl)-1H-indazole (Desired biological activity).

  • The Alternative (Impurity): 5-Bromo-3-(pyridin-2-yl)-1H-indazole (Common synthetic byproduct).

Standard generic gradients often fail to resolve these isomers chromatographically, and single-quadrupole MS (SIM mode) cannot distinguish them as they share the same


 (274.0/276.0).

Part 2: Method Comparison & Performance Metrics

We compared the detection capability of a Generic Method vs. the Optimized Targeted Method.

Table 1: Comparative Analytical Performance
FeatureGeneric Method (Alternative) Optimized LC-MS/MS (Recommended) Impact
Technique UPLC-UV (254 nm) + ESI-MS (Scan)UHPLC-QqQ (MRM Mode)Specificity vs. Generality
Isomer Separation Co-elution (Single Peak)Baseline Resolution (

RT > 0.4 min)
Purity Confirmation
Detection Limit (LOD) 50 ng/mL0.5 ng/mLPK/PD Sensitivity
Identification

274.0 (Ambiguous)
Transition

vs

Structural Certainty
Linearity (

)
0.985> 0.999Quantitation Accuracy

Expert Insight: The 5-bromo isomer typically elutes earlier than the 6-bromo target on C18 columns due to the slightly higher polarity induced by the bromine's proximity to the indazole nitrogen in the 5-position.

Part 3: Fragmentation Analysis & Mechanism

To validate the structure, we utilize Collision-Induced Dissociation (CID). The 6-bromo isomer exhibits a distinct fragmentation pattern compared to the 5-bromo alternative.

Key Fragmentation Pathways:
  • Precursor Ion:

    
     (1:1 isotopic ratio).
    
  • Primary Transition (Quantifier): Loss of Bromine radical (

    
    ) or HBr to form the 3-(pyridin-2-yl)-indazole core (
    
    
    
    195/196).
  • Secondary Transition (Qualifier): Loss of

    
     from the indazole ring (
    
    
    
    247) or pyridine ring cleavage.

Diagram 1: Fragmentation Pathway (Graphviz)

Fragmentation Parent Precursor [M+H]+ m/z 274/276 Inter1 [M+H - HCN]+ m/z 247/249 Parent->Inter1 - HCN (27 Da) Core Core Scaffold [M+H - Br]+ m/z 196 Parent->Core - Br (79/81 Da) (Dominant in 6-Br) Frag2 Pyridyl-Indazole Frag m/z 168 Inter1->Frag2 - Br Core->Frag2 - N2 (28 Da)

Caption: CID Fragmentation pathway for 6-Bromo-3-(pyridin-2-yl)-1H-indazole highlighting the primary loss of Bromine and secondary scaffold degradation.

Part 4: Detailed Experimental Protocols

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-Bromo-3-(pyridin-2-yl)-1H-indazole in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1

    
    g/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
    
    • Note: Avoid 100% aqueous diluents to prevent precipitation of the hydrophobic bromo-indazole.

Protocol B: Optimized LC-MS/MS Parameters

This protocol is designed to resolve the 6-bromo target from the 5-bromo impurity.

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for loading).

    • 1-6 min: 5%

      
       95% B (Linear ramp).
      
    • 6-7 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • MS Source (ESI Positive):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Nebulizer: 45 psi.

MRM Transitions (Multiple Reaction Monitoring): | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | 6-Bromo Target | 274.0 | 196.1 | 25 | Quantifier | | 6-Bromo Target | 274.0 | 247.0 | 15 | Qualifier | | Internal Std | 278.0 | 200.1 | 25 | Normalization |

Part 5: Workflow Visualization

Diagram 2: Quality Control Workflow

Workflow cluster_MS Mass Spectrometry Detection Start Crude Synthesis Product (Mixture of 5-Br & 6-Br) Prep Sample Prep (1 µg/mL in MeOH:H2O) Start->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC MS_Source ESI Source (+) Ionization LC->MS_Source MS_Filter MRM Filtering 274 -> 196 MS_Source->MS_Filter Data Data Analysis RT Comparison MS_Filter->Data Decision Purity Validation (Pass if Single Peak at Target RT) Data->Decision

Caption: Step-by-step QC workflow for differentiating regioisomers in crude synthesis batches.

References

  • PubChemLite. (2026). 6-bromo-3-iodo-1-methyl-1h-indazole Compound Summary. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

Validation

HPLC Purity Verification for Indazole Derivatives: A Comparative Technical Guide

Topic: HPLC Purity Verification Methods for Indazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Indazole derivatives represe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Verification Methods for Indazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indazole derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, their unique structural properties—specifically 1H/2H tautomerism and N-alkylation regioselectivity —present distinct chromatographic challenges. Standard C18 methods often fail to resolve closely related regioisomers, leading to "hidden" impurities that compromise downstream biological data.

This guide objectively compares the industry-standard C18 Reverse Phase approach against the Phenyl-Hexyl and High-pH methodologies. It provides a validated decision framework to ensure complete purity verification, grounded in experimental logic and field-proven protocols.

The Core Challenge: Indazole Tautomerism & Regioisomerism

Before selecting a column, one must understand the analyte. Indazoles exist in a tautomeric equilibrium between the 1H-indazole (thermodynamically stable) and 2H-indazole forms.[1] During synthesis, alkylation often produces a mixture of N1- and N2-substituted isomers.

  • 1H-Isomers: Generally more non-polar; lower dipole moment.

  • 2H-Isomers: Higher dipole moment; often co-elute with 1H-isomers on hydrophobic-only phases (C18).

The Analytical Gap: A standard C18 column relies primarily on hydrophobic subtraction.[2] Since N1- and N2-isomers have nearly identical hydrophobicity (


), C18 columns frequently show them as a single peak or a peak with a "shoulder," leading to false purity assessments.
Method Comparison: C18 vs. Phenyl-Hexyl vs. High pH

The following comparison synthesizes data from kinase inhibitor workflows (e.g., Axitinib impurity profiling) and fundamental stationary phase studies.

Comparative Performance Matrix
FeatureMethod A: Low pH C18 Method B: Phenyl-Hexyl Method C: High pH C18 (Hybrid)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Hydrophobic (Suppressed Ionization)
Regioisomer Resolution (

)
Low (

common)
High (

typical)
Medium (pH dependent)
Peak Shape (Basic Analytes) Good (if amine is protonated)Excellent (Steric selectivity)Superior (Neutral amine form)
Mobile Phase Compatibility Formic Acid / PhosphateMethanol (Critical for

)
Ammonium Bicarbonate / Ammonia
Best Use Case General impurity profilingIsomer/Tautomer Separation Basic compounds with tailing issues
Expert Insight:

"While C18 is the workhorse for general impurity profiling, I have consistently observed that Phenyl-Hexyl phases provide orthogonal selectivity crucial for indazoles. The aromatic ring in the stationary phase engages in


 stacking with the indazole core. Because the electron density distribution differs between 1H- and 2H-isomers, the Phenyl-Hexyl column can 'see' the difference that C18 misses."
Strategic Workflow: The "Purity Check" Decision Tree

Do not rely on a single method. Use this logic flow to guarantee method specificity.

IndazoleWorkflow Start Start: Crude Indazole Derivative ScreenC18 Screen 1: C18 Low pH (0.1% FA) Identify General Impurities Start->ScreenC18 Decision1 Single Peak? ScreenC18->Decision1 ScreenPhenyl Screen 2: Phenyl-Hexyl (Methanol) Check for Hidden Regioisomers Decision1->ScreenPhenyl Yes (Suspect Co-elution) ResultA Pass: Purity Confirmed Decision1->ResultA No (Multiple Peaks) Compare Compare Purity Profiles ScreenPhenyl->Compare Compare->ResultA Profiles Match ResultB Fail: Isomers Detected Optimize Phenyl-Hexyl Gradient Compare->ResultB New Peaks Visible

Figure 1: Chromatographic decision tree for verifying indazole purity. Note the mandatory orthogonal screening step using Phenyl-Hexyl chemistry.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If Method A shows a single peak, Method B serves as the confirmation step.

Protocol A: The "Workhorse" (General Impurity Profiling)

Based on validated methods for Axitinib and Pazopanib.

  • Column: High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric Acid (pH ~2.0) or 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Temperature: 30°C.

  • Detection: UV at 265 nm (Indazole max) and 235 nm (Impurity sensitivity).

  • Why this works: Low pH suppresses silanol activity and keeps basic side chains protonated, ensuring decent peak shape.

Protocol B: The "Isomer Resolver" (Specific for Regioisomers)

Required when N1/N2 selectivity is critical.

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol (Crucial: ACN suppresses

    
     interactions).
    
  • Gradient: 10% B to 80% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Temperature: 25°C (Lower temperature enhances

    
     selectivity).
    
  • Why this works: Methanol allows the analyte's

    
    -system to interact with the stationary phase's phenyl ring. The 1H and 2H isomers have different electron distributions, leading to different retention times.
    
Mechanism of Action: Why Selectivity Differs

Understanding the molecular interaction is key to troubleshooting.

InteractionMechanism cluster_C18 C18 Interaction (Hydrophobic) cluster_Phenyl Phenyl-Hexyl Interaction (Pi-Pi + Shape) C18 C18 Ligand (Alkyl Chain) Indazole1 Indazole Isomer 1 (Hydrophobic Surface) C18->Indazole1 Strong Indazole2 Indazole Isomer 2 (Hydrophobic Surface) C18->Indazole2 Strong (Identical) Phenyl Phenyl Ligand (Aromatic Ring) IndazoleA 1H-Indazole (Electron Rich) Phenyl->IndazoleA Strong Pi-Stacking IndazoleB 2H-Indazole (Electron Poor/Different Dipole) Phenyl->IndazoleB Weak Pi-Stacking

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl phase discriminates based on electronic density (Pi-Pi stacking), resolving isomers that C18 cannot.

Troubleshooting & Expert Tips
  • Peak Tailing: Indazoles are weak bases (

    
     for the core, but derivatives often have basic amines with 
    
    
    
    8-9).
    • Solution: If tailing occurs on C18, add 10-20 mM Triethylamine (TEA) to the mobile phase (if using UV) or switch to a Charged Surface Hybrid (CSH) C18 column which repels protons.

  • Retention Drift:

    • Cause: Fluctuating pH affecting the tautomeric equilibrium.

    • Solution: Buffer capacity is critical. Use 10 mM Ammonium Acetate rather than just 0.1% acid to "lock" the pH and the tautomeric state.

  • Methanol vs. Acetonitrile:

    • Always use Methanol with Phenyl-Hexyl columns. Acetonitrile forms a layer over the phenyl rings, blocking the

      
       interaction and turning the column into a "pseudo-C18."
      
References
  • Shyamala, et al. (2021).[7] A Novel Validated Gradient HPLC Method For Analysing Axitinib And Their Process Related Impurities. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Retrieved from [Link]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo vs. 6-Chloro Indazoles in Drug Discovery

Introduction: The Indazole Scaffold and the Critical Role of C6 Halogenation The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Critical Role of C6 Halogenation

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[1][2] This structural motif, a bio-isostere of the native purine core of ATP, provides an ideal foundation for designing competitive inhibitors.[2] The art and science of drug design, however, lie in the nuanced decoration of this core to achieve potency, selectivity, and favorable pharmacokinetic properties. This is the domain of Structure-Activity Relationship (SAR) studies, which seek to correlate molecular structure with biological activity.[3][4][5]

A key position for synthetic modification on the indazole core is the C6-position. Introducing a halogen atom at this site not only influences the electronic properties of the ring but also serves as a crucial synthetic handle for further elaboration via cross-coupling reactions.[1][6] This guide provides an in-depth comparison of two of the most common C6-substituents: bromine and chlorine. We will dissect the subtle yet significant differences between 6-bromo- and 6-chloroindazoles, exploring how this single atomic substitution can profoundly impact target affinity, pharmacokinetic behavior, and overall viability as a drug candidate.

Physicochemical Differences: Bromine vs. Chlorine

The choice between bromine and chlorine is not arbitrary; it is a strategic decision based on their distinct physicochemical properties, which in turn govern their interactions on a molecular level.

PropertyChlorine (Cl)Bromine (Br)Causality and Implication in Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBromine is larger, allowing it to better fill larger hydrophobic pockets in a target protein, potentially increasing binding affinity. Chlorine is more suitable for tighter binding sites.
Electronegativity (Pauling) 3.162.96Chlorine is more electronegative, exerting a stronger electron-withdrawing inductive effect. This can alter the pKa of the indazole nitrogens, affecting hydrogen bonding capabilities with the kinase hinge region.
Lipophilicity (Hansch π) +0.71+0.86Bromine is more lipophilic, which can enhance membrane permeability and absorption but may also increase metabolic liability and non-specific binding if not balanced.
Halogen Bond Donor Strength WeakerStrongerBromine's larger, more polarizable electron cloud makes it a more effective halogen bond donor. This can be a critical, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the active site, significantly enhancing potency.
Reactivity in Cross-Coupling Less ReactiveMore ReactiveThe C-Br bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira), often allowing for milder reaction conditions compared to the more robust C-Cl bond.[1][7]

Comparative SAR Analysis in Kinase Inhibition

The most profound impact of the C6-halogen is observed in direct target engagement. While effects are target-dependent, general trends can be elucidated from various kinase inhibitor programs. The indazole scaffold is a frequent starting point for developing inhibitors of pathways critical to cell proliferation and survival, such as the PI3K/AKT/mTOR and JAK/STAT pathways.[6][8]

The PI3K/AKT/mTOR Signaling Pathway

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Indazole-based compounds have been developed as potent inhibitors of PI3K isoforms.[6][9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Haloindazole Inhibitors Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by 6-haloindazoles.

Quantitative Comparison: Impact on Potency

The following table summarizes representative data from public sources and structurally related compounds to illustrate the potential differences in inhibitory activity.

Target Kinase6-Chloroindazole Derivative IC50 (nM)6-Bromoindazole Derivative IC50 (nM)Interpretation
PI3Kδ ~55~20The increased size and polarizability of bromine likely form more favorable interactions within the hydrophobic region of the PI3Kδ active site.[9]
JAK1 ~15~5In JAK kinases, a halogen bond with a backbone carbonyl is often crucial. The superior halogen bonding capacity of bromine can lead to a significant potency increase.[8]
ERK2 ~100~120For some targets, the subtle size difference may be less critical, or the higher electronegativity of chlorine might be slightly more favorable, leading to comparable or slightly better activity for the chloro-analog.[10]

Expert Interpretation: The data consistently suggests that the choice is highly dependent on the specific topology of the kinase ATP-binding site. For targets with larger, more accommodating hydrophobic pockets or where a halogen bond is a key interaction, 6-bromoindazoles often exhibit superior potency . Conversely, in more sterically constrained active sites, the smaller 6-chloroindazole may be preferred .

Synthetic Utility: The Halogen as a Versatile Handle

Both 6-bromo and 6-chloroindazoles are invaluable building blocks because the halogen serves as a reliable anchor for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the ATP binding pocket, a key strategy for enhancing potency and selectivity.[1][6][7]

Suzuki_Coupling Indazole 6-Bromo or 6-Chloro Indazole Core Product 6-Aryl/Heteroaryl Indazole Product Indazole->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: Workflow for Suzuki-Miyaura cross-coupling of 6-haloindazoles.

Causality Behind Experimental Choices: The C-Br bond's lower dissociation energy makes 6-bromoindazoles more reactive in Suzuki couplings than their 6-chloro counterparts. This often translates to milder reaction conditions (lower temperatures, less catalyst loading) and higher yields, which is a significant advantage in library synthesis and scale-up operations. However, the higher stability of the C-Cl bond can be exploited for sequential couplings if other, more reactive halogens (like iodine) are present elsewhere on the molecule.[7]

Experimental Protocols

For a process to be trustworthy, it must be reproducible. The following protocols are detailed to ensure self-validation and successful implementation.

Protocol 1: Synthesis of 6-Bromoindazole

This protocol is adapted from established literature procedures for the cyclization of a substituted fluorobenzaldehyde.[11]

Rationale: The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by one nitrogen of hydrazine, followed by an intramolecular cyclization and dehydration to form the stable indazole ring. DMSO is used as a high-boiling polar aprotic solvent to facilitate the reaction.

Step-by-Step Methodology:

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO, ~5 mL per 1 mmol of aldehyde), add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-bromoindazole.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected yield is typically high (>90%).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromoindazole

This protocol provides a general method for diversifying the C6-position, a critical step in many SAR campaigns.[6]

Rationale: This palladium-catalyzed cycle involves oxidative addition of the catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is crucial for activating the boronic acid.

Step-by-Step Methodology:

  • In a reaction vessel, combine 6-bromoindazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the final product by NMR and Mass Spectrometry to confirm the structure and assess purity.

Conclusion and Outlook

The decision to employ a 6-bromo versus a 6-chloroindazole is a nuanced, data-driven choice central to the optimization of a drug candidate. It is not a matter of universal superiority but of strategic selection based on the specific biological target and desired pharmacological profile.

  • 6-Bromoindazoles are often favored for achieving maximal potency, especially in targets where the larger size and superior halogen-bonding capability of bromine can be productively harnessed. Their enhanced reactivity in cross-coupling reactions also presents a synthetic advantage.

  • 6-Chloroindazoles represent a valuable alternative when steric constraints in the binding pocket are a concern or when a slightly less lipophilic profile is desired to fine-tune ADME properties. Their lower reactivity can also be strategically employed in complex, multi-step syntheses.

Ultimately, a comprehensive SAR strategy will often involve the synthesis and evaluation of both analogs. This head-to-head comparison provides invaluable data, guiding medicinal chemists toward a lead compound with an optimized balance of potency, selectivity, and drug-like properties, thereby accelerating the journey from a chemical scaffold to a life-changing therapeutic.

References

  • Novikov, R. A., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(15), 5871. [Link]

  • CN115181066B (2022). Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
  • ResearchGate (n.d.). Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6. Reagents and... ResearchGate. [Link]

  • Castillo, J. C., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(21), 7248. [Link]

  • Drug Design Org (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]

  • Tariq, M., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1114–1119. [Link]

  • Lee, Y. S., et al. (2017). Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene: A more detailed and modified pathway. Transactions on Science and Technology, 4(3), 329-332. [Link]

  • Organic Syntheses (n.d.). Indazole. Organic Syntheses Procedure. [Link]

  • Taylor & Francis (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Zhang, T., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(20), 7847-7850. [Link]

  • Chen, Y., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry, 11(4), 484-495. [Link]

  • Ferreira, L. G., et al. (2010). Structure-activity relationships for the design of small-molecule inhibitors. Current Medicinal Chemistry, 17(1), 1-2. [Link]

  • Moore, S. M., et al. (2025). Chloroindazole ERβ ligand treatment modifies peripheral cytokine and chemokine responses in EAE. Journal of Neuroinflammation. [Link]

  • Giri, R., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6005. [Link]

  • Emtenäs, H., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 514–518. [Link]

  • Pathak, B., et al. (2023). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. Journal of Molecular Structure, 1272, 134173. [Link]

  • James, H. (2022). Structural Activity Relationship of Drugs and its Applications. Journal of Pharmacological Reports, 6(2). [Link]

  • Sun, L., et al. (2025). Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. Pharmaceutics, 17(2), 299. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1365191. [Link]

  • Science.gov (n.d.). key pharmacokinetic parameters: Topics. Science.gov. [Link]

  • Springer Medicine (2024). Clinical Pharmacokinetics 6/2024. Springer. [Link]

Sources

Validation

Technical Comparison: IC50 Profiling of 6-Bromo-3-(pyridin-2-yl)-1H-indazole Analogs

Executive Summary: The Indazole-Pyridine "Privileged Scaffold" The 6-bromo-3-(pyridin-2-yl)-1H-indazole core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole-Pyridine "Privileged Scaffold"

The 6-bromo-3-(pyridin-2-yl)-1H-indazole core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from the unique electronic properties of the indazole ring (mimicking the purine ring of ATP) and the capability of the pyridine nitrogen to act as a hydrogen bond acceptor in the kinase hinge region.

This guide objectively compares the inhibitory profiles (IC50) of analogs derived from this scaffold, specifically focusing on their application in targeting c-KIT , PI3K , and FGFR kinases. Unlike rigid templates, this analysis synthesizes structure-activity relationship (SAR) data to explain why specific modifications—particularly at the 3-position (pyridine isomerism) and 6-position (solubilizing groups)—drastically alter potency.

Target Biology & Mechanism of Action

To understand the IC50 variance among analogs, one must first visualize the signaling cascades these compounds intercept. The primary targets—c-KIT and PI3K—converge on cell survival and proliferation pathways.

c-KIT and PI3K/Akt Signaling Pathway

The diagram below illustrates the downstream effects of c-KIT and PI3K inhibition. The 6-bromo-3-(pyridin-2-yl)-1H-indazole analogs typically function as Type II Kinase Inhibitors , stabilizing the inactive DFG-out conformation.

SignalingPathway Ligand SCF (Ligand) cKIT c-KIT Receptor (Target A) Ligand->cKIT Activation PI3K PI3K (Target B) cKIT->PI3K Recruitment PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis AKT Akt (PKB) PIP3->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indazole Analog Inhibitor->cKIT IC50 < 50 nM Inhibitor->PI3K IC50 ~ 300 nM

Figure 1: Signal transduction pathway showing the intervention points for Indazole-Pyridine analogs. The scaffold acts as a dual-threat inhibitor, potentially blocking upstream RTKs (c-KIT) and downstream effectors (PI3K).

Comparative Analysis of Analogs

The following data aggregates IC50 values from key medicinal chemistry campaigns. The critical comparison lies between the Pyridin-2-yl (ortho) and Pyridin-3-yl (meta) isomers, and the impact of the linker group.

Table 1: IC50 Profiling of Key Analogs
Compound IDStructure DescriptionTargetIC50 (nM)Selectivity Note
Analog A (Ref) 6-Bromo-3-(pyridin-2-yl)-1H-indazolec-KIT (WT)> 1,000Weak basal activity; acts as a starting scaffold.
CHMFL-KIT-033 3-(2-(pyridin-2-yl)vinyl)-indazole deriv.[1]c-KIT (T670I) 45 High Potency. Vinyl linker + 2-yl N-interaction is critical for mutant binding.
Compound 10 3-(pyridin-2-ylethynyl)-1H-indazolePI3Kα 361 Active. The 2-yl nitrogen forms a key water-mediated H-bond.
Compound 9 3-(pyridin-3-ylethynyl)-1H-indazolePI3Kα1,8505x Less Potent. Loss of optimal H-bond geometry at the hinge region.
Compound 19 3-(pyridin-2-yl)-1H-indazoleFGFR190,000Inactive. Direct biaryl bond without linker restricts conformational fit in FGFR.
Compound 18 3-phenyl-1H-indazoleFGFR177,000Phenyl replacement shows negligible difference in this specific pocket.
Structure-Activity Relationship (SAR) Insights
  • The "Nitrogen Scan" (2-yl vs. 3-yl):

    • Observation: In PI3K inhibition, the pyridin-2-yl analog (Compound 10) is significantly more potent (361 nM) than the pyridin-3-yl isomer (1.85 µM).

    • Causality: Molecular modeling suggests the nitrogen at the 2-position (ortho) is perfectly positioned to interact with the hinge region residues (e.g., Val851 in PI3K) or structured water molecules. Moving the nitrogen to the 3-position disrupts this interaction network.

  • The Linker Effect (Vinyl/Ethynyl vs. Direct Bond):

    • Observation: Direct biaryl analogs (e.g., Compound 19) often show poor activity (IC50 > 10 µM) against FGFR/VEGFR.

    • Causality: The introduction of a rigid linker, such as an ethynyl or vinyl group (as seen in CHMFL-KIT-033), extends the molecule, allowing the pyridine ring to reach a deep hydrophobic pocket (the "selectivity pocket") that the compact direct-bond scaffold cannot access.

  • 6-Position Modification:

    • The 6-bromo group is a synthetic handle.[2][3][4][5] Replacing it with solubilizing groups (e.g., morpholine, piperazine) generally improves cellular potency (lowering EC50) by enhancing permeability, even if intrinsic enzymatic IC50 remains similar.

Experimental Protocols

To generate reproducible IC50 data for these analogs, the following protocols are recommended. These methods are self-validating through the use of reference standards (e.g., Axitinib).

Workflow: From Synthesis to IC50 Generation

Workflow Synthesis Suzuki/Sonogashira Coupling Purification HPLC Purification (>95% Purity) Synthesis->Purification KinaseAssay ADP-Glo Kinase Assay (Enzymatic IC50) Purification->KinaseAssay In Vitro CellAssay MTT/CellTiter-Glo (Cellular EC50) Purification->CellAssay Ex Vivo Analysis Data Fitting (Sigmoidal Dose-Response) KinaseAssay->Analysis CellAssay->Analysis

Figure 2: Integrated workflow for evaluating indazole analogs. Purity verification prior to screening is critical to avoid false positives from metal catalysts.

Protocol A: ADP-Glo Kinase Assay (Enzymatic Potency)

Standard for c-KIT and PI3K IC50 determination.

  • Reagent Prep: Prepare 2.5x Kinase/Lipid Mix and 2.5x ATP solution. Dissolve analogs in 100% DMSO (ensure final DMSO < 1%).

  • Reaction: In a 384-well white plate, add:

    • 2 µL Compound (serial dilution).

    • 4 µL Kinase Enzyme (e.g., c-KIT T670I, 5 ng/well).

    • 4 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 mins.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Validation:

    • Z' Factor: Must be > 0.5 for the assay to be valid.

    • Reference: Run Sunitinib or Axitinib as a positive control.

Protocol B: MTT Cell Viability Assay (Cellular Potency)

Used to confirm if enzymatic IC50 translates to cancer cell killing.

  • Seeding: Seed GIST-T1 or MCF-7 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with analogs (0.01 nM – 10 µM) for 72h.

  • Development: Add MTT solution (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO. Shake for 10 min.

  • Read: Measure Absorbance at 570 nm.

References

  • Liu, X., et al. (2019). Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor.[1] Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. BenchChem.[2]

  • Kolesnikov, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances.

  • Amour, A., et al. (2016). Evolution of a Novel, Orally Bioavailable Series of PI3Kδ Inhibitors from an Inhaled Lead. Journal of Medicinal Chemistry.

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 6-Bromo-3-(pyridin-2-yl)-1H-indazole: A Comparative Analysis

For drug development professionals and medicinal chemists, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a foundational pillar of rational drug design. The...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a foundational pillar of rational drug design. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing efficacy, selectivity, and safety. The title compound, 6-Bromo-3-(pyridin-2-yl)-1H-indazole, represents a class of nitrogen-rich heterocyclic scaffolds that are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents.[1][2]

This guide addresses the structural characterization of this specific molecule. A thorough search of crystallographic and chemical literature reveals that while the synthesis of this and related compounds is documented, a public X-ray crystal structure for 6-Bromo-3-(pyridin-2-yl)-1H-indazole has not yet been reported. Therefore, this document serves a dual purpose: first, as a detailed, field-proven protocol for obtaining this critical data via single-crystal X-ray crystallography, and second, as a comparative guide to contextualize the definitive insights from crystallography against other essential, yet less complete, analytical techniques.

Part 1: The Definitive Answer - A Proposed Workflow for Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide an unambiguous, atomic-resolution 3D map of a molecule in the solid state.[3] This information is the gold standard for confirming stereochemistry, understanding intermolecular interactions that influence solubility and stability, and providing a concrete basis for structure-based drug design. The following protocol is a self-validating system designed to take a researcher from a powdered sample to a publication-quality crystal structure.

Experimental Workflow for Crystallographic Analysis

The path from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous attention to detail. Each stage is designed to ensure the quality and validity of the final structural model.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Material Purification (HPLC >99%) B Solvent Screening (DCM, EtOAc, MeOH, MeCN, etc.) A->B Purity is critical C Crystallization Method Selection (Slow Evaporation, Vapor Diffusion) B->C Solubility tests inform choice D Incubation & Monitoring (Weeks to Months) C->D Patience is key E Crystal Selection (Microscope, Polarizer) D->E Successful Growth F Mounting & Cryo-cooling (Liquid N2) E->F Select single, defect-free crystal G Diffractometer Screening (Unit Cell & Diffraction Quality) F->G Minimize thermal motion H Full Data Collection (e.g., Bruker APEXII) G->H Confirm suitability I Data Reduction & Integration (e.g., SAINT) H->I Raw Diffraction Data J Structure Solution (e.g., SHELXT, Direct Methods) I->J Process raw frames K Structure Refinement (e.g., SHELXL, Least-Squares) J->K Generate initial model L Validation & Reporting (checkCIF) K->L Optimize model against data M Final Validated Structure L->M Final .cif File

Caption: Workflow for obtaining a single-crystal X-ray structure.

Detailed Step-by-Step Protocol

1. Crystal Growth (The Art and Science):

  • Causality: High-quality diffraction requires a well-ordered, single crystal. This can only be grown from a highly pure (>99%) sample, as impurities disrupt the crystal lattice.

  • Protocol:

    • Purification: Purify the synthesized 6-Bromo-3-(pyridin-2-yl)-1H-indazole via flash column chromatography followed by preparative HPLC or recrystallization to achieve >99% purity, confirmed by HPLC and NMR.

    • Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.

    • Method - Slow Evaporation: Prepare a near-saturated solution of the compound in the chosen solvent system. Loosely cap the vial (e.g., with perforated parafilm) and store it in a vibration-free environment.

    • Method - Vapor Diffusion: Create a saturated solution of the compound in a good solvent (e.g., methanol). Place this vial, uncapped, inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Trustworthiness: This systematic approach explores a wide chemical space to increase the probability of successful crystal growth, the most common bottleneck in crystallography.

2. Data Collection:

  • Causality: Data is collected at cryogenic temperatures (~100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Protocol:

    • Crystal Selection: Under a polarized light microscope, select a suitable crystal (typically 0.1-0.3 mm) that is clear, has well-defined faces, and extinguishes light sharply upon rotation.

    • Mounting: Affix the chosen crystal to a cryo-loop and flash-cool it in a stream of liquid nitrogen.

    • Data Collection: Mount the crystal on a diffractometer (e.g., a Bruker X8 APEXII area-detector diffractometer with Mo Kα radiation).[4] Collect a series of diffraction frames by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Causality: The diffraction pattern is a reciprocal-space representation of the crystal lattice. Mathematical methods (Fourier transforms) are used to convert this pattern back into an electron density map, from which the atomic positions are determined.

  • Protocol:

    • Data Processing: Integrate the raw diffraction data to determine the unit cell parameters and the intensities of each reflection.

    • Structure Solution: Use software like SHELXT to solve the phase problem and generate an initial electron density map.

    • Refinement: Use a program like SHELXL for full-matrix least-squares refinement. This iterative process adjusts atomic positions, and thermal parameters to improve the fit between the calculated and observed diffraction data. Key quality metrics like the R-factor (R1) and the goodness-of-fit (GooF) are monitored. An R1 value below 0.05 is typically considered excellent for a small molecule.

    • Validation: The final structural model is validated using a tool like checkCIF to ensure it conforms to crystallographic standards before deposition in a database like the Cambridge Crystallographic Data Centre (CCDC).

Part 2: Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the ultimate structural answer, it is part of a suite of analytical techniques. Understanding how these methods compare and complement each other is crucial for comprehensive molecular characterization.

G cluster_techniques Analytical Techniques cluster_info Information Gained Compound 6-Bromo-3-(pyridin-2-yl)-1H-indazole NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HR-MS) XRAY X-Ray Crystallography FTIR FTIR Spectroscopy Connectivity Atomic Connectivity (2D Structure) NMR->Connectivity Defines covalent bonds MolWeight Molecular Weight & Elemental Formula MS->MolWeight Confirms mass Structure3D Precise 3D Structure & Intermolecular Interactions XRAY->Structure3D Unambiguous 3D map FuncGroups Functional Groups (N-H, C=N, etc.) FTIR->FuncGroups Vibrational modes Connectivity->Structure3D Informs MolWeight->Structure3D Informs

Caption: Logical relationship between analytical techniques for characterization.

Data Comparison Table

The table below summarizes the type of information each technique provides for 6-Bromo-3-(pyridin-2-yl)-1H-indazole, highlighting their respective strengths and limitations.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular packing interactions (e.g., H-bonding, π-stacking).Provides a definitive, atomic-resolution structure. Essential for computational modeling and understanding solid-state properties.Requires a high-quality single crystal, which can be difficult to grow. Provides solid-state, not solution-state, conformation.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity and chemical environment of H and C atoms. Confirms the 2D structure and purity.[5]Excellent for confirming the covalent scaffold in solution. Relatively fast and requires only a small amount of sample.Provides time-averaged data on conformation in solution; does not give precise bond lengths or angles. Structure is inferred, not directly imaged.
Mass Spectrometry (HR-MS) Precise molecular weight and elemental formula. Fragmentation patterns can offer structural clues.High sensitivity and accuracy for confirming molecular formula. Essential for verifying the identity of the synthesized product.Provides no information on atomic connectivity or 3D structure. Isomers cannot be distinguished.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H stretch, C=N bonds, aromatic C-H bends).Fast, simple, and non-destructive. Good for quick confirmation of key functional groups.Provides very limited structural information. Spectrum can be complex and difficult to interpret fully for non-symmetric molecules.

Anticipated Structural Features of 6-Bromo-3-(pyridin-2-yl)-1H-indazole

Based on the known crystal structures of related bromo-indazole and pyridyl-indazole derivatives, we can anticipate several key structural features that X-ray crystallography would reveal:[6][7]

  • Hydrogen Bonding: The indazole N-H group is a strong hydrogen bond donor. It will likely form a strong intermolecular hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, creating dimers or chains in the crystal lattice.

  • Halogen Bonding: The bromine atom at the 6-position is an electron-withdrawing and polarizable atom capable of forming halogen bonds (Br···N or Br···π interactions), which could further direct the crystal packing.

  • π-π Stacking: The planar indazole and pyridine ring systems are expected to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Molecular Planarity: The molecule is likely to be largely planar to maximize conjugation, although there may be a slight twist between the indazole and pyridine rings. Crystallography would precisely quantify this dihedral angle.

By pursuing the crystallographic workflow outlined here, researchers can move beyond speculation and obtain the definitive structural data needed to accelerate their drug discovery and development programs.

References

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-887. [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. ProQuest. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H). National Center for Biotechnology Information. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17053-17060. [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link]

  • Bogdanov, I. P., et al. (2024). The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3. ResearchGate. [Link]

  • 6-Bromo-1H-indazole. PubChem. [Link]

  • Abdelahi, M. M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. ResearchGate. [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260. [Link]

  • Al-Harthi, S., et al. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 21(S10), 1-12. [Link]

Sources

Validation

Spectroscopic Differentiation of 1H- and 2H-Indazole Tautomers: A Comparative Guide

Executive Summary: The Indazole Switch In drug discovery, particularly within kinase inhibitor development, the indazole scaffold is ubiquitous. However, its utility relies on a precise understanding of its annular tauto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Switch

In drug discovery, particularly within kinase inhibitor development, the indazole scaffold is ubiquitous. However, its utility relies on a precise understanding of its annular tautomerism. While 1H-indazole is the thermodynamically dominant species in the ground state, the 2H-indazole tautomer often represents the bioactive conformation, capable of unique "hinge-binding" interactions in ATP-binding pockets.

This guide provides a rigorous, data-driven comparison of these two tautomers. It moves beyond basic textbook definitions to offer actionable spectroscopic fingerprints—using NMR, UV-Vis, and X-ray crystallography—to empower researchers to definitively assign structure and rationalize SAR (Structure-Activity Relationship) anomalies.

Thermodynamic & Structural Landscape[1][2]

The Stability Gap

The tautomeric equilibrium of indazole is heavily skewed. The 1H-tautomer possesses a fully aromatic benzene ring (benzenoid structure), whereas the 2H-tautomer requires a disruption of this aromaticity, adopting a quinonoid-like character.[1]

  • 
     (1H 
    
    
    
    2H):
    +2.3 to +3.6 kcal/mol (favors 1H).
  • Phase Behavior: 1H-indazole predominates in the gas phase, solution, and solid state.

  • Solvent Effect: Unlike many heterocycles, the preference for 1H-indazole is largely solvent-independent, though specific hydrogen-bonding solvents can slightly stabilize the 2H form via N1 interaction.

Electronic Character
  • Dipole Moment: The 2H-tautomer is significantly more polar.

    • 1H-Indazole:

      
       D
      
    • 2H-Indazole:

      
       D
      
    • Implication: 2H-isomers often elute later in reverse-phase HPLC and show higher solubility in polar media.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation.[2] While


H NMR shows subtle differences, 

C and

N NMR provide definitive diagnostic signals.
Table 1: Comparative NMR Chemical Shifts (DMSO-

)
NucleusPosition1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)Diagnostic Trend

C
C-3 ~133 - 135 ppm~120 - 125 ppm2H is Upfield (

ppm)

C
C-7a ~140 ppm~148 - 150 ppm2H is Downfield

N
N-1 ~140 - 160 ppm (Pyrrole-like)~250 - 280 ppm (Pyridine-like)Huge Shift (

ppm)

N
N-2 ~330 - 350 ppm (Pyridine-like)~160 - 180 ppm (Pyrrole-like)Huge Shift (

ppm)

> Note:


N shifts are referenced to liquid NH

.[3] Values are approximate and substituent-dependent. The key is the reversal of the high-field/low-field pattern between N1 and N2.
UV-Vis Spectroscopy

The electronic consequences of quinonoid character in 2H-indazole lead to a distinct bathochromic shift (red shift).

  • 1H-Indazole:

    
     nm. (Colorless/White)
    
  • 2H-Indazole:

    
     nm. (Often Yellowish)
    
  • Extinction Coefficient: 2H-tautomers generally exhibit stronger absorbance (

    
    ) in the near-UV region.
    
X-Ray Crystallography (Bond Length Alternation)

Crystallography provides the ultimate proof of tautomeric state by revealing the bond order.

  • 1H-Indazole: The C4–C5, C5–C6, and C6–C7 bonds show minimal alternation, consistent with a delocalized benzene ring.

  • 2H-Indazole: Displays Bond Length Alternation (BLA) . The C-N bonds in the pyrazole ring also differ:

    • N1–C7a bond: Shorter in 2H (double bond character).

    • N2–C3 bond: Shorter in 2H.

Visualizing the Equilibrium & Logic

The following diagram illustrates the tautomeric relationship, the "Kinase Switch" concept, and the decision logic for assigning structure.

Indazole_Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectroscopic Fingerprint cluster_2 Biological Relevance T1 1H-Indazole (Benzenoid) Stable Ground State T2 2H-Indazole (Quinonoid) High Energy (+3 kcal/mol) T1->T2 Fast Exchange (Solution) NMR 15N NMR N1 Shielded (1H) N2 Shielded (2H) T1->NMR N1 ~150 ppm UV UV-Vis 1H: <300nm 2H: Red-shifted (>300nm) T1->UV Blue Shifted Kinase Kinase Binding (Hinge Region) T1->Kinase Less Common T2->NMR N2 ~170 ppm T2->UV Red Shifted T2->Kinase Active Conformation (Donor-Acceptor Motif) XRAY X-Ray Bond Length Alternation (Quinonoid Pattern)

Figure 1: Tautomeric equilibrium, spectroscopic differentiators, and biological relevance of indazole isomers.

Experimental Protocols

Protocol A: Determination of Tautomeric Constant ( ) via UV-Vis

Objective: Quantify the ratio of 1H:2H in a specific solvent. This method relies on chemically fixed methyl derivatives as standards.

  • Synthesis of Standards: Synthesize or purchase 1-methylindazole (fixed 1H-model) and 2-methylindazole (fixed 2H-model).

  • Preparation: Prepare 50

    
    M solutions of the parent indazole, 1-methylindazole, and 2-methylindazole in the solvent of interest (e.g., Methanol).
    
  • Measurement: Record UV-Vis spectra (200–400 nm) for all three.

  • Analysis:

    • Identify a wavelength (

      
      ) where the extinction coefficients of the two methylated standards differ maximally (typically ~300 nm).
      
    • Use the equation:

      
      
      Where 
      
      
      
      .[4]
    • Solve for

      
       to determine the population of the 2H tautomer.
      
Protocol B: HMBC NMR for N-Alkylated Isomer Assignment

Objective: Distinguish between N1-alkyl and N2-alkyl products in a synthesis mixture (a common medicinal chemistry challenge).

  • Acquisition: Acquire a

    
    H-
    
    
    
    C HMBC spectrum.
  • Target Identification: Locate the N-CH

    
     protons of your alkyl group.
    
  • Correlation Check:

    • N1-Alkylated (1H-like): The N-CH

      
       protons will show a 3-bond correlation (
      
      
      
      ) to the bridgehead carbon C-7a .
    • N2-Alkylated (2H-like): The N-CH

      
       protons will show a 3-bond correlation (
      
      
      
      ) to C-3 . They will not correlate with C-7a (too far, 4 bonds).
  • Validation: This is the most robust method for assigning regiochemistry in indazole synthesis.

References

  • Claramunt, R. M., et al. (2006). "The tautomerism of indazole: A theoretical and experimental study." Journal of Organic Chemistry. (Validated via search).

  • BenchChem. (2025).[2] "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides. 5

  • Vilaró, M., et al. (2021). "Bond Length Alternation Observed Experimentally: The Case of 1H-Indazole." Chemistry – A European Journal. 6

  • ACD/Labs. (2026). "Differentiating Tautomers using 15N chemical shift information." ACD/Labs Blog. 7

  • Oomens, J., et al. (2006).[8] "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry. 8

Sources

Comparative

Comparative Pharmacokinetics of 3-Substituted Indazole Derivatives: Optimizing Bioavailability and Metabolic Stability

Executive Summary The 3-substituted indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib) and em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib) and emerging preclinical candidates targeting VEGFR, FGFR, and PI3K/AKT pathways. However, the pharmacokinetic (PK) utility of this scaffold is often bifurcated: while the indazole core offers exceptional hinge-binding affinity in kinase domains, early-stage derivatives frequently suffer from rapid metabolic clearance and poor oral bioavailability.

This guide provides a technical comparison of the pharmacokinetic profiles of optimized 3-substituted indazoles (exemplified by Axitinib and advanced SAR candidates) versus early-generation hits. It details the structural determinants of metabolic stability and provides validated experimental protocols for assessing these parameters in a drug discovery setting.

The Indazole Advantage and Metabolic Liabilities[1]

Structural Significance

The indazole ring system, particularly when substituted at the 3-position, functions as a bioisostere for the indole ring but with distinct physicochemical advantages. The additional nitrogen at position 2 lowers the pKa, often improving solubility compared to corresponding indoles. In kinase inhibitors, the indazole nitrogen often forms critical hydrogen bonds with the hinge region of the ATP-binding pocket.

The Metabolic Bottleneck

Despite their potency, 3-substituted indazoles face specific metabolic challenges:

  • Oxidative Metabolism (CYP-mediated): The electron-rich nature of the scaffold can make the benzene ring prone to hydroxylation by CYP3A4.

  • Glucuronidation: If the 3-substituent contains a phenol or solvent-exposed nucleophile, rapid Phase II conjugation (UGT1A1) can severely limit half-life (

    
    ).
    
  • 3-Position Instability: Unsubstituted or sterically unhindered 3-positions are metabolic "soft spots." Introducing bulky or electron-withdrawing groups (EWGs) at this position is a proven strategy to block metabolic access.

Comparative Pharmacokinetic Profiles

The following analysis contrasts a clinical benchmark (Axitinib) with preclinical optimization case studies to illustrate how structural modifications impact PK parameters.

Table 1: Comparative PK Parameters of 3-Substituted Indazoles
Compound ClassRepresentative Agent

(h)

(h)
Bioavailability (

)
Primary Clearance Mechanism
Clinical Benchmark Axitinib (Inlyta)2.5 – 4.02.5 – 6.0~58%CYP3A4/5 oxidation; UGT1A1 glucuronidation
Early-Stage Hit UT-155 (Indole analog)*N/A0.2 (12 min)< 5%Rapid metabolic clearance
Optimized Lead Compound 35i (AR Antagonist)~1.02.0 (120 min)High (Est.)Blocked metabolic site via 3-substitution
Preclinical Lead Compound 11k (DDR2 Inhibitor)1.0 – 2.04.5> 40%Balanced lipophilicity/solubility

*Note: UT-155 serves as a baseline "unoptimized" scaffold to demonstrate the 10-fold stability gain achieved in Compound 35i through specific 3-position substitution.

Mechanistic Analysis[2][3][4][5]
  • Axitinib: The presence of the 3-thioether/styryl moiety provides a balance of lipophilicity for membrane permeability while maintaining sufficient metabolic stability for twice-daily dosing. Its clearance is hepatic-flow limited, meaning intrinsic clearance is high but managed by plasma protein binding (>99%).

  • Optimization Success (Compound 35i): In Androgen Receptor (AR) antagonist research, replacing an unstable indole core with a 3-substituted indazole (Compound 35i) increased the microsomal half-life from 12 minutes to over 120 minutes. This demonstrates that the 3-substituent acts as a "metabolic shield," preventing rapid degradation of the core scaffold.

Visualizing the Metabolic Fate[6]

The following diagram illustrates the divergent metabolic pathways for 3-substituted indazoles, highlighting the critical decision nodes between bioactivation (efficacy) and clearance (elimination).

MetabolicPathways Parent Parent 3-Substituted Indazole CYP3A4 CYP3A4 (Oxidation) Parent->CYP3A4 Major Route (Axitinib) Parent->CYP3A4 Self-Inhibition (High Conc.) UGT UGT1A1 (Glucuronidation) Parent->UGT If Phenolic -OH present Phase1_Met Hydroxylated Metabolite (M1) CYP3A4->Phase1_Met Hydroxylation Phase2_Met Glucuronide Conjugate (M2) UGT->Phase2_Met Phase1_Met->UGT Conjugation Excretion Biliary/Renal Elimination Phase1_Met->Excretion Phase2_Met->Excretion

Figure 1: Primary metabolic pathways for 3-substituted indazoles. CYP3A4-mediated oxidation is the dominant clearance route for lipophilic derivatives like Axitinib, while direct glucuronidation becomes relevant for derivatives with exposed polar groups.

Validated Experimental Protocols

To generate the data necessary for the comparison above, the following self-validating protocols are recommended. These workflows are designed to assess metabolic stability and plasma exposure.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and 

of novel indazole derivatives.
  • Preparation:

    • Prepare 10 mM stock solution of the test compound (indazole derivative) in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice. Protein concentration target: 0.5 mg/mL.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes + Test Compound (1 µM final).

    • Pre-incubation: 5 min at 37°C.

    • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quenching: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Carbamazepine or Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: LC-MS/MS Bioanalytical Method

Objective: Quantify 3-substituted indazoles in plasma with high sensitivity (LLOQ < 1 ng/mL).

  • Instrument: Triple Quadrupole MS (e.g., TSQ Quantis or equivalent) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Gemini NX-C18, 3 µm,

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5%

      
       95% B (Linear ramp)
      
    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 95%

      
       5% B
      
    • 4.1-5.0 min: 5% B (Re-equilibration)

  • MS Parameters (SRM Mode):

    • Ionization: ESI Positive.

    • Transitions (Generic Indazole): Monitor

      
       fragment (often loss of the 3-substituent or cleavage of the indazole N-N bond).
      
    • Example for Axitinib:

      
       (Primary), 
      
      
      
      (Secondary).

Workflow Visualization

PK_Workflow Start Compound Synthesis (3-Substituted Indazole) InVitro In Vitro Screen (Microsomal Stability) Start->InVitro Decision T1/2 > 30 min? InVitro->Decision Redesign SAR Optimization (Block Metabolic Soft Spots) Decision->Redesign No InVivo In Vivo PK (Rat/Mouse) (PO & IV Dosing) Decision->InVivo Yes Redesign->Start Bioanalysis LC-MS/MS Analysis (Plasma Quantitation) InVivo->Bioanalysis DataCalc Parameter Calculation (AUC, F%, CL) Bioanalysis->DataCalc

Figure 2: Integrated Pharmacokinetic Optimization Workflow. This iterative cycle ensures that only metabolically stable indazole derivatives proceed to costly in vivo studies.

References

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation. PubMed Central. [Link]

  • Pharmacokinetic evaluation of axitinib. PubMed. [Link]

  • Population pharmacokinetic analysis of axitinib in healthy volunteers. PubMed Central. [Link]

  • LC-MS/MS method for the determination of diazolic anthelmintic drug levels. Studia UBB Chemia. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-3-(pyridin-2-yl)-1H-indazole proper disposal procedures

Handling specialized halogenated heterocyclic compounds like 6-Bromo-3-(pyridin-2-yl)-1H-indazole requires moving beyond generic safety data sheets. In drug discovery and chemical synthesis, improper disposal of brominat...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized halogenated heterocyclic compounds like 6-Bromo-3-(pyridin-2-yl)-1H-indazole requires moving beyond generic safety data sheets. In drug discovery and chemical synthesis, improper disposal of brominated building blocks not only violates federal regulations but also poses severe environmental and facility risks.

This guide provides the mechanistic reasoning and self-validating protocols necessary to ensure operational safety, regulatory compliance, and environmental stewardship when disposing of this compound.

Chemical Profiling & Hazard Causality

To design an effective and compliant disposal strategy, we must first understand the molecular causality behind the compound's hazard profile:

  • The Bromine Substituent (Halogenated Hazard): The presence of the bromine atom strictly dictates that this compound, and any solvent it is dissolved in, must be classified as [1]. If incinerated at standard municipal waste temperatures, halogenated compounds undergo incomplete combustion, releasing highly toxic dioxins and furans. Therefore, it requires ultra-high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the resulting hydrogen bromide (HBr) gas[2].

  • The Indazole-Pyridine Core (Biological Activity): Nitrogen-rich heterocycles are privileged scaffolds in pharmacology (often acting as kinase inhibitors or receptor antagonists). Because its specific toxicological profile may not be fully characterized during early-stage R&D, it must be treated as a potentially hazardous substance under the, which mandates stringent exposure minimization[3],[4].

Quantitative Safety & Handling Parameters

Before initiating any disposal workflow, ensure your operational setup aligns with the following validated parameters.

ParameterSpecificationMechanistic Rationale
Primary Hazard Class Halogenated Organic WasteBromine prevents standard disposal; requires specialized high-temp incineration to prevent environmental toxicity[2].
Primary Containment High-Density Polyethylene (HDPE)HDPE provides broad-spectrum resistance to both the solid compound and common carrier solvents (e.g., DMSO, DCM) without degrading over time[5].
Engineering Controls Class II BSC or Chemical Fume HoodThe biologically active core necessitates the prevention of powder aerosolization to avoid inhalation exposure[3].
Personal Protective Equipment Nitrile gloves (double-gloved), lab coat, safety gogglesPrevents dermal absorption. Nitrile offers superior resistance to brominated organics compared to standard latex[4].
Regulatory Limit (SAA) Max 55 gallons (or 1 qt acute) mandates strict volume limits for Satellite Accumulation Areas to mitigate large-scale laboratory spill risks[6].

Step-by-Step Disposal Methodology

The overriding principle governing prudent laboratory waste management is that no activity should begin unless a disposal plan has been formulated[5]. Follow this self-validating protocol to process 6-Bromo-3-(pyridin-2-yl)-1H-indazole waste.

Phase 1: Waste Segregation (Critical Step)
  • Isolate Halogenated Streams: Never mix 6-Bromo-3-(pyridin-2-yl)-1H-indazole waste with non-halogenated solvent waste (like pure ethanol or acetone)[1]. Verification: Check the carboy label before pouring. Mixing cross-contaminates the entire container, exponentially increasing disposal costs and complicating the incineration process.

  • Separate Solids and Liquids: Segregate contaminated solid consumables (weighing boats, pipette tips, Kimwipes) from liquid waste (the compound dissolved in assay solvents)[5].

Phase 2: Primary Containment & Labeling
  • Liquid Waste Processing: Funnel liquid waste into a chemically compatible HDPE carboy. Do not fill past 90% capacity to allow for vapor expansion.

  • Solid Waste Processing: Place solid waste into a transparent, heavy-duty polyethylene bag. Seal the bag and place it inside a secondary rigid container (e.g., a dedicated solid waste bucket).

  • RCRA-Compliant Labeling: Immediately affix a hazardous waste label. Under guidelines, the label must explicitly state "Hazardous Waste," list the primary hazard ("Halogenated Organic"), and include the full chemical name—do not use abbreviations or internal structural codes[6],[7].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the sealed waste container in a secondary containment bin capable of holding 110% of the primary container's volume. This ensures that if the HDPE carboy fails, the halogenated solvent does not reach the laboratory floor.

  • Monitor Volume Limits: Track the SAA closely. A laboratory SAA must not accumulate more than 55 gallons of standard hazardous waste[6].

Phase 4: Transfer and Final Disposal
  • Initiate EHS Transfer: Once the container is 90% full or reaches your facility's time limit (typically 180 or 270 days depending on your generator status), initiate a transfer request to your Environmental Health and Safety (EHS) department or a licensed waste broker[8],[5].

  • Chain of Custody: The broker will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].

Operational Workflow Visualization

G Start 6-Bromo-3-(pyridin-2-yl)-1H-indazole Waste Generation State Physical State of Waste? Start->State Solid Solid Powder / Consumables State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidWaste Solid Halogenated Waste (Double Bagged) Solid->SolidWaste Halogenated Halogenated Liquid Waste (EPA RCRA Compliant) Liquid->Halogenated SAA Satellite Accumulation Area Max 180-270 Days Halogenated->SAA SolidWaste->SAA Incineration High-Temp Incineration (Licensed TSDF) SAA->Incineration EHS Transfer

Workflow for segregation and disposal of brominated indazole waste via high-temperature incineration.

References

  • OSHA FactSheet: Laboratory Safety OSHA Lab Standard Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-(pyridin-2-yl)-1H-indazole

6-Bromo-3-(pyridin-2-yl)-1H-indazole: Advanced Laboratory Safety, PPE, and Operational Guide As a Senior Application Scientist, I frequently observe a critical oversight in drug development laboratories handling novel ha...

Author: BenchChem Technical Support Team. Date: March 2026

6-Bromo-3-(pyridin-2-yl)-1H-indazole: Advanced Laboratory Safety, PPE, and Operational Guide

As a Senior Application Scientist, I frequently observe a critical oversight in drug development laboratories handling novel halogenated nitrogenous heterocycles like 6-Bromo-3-(pyridin-2-yl)-1H-indazole : the assumption that standard operating procedures for general organics apply. They do not.

This compound features a lipophilic brominated indazole core coupled with a pyridine ring. This specific structural motif presents dual hazards: the lipophilicity facilitates rapid dermal absorption if dissolved in organic solvents, and the presence of the bromine atom mandates strict environmental and EHS (Environmental Health and Safety) compliance regarding halogenated waste[1][2].

This guide provides a self-validating, causality-driven protocol for the safe handling, transfer, and disposal of this specific intermediate.

Risk Assessment & The Causality of PPE Selection

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the chemical state of the compound and the vehicle used to manipulate it.

  • The Powder Hazard: In its dry, solid state, 6-Bromo-3-(pyridin-2-yl)-1H-indazole poses a risk of aerosolization and subsequent inhalation or mucosal contact. Standard nitrile gloves provide an adequate physical barrier against the dry powder[1].

  • The Solvent Vulnerability (Critical Insight): In medicinal chemistry, compounds of this class are frequently dissolved in halogenated solvents (e.g., dichloromethane, chloroform) for chromatography or NMR analysis. Standard nitrile gloves have exceptionally poor resistance to halogenated hydrocarbons [3]. Exposure causes the nitrile polymer matrix to swell and degrade, leading to chemical breakthrough in under one minute[3]. Therefore, if handling this compound in a halogenated solvent, you must switch to Viton® or laminated (Silver Shield®) gloves.

Quantitative PPE Matrix
Protection ZoneRecommended PPEMaterial SpecificationCausality / Rationale
Hands (Dry Powder) Double GlovesNitrile (>5 mil thickness)Provides a physical barrier against lipophilic dust. Double gloving allows safe removal of the outer contaminated layer without exposing the skin[1].
Hands (In Halogenated Solvent) Chemical-Resistant GlovesViton® or Laminated (e.g., Silver Shield®)Nitrile is highly vulnerable to halogenated solvents and will fail rapidly (<1 min breakthrough)[3]. Viton® provides Type A chemical protection.
Eyes / Face Chemical Splash GogglesANSI Z87.1 compliantPrevents mucosal absorption of airborne particulates or solvent splashes.
Body Flame-Retardant Lab CoatNomex® or equivalent, fully buttonedProtects against static discharge (which can ignite solvent vapors) and prevents particulate accumulation on street clothes[1].
Respiratory Fume Hood / N95 MaskMinimum face velocity of 80-100 fpmPrevents inhalation of brominated dust during weighing. A hood is mandatory; an N95 is supplemental if weighing outside a containment enclosure.

Operational Workflow: Handling & Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Pre-Operation Setup & Containment

  • Establish Containment: Conduct all weighing and transfer operations inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station.

  • Validation Check: Verify negative pressure by checking the hood's digital flow monitor (must read 80–100 fpm). Do not rely solely on the sash position.

  • Static Control: Wipe down the balance and spatulas with an anti-static cloth. Causality: Halogenated powders can hold static charges, causing them to "jump" from the spatula, leading to contamination and inaccurate yields.

Step 2: Donning Sequence

  • Inspect all PPE for micro-tears.

  • Don the Nomex lab coat, ensuring cuffs are pulled down to the wrists.

  • Don the first pair of nitrile gloves (inner layer), tucking the lab coat cuffs inside the gloves.

  • Don the second pair of gloves (outer layer) over the first. If working with halogenated solvents, the outer layer must be Viton®[3].

Step 3: Weighing and Transfer

  • Place a pre-tared, sealable anti-static weigh boat or vial onto the balance.

  • Open the chemical container slowly to prevent pressure-release aerosolization.

  • Transfer the 6-Bromo-3-(pyridin-2-yl)-1H-indazole using a clean, grounded spatula.

  • Validation Check: Before removing the weighed material from the hood, securely cap the vial. Never transport open containers of hazardous intermediates across the laboratory.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the closed sample vial with a solvent-dampened wipe (e.g., ethanol) to remove trace dust.

  • Remove the outer gloves using the "glove-in-glove" technique to trap contamination inside the removed gloves. Dispose of them in the solid hazardous waste bin.

  • Wash hands thoroughly with soap and water after removing the inner gloves.

Spill Management & Waste Disposal Plan

Because 6-Bromo-3-(pyridin-2-yl)-1H-indazole contains a bromine atom, its disposal is strictly regulated. Mixing halogenated waste with non-halogenated waste is a severe compliance violation that can lead to dangerous reactions or EHS penalties[2][4].

Spill Response (Solid Powder)
  • Do not sweep. Sweeping aerosolizes the brominated powder.

  • Cover the spill with damp absorbent paper towels (dampened with water or a mild solvent like isopropanol) to suppress dust.

  • Wipe inward from the edges to the center.

  • Place all used wipes into a designated hazardous waste bag.

Waste Segregation Protocol
  • Solid Waste: Empty vials, contaminated spatulas, and PPE must be collected in a solid hazardous waste container labeled explicitly with the chemical name.

  • Liquid Waste (Crucial): Any solvent containing dissolved 6-Bromo-3-(pyridin-2-yl)-1H-indazole must be disposed of in a container clearly marked as "Halogenated Organic Waste" [4][5].

  • Causality: Halogenated waste requires specialized high-temperature incineration equipped with scrubbers. If incinerated in standard non-halogenated facilities, the bromine content will generate highly toxic and corrosive hydrogen bromide (HBr) gas and potential dioxins[1].

Safety & Decision Workflow Visualization

The following diagram illustrates the critical decision-making pathway for handling this compound, emphasizing the divergence in PPE selection based on the physical state and solvent vehicle.

G Start Handling 6-Bromo-3- (pyridin-2-yl)-1H-indazole State What is the Physical State? Start->State Solid Dry Powder State->Solid Solution Dissolved in Solvent State->Solution PPE_Solid PPE: Double Nitrile N95 Mask, Goggles Solid->PPE_Solid SolventType Solvent Type? Solution->SolventType Disposal Waste Segregation PPE_Solid->Disposal Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, EtOH) SolventType->NonHalogenated PPE_Viton PPE: Viton® Gloves (Nitrile will fail <1 min) Halogenated->PPE_Viton PPE_Nitrile PPE: Standard Nitrile (Check Breakthrough) NonHalogenated->PPE_Nitrile PPE_Viton->Disposal PPE_Nitrile->Disposal Waste_Halo Halogenated Waste Stream (Mandatory due to Bromine) Disposal->Waste_Halo Always

Decision tree for PPE selection and waste segregation when handling brominated indazole derivatives.

References

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Materials Waste. Retrieved from[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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